molecular formula C4H10N2S B155745 N-Isopropylthiourea CAS No. 1719-76-2

N-Isopropylthiourea

Cat. No.: B155745
CAS No.: 1719-76-2
M. Wt: 118.2 g/mol
InChI Key: POXAIQSXNOEQGM-UHFFFAOYSA-N
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Description

Urea, 1-isopropyl-2-thio- is a natural product found in Putranjiva roxburghii with data available.

Properties

IUPAC Name

propan-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S/c1-3(2)6-4(5)7/h3H,1-2H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXAIQSXNOEQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169184
Record name Urea, 1-isopropyl-2-thio-
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Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1719-76-2
Record name N-(1-Methylethyl)thiourea
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Record name Urea, 1-isopropyl-2-thio-
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Record name Urea, 1-isopropyl-2-thio-
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Record name Thiourea, N-(1-methylethyl)
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Record name UREA, 1-ISOPROPYL-2-THIO-
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Foundational & Exploratory

Synthesis of N-Isopropylthiourea from Isopropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide for the synthesis of N-isopropylthiourea and its symmetrically disubstituted derivative, N,N'-diisopropylthiourea, utilizing isopropylamine as the primary starting material. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details several synthetic pathways, complete with experimental protocols, quantitative data summaries, and visualizations of reaction mechanisms and workflows.

Overview of Synthetic Pathways

The synthesis of thioureas from primary amines like isopropylamine can be achieved through several established chemical routes. The choice of method often depends on the availability of reagents, desired scale, and safety considerations. The most prevalent pathways include:

  • Reaction with an Isothiocyanate: This is a versatile and high-yielding method. For the synthesis of this compound, isopropylamine is reacted with an in situ generated or isolated isothiocyanate precursor. To obtain the monosubstituted this compound, a thiocyanate source that provides the equivalent of HSCN is needed, or by reacting isopropyl isothiocyanate with ammonia. To obtain the symmetrically disubstituted N,N'-diisopropylthiourea, isopropyl isothiocyanate is reacted with a second equivalent of isopropylamine.

  • Reaction with Carbon Disulfide: This one-pot method involves the reaction of isopropylamine with carbon disulfide (CS₂). The reaction typically proceeds through a dithiocarbamate intermediate. Depending on the reaction conditions and stoichiometry, this can yield either the monosubstituted or disubstituted thiourea.[1][2][3]

  • Reaction with Thiophosgene: Isopropylamine can react with the highly reactive but toxic thiophosgene (CSCl₂) to form an isothiocyanate intermediate, which can then react with another amine.[4]

  • Reaction with Thiourea: In some cases, a transamination/substitution reaction can be performed where an amine displaces ammonia from thiourea, though this often requires specific catalysts and conditions.[5]

Below is a diagram illustrating the logical relationship between the starting material and the primary synthetic routes discussed.

G start Isopropylamine reagent1 Carbon Disulfide (CS₂) start->reagent1 + Oxidant reagent2 Isopropyl Isothiocyanate (from Isopropylamine) start->reagent2 via intermediate steps reagent3 Thiophosgene (CSCl₂) start->reagent3 + Amine product2 N,N'-Diisopropylthiourea (Disubstituted) reagent1->product2 product1 This compound (Monosubstituted) reagent2->product1 + NH₃ reagent2->product2 + Isopropylamine reagent3->product1 reagent4 Ammonia (NH₃)

Caption: Synthetic pathways from isopropylamine to thiourea derivatives.

Experimental Protocols and Data

This section details the experimental procedures for the most common synthetic methods.

This method is a straightforward one-pot synthesis that directly combines isopropylamine and carbon disulfide, often in an aqueous medium or with an oxidant.[1][6]

Experimental Protocol:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer, add isopropylamine (10 mmol, 0.591 g).

  • Cool the flask in an ice bath.

  • Slowly add carbon disulfide (5 mmol, 0.381 g) to the flask under continuous stirring.

  • Add 5 mL of water to the mixture.

  • Seal the flask and allow the reaction mixture to be vigorously stirred at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a 10% methanol/chloroform eluent.

  • Upon completion, if the product has precipitated, collect the solid by vacuum filtration. If the product remains in solution, remove the water under reduced pressure using a rotary evaporator.

  • Purify the resulting solid product by recrystallization from ethanol or by washing with an ethyl acetate/hexane mixture to yield N,N'-diisopropylthiourea.[6]

Reaction Mechanism via Dithiocarbamate Intermediate

The reaction between an amine and carbon disulfide proceeds through the formation of a dithiocarbamate salt, which can then be converted to the thiourea.

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Thiourea Formation amine1 Isopropylamine (Nucleophile) cs2 Carbon Disulfide (Electrophile) amine1->cs2 Nucleophilic Attack inter Dithiocarbamate Intermediate cs2->inter inter2 Dithiocarbamate Intermediate inter->inter2 Proceeds to Step 2 amine2 Isopropylamine (Second Equivalent) amine2->inter2 Reaction product N,N'-Diisopropylthiourea h2s H₂S byproduct inter2->product inter2->h2s

Caption: Reaction mechanism for thiourea synthesis via carbon disulfide.

This is a general and high-yield method for producing both mono- and di-substituted thioureas.[7] To synthesize this compound, one would react isopropyl isothiocyanate with ammonia. To synthesize N,N'-diisopropylthiourea, one would react it with isopropylamine.

Experimental Protocol (General):

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve the primary amine (e.g., ammonia or isopropylamine) in a suitable solvent like ethanol.

  • Slowly add a stoichiometric equivalent of isopropyl isothiocyanate from the dropping funnel over a period of 1 hour with constant stirring.[7]

  • The reaction is often exothermic; maintain control over the temperature with an ice bath if necessary.

  • After the addition is complete, heat the solution on a water bath for 30-60 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath to crystallize the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from ethanol.[7]

A patented method describes the synthesis from thiourea and diisopropylamine, which is a different starting amine but relevant for producing the target molecule. This method uses a phase-transfer catalyst.[5]

Experimental Protocol:

  • Mix thiourea (10 mmol, 0.761 g), diisopropylamine (20 mmol, 2.02 g), and PEG-400 (0.4 mmol) in 20 mL of water in a round-bottom flask.

  • Heat the mixture to reflux under normal pressure and maintain for 26 hours.

  • After the reaction period, cool the mixture to allow the product to precipitate.

  • Filter the solid product, wash with water, and dry to obtain N,N'-diisopropylthiourea.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for N,N'-diisopropylthiourea.

Table 1: Synthesis of N,N'-Diisopropylthiourea from Thiourea and Diisopropylamine [5]

Thiourea (mmol)Diisopropylamine (mmol)Catalyst (PEG-400, mmol)Water (mL)Time (h)Yield (%)Melting Point (°C)
8201.1162070140-143
12200.22162075140-143
11200.7162481140-143
10200.4202678142-145
920Recycled Filtrate-3680143-145

Table 2: Physical and Chemical Properties of Isopropylthiourea Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
N,N'-DiisopropylthioureaC₇H₁₆N₂S160.28[8]143-145[6]White to light yellow solid[6]
N-t-Butyl-N'-isopropylthioureaC₈H₁₈N₂S174.31[9]150-152[10]White crystal[11]

General Experimental Workflow

The synthesis of this compound, regardless of the specific method, follows a general laboratory workflow. This can be visualized as a sequence of key stages from preparation to final analysis.

G prep 1. Reagent Preparation & Stoichiometry Calculation setup 2. Reaction Setup (Flask, Stirrer, Condenser) prep->setup reaction 3. Controlled Reaction (Temp. & Time Monitoring) setup->reaction tlc 4. Progress Monitoring (TLC) reaction->tlc tlc->reaction Incomplete workup 5. Reaction Work-up (Quenching, Extraction) tlc->workup Complete purify 6. Purification (Filtration, Recrystallization) workup->purify char 7. Characterization (Melting Point, NMR, IR) purify->char

Caption: General experimental workflow for thiourea synthesis.

Safety Considerations

  • Isopropylamine: Is a flammable and corrosive liquid with a strong ammonia-like odor. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[12]

  • Carbon Disulfide: Is highly flammable, volatile, and toxic. All operations involving CS₂ must be performed in a fume hood, away from ignition sources.

  • Thiophosgene: Is extremely toxic and corrosive. It should only be handled by experienced personnel with appropriate safety precautions, including a dedicated fume hood and emergency response plan.[4]

  • Hydrogen Sulfide (H₂S): May be generated as a byproduct in reactions involving carbon disulfide.[5] H₂S is a highly toxic and flammable gas. Ensure adequate ventilation and consider a scrubbing system for larger-scale reactions.

References

An In-depth Technical Guide on the Physicochemical Properties of N-Isopropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific data on the biological activity and signaling pathway involvement of N-Isopropylthiourea. The information presented within this guide concerning biological activity is extrapolated from studies on structurally related thiourea derivatives. Direct experimental data and specific signaling pathways for this compound are not presently available in published research. This guide, therefore, serves as a foundational overview of its physicochemical properties and potential, which may inform future research.

Core Physicochemical Properties

This compound (CAS No. 1719-76-2) is a monosubstituted thiourea derivative. Its fundamental physicochemical properties are crucial for its application in research and development.

Data Presentation

The table below summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₄H₁₀N₂S[1]
Molecular Weight 118.20 g/mol [2]
Melting Point 169-174 °C[2]
Note: A conflicting value of 80-85°C exists-
Boiling Point 173.8 ± 23.0 °C (Predicted)
Solubility Low solubility in water. Soluble in ethanol, ether, and chloroform.-
pKa 14.68 ± 0.70 (Predicted)-
Appearance White solid[2]

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of N-alkylthioureas involves the reaction of the corresponding isothiocyanate with ammonia.[3] The following protocol is an adaptation of this established method for the synthesis of this compound.

Materials:

  • Isopropyl isothiocyanate

  • Concentrated ammonium hydroxide solution

  • Ethanol (optional, as a solvent)

  • Activated carbon (e.g., Norit)

  • Ice bath

  • Standard laboratory glassware (three-necked flask, stirrer, reflux condenser, dropping funnel)

Procedure:

  • In a 500-mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a concentrated ammonium hydroxide solution.

  • With continuous stirring, add isopropyl isothiocyanate dropwise over a period of approximately 1 hour. The reaction may be slow to start but can become vigorous; maintain a steady addition rate.

  • After the addition is complete, remove the condenser and heat the solution on a water bath for 30 minutes to expel excess ammonia.

  • Add a small amount of activated carbon to the solution and boil for a few minutes to decolorize.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate in an ice bath to induce crystallization of this compound.

  • Collect the crystals by vacuum filtration, wash with small portions of ice-cold water, and allow to dry.

  • A second crop of crystals may be obtained by concentrating the mother liquor and repeating the cooling and filtration process.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.[4][5]

Procedure:

  • Place a small amount of the dried, purified this compound into a capillary tube, ensuring the solid is well-packed at the sealed end.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 169 °C).

  • Then, reduce the heating rate to approximately 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range represents the melting point.

Determination of pKa by UV-Vis Spectrophotometry

The ionization constant (pKa) of a compound can be determined by observing the changes in its UV-Vis absorbance spectrum as a function of pH.[2][6][7][8][9]

Procedure:

  • Prepare a series of buffer solutions with a range of known pH values.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Add a small, constant volume of the this compound stock solution to each buffer solution to create a series of solutions with the same concentration of the compound but different pH values.

  • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Plot the absorbance at these selected wavelengths against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Potential Biological Activity and Signaling Pathways

While specific studies on this compound are limited, the broader class of thiourea derivatives has been investigated for a range of biological activities. These compounds are known to act as enzyme inhibitors, with some exhibiting antimicrobial and anticancer properties.[10][11][12]

One of the well-documented mechanisms of action for some thiourea derivatives is the inhibition of phenoloxidase, a key enzyme in melanization.[12] This inhibition is often competitive, meaning the thiourea compound competes with the enzyme's natural substrate for binding to the active site.

Visualizations

Experimental Workflow: Synthesis of this compound

G Synthesis of this compound reagents Isopropyl Isothiocyanate + Ammonium Hydroxide reaction Reaction in Flask (Stirring, 1 hr) reagents->reaction heating Heat to Remove Excess Ammonia reaction->heating decolorize Add Activated Carbon & Boil heating->decolorize filtration1 Hot Filtration decolorize->filtration1 crystallization Cool in Ice Bath filtration1->crystallization filtration2 Vacuum Filtration crystallization->filtration2 product This compound (Solid Product) filtration2->product G Competitive Enzyme Inhibition by a Thiourea Derivative cluster_enzyme Enzyme enzyme Enzyme (e.g., Phenoloxidase) active_site Active Site product Product active_site->product Catalyzes no_product No Product Formation active_site->no_product substrate Substrate substrate->active_site Binds inhibitor This compound (Competitive Inhibitor) inhibitor->active_site Binds & Blocks

References

N-Isopropylthiourea CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Isopropylthiourea: Properties, Synthesis, and Biological Activities

This technical guide provides a comprehensive overview of this compound, including its chemical identity, molecular weight, and synthesis. Due to the limited publicly available data on this compound's specific biological activities, this document also extrapolates potential applications and mechanisms of action based on studies of structurally related thiourea derivatives. This guide is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a mono-substituted thiourea derivative. For comparative purposes, the following table summarizes its key identifiers along with those of related compounds, N,N'-Diisopropylthiourea and N-t-Butyl-N'-Isopropylthiourea.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 1719-76-2C4H10N2S118.20
N,N'-Diisopropylthiourea2986-17-6C7H16N2S160.28[1]
N-t-Butyl-N'-Isopropylthiourea52599-24-3C8H18N2S174.31[2][3][4]

Synthesis of this compound and Derivatives

The synthesis of thiourea derivatives is typically achieved through the reaction of an isothiocyanate with an amine. The following section details a plausible experimental protocol for the synthesis of this compound and a documented protocol for N,N'-Diisopropylthiourea.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Isopropyl isothiocyanate

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve isopropyl isothiocyanate (1.0 equivalent) in ethanol.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add an aqueous solution of ammonia (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Experimental Protocol: Synthesis of N,N'-Diisopropylthiourea

This protocol is based on a documented method for the synthesis of N,N'-Diisopropylthiourea.[5]

Materials:

  • Carbon disulfide

  • Isopropylamine

  • Water

  • 50 mL round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer, add carbon disulfide (5 mmol) and isopropylamine (10 mmol) sequentially under ice bath cooling conditions.[5]

  • Add 5 mL of water to the flask.[5]

  • Seal the flask and stir the reaction mixture vigorously at room temperature.[5]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 10% methanol/chloroform or ethyl acetate/hexane solvent mixture as the mobile phase.[5]

  • Upon completion of the reaction, remove the water under reduced pressure using a rotary evaporator to obtain the solid product.[5]

  • The resulting solid can be purified by recrystallization from ethanol or by washing with an ethyl acetate/hexane mixture.[5]

G Synthesis of N,N'-Diisopropylthiourea reagents Carbon Disulfide + Isopropylamine reaction_conditions Water Room Temperature reagents->reaction_conditions + product N,N'-Diisopropylthiourea reaction_conditions->product Reaction purification Recrystallization/Washing product->purification Purification

A simplified workflow for the synthesis of N,N'-Diisopropylthiourea.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the broader class of thiourea derivatives is known for a wide range of biological activities.[6][7][8]

General Biological Activities of Thiourea Derivatives

Thiourea derivatives have been reported to possess the following activities:

  • Antibacterial and Antifungal: Many thiourea derivatives exhibit antimicrobial properties.[6][8] Their mechanism of action can involve the interference with quorum sensing in bacteria.[8]

  • Antioxidant: Some thiourea derivatives have demonstrated significant antioxidant activity.[6]

  • Anticancer: Certain derivatives have been investigated for their potential as anticancer agents.[6]

  • Anti-inflammatory, Anti-Alzheimer, and Antimalarial: The diverse biological profile of thioureas extends to these therapeutic areas.[6]

Potential Mechanism of Action: Inhibition of Fatty Acid Synthesis

A potential mechanism of action for the antimicrobial activity of this compound can be inferred from studies on the thiourea drug isoxyl (thiocarlide). Isoxyl has been shown to inhibit the synthesis of oleic acid in Mycobacterium tuberculosis by targeting the Δ9-stearoyl desaturase enzyme, DesA3.[9] This inhibition of fatty acid synthesis disrupts the integrity of the bacterial cell membrane. Given the structural similarities, it is plausible that this compound could exert its antimicrobial effects through a similar mechanism.

G Proposed Mechanism of Antimicrobial Action drug This compound target Δ9-Stearoyl Desaturase (DesA3) drug->target inhibition Inhibition process Oleic Acid Synthesis inhibition->process outcome Disruption of Bacterial Cell Membrane process->outcome Leads to

A proposed mechanism of action for this compound based on isoxyl.
Toxicological Profile

It is important to note that some N-alkylated thioureas have been shown to have teratogenic properties in animal studies.[10] Specifically, 1-methylthiourea and 1-ethylthiourea resulted in a high incidence of malformations in rat fetuses.[10] Therefore, appropriate safety precautions should be taken when handling this compound and other related compounds.

General Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of a compound like this compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism at a standardized concentration.

  • Add the microbial inoculum to each well.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of the compound.

Materials:

  • Test compound (this compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid (positive control)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound and ascorbic acid in methanol.

  • Prepare a solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the test compound and the positive control.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

G General Workflow for Biological Activity Screening compound This compound antimicrobial Antimicrobial Assays (e.g., MIC) compound->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH) compound->antioxidant cytotoxicity Cytotoxicity Assays compound->cytotoxicity data_analysis Data Analysis and Structure-Activity Relationship antimicrobial->data_analysis antioxidant->data_analysis cytotoxicity->data_analysis

A general workflow for the initial biological screening of a test compound.

Conclusion

This compound is a simple N-alkylated thiourea for which specific biological data is not extensively available. However, based on the well-documented and diverse biological activities of the broader class of thiourea derivatives, it holds potential for further investigation in various fields, particularly as an antimicrobial or antioxidant agent. The synthesis of this compound is straightforward, making it an accessible compound for research purposes. Future studies are warranted to elucidate its specific biological activities and mechanisms of action, as well as to establish a comprehensive toxicological profile.

References

Solubility of N-Isopropylthiourea in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-Isopropylthiourea in organic solvents. Despite a comprehensive review of scientific literature, specific quantitative solubility data for this compound remains elusive. However, valuable qualitative insights can be drawn from related N-substituted thiourea compounds. Furthermore, extensive quantitative data and established experimental protocols for the parent compound, thiourea, provide a strong foundational understanding for researchers working with its derivatives. This document summarizes the available qualitative information for compounds structurally similar to this compound and presents a detailed overview of the solubility and experimental determination methods for thiourea as a reference.

Qualitative Solubility of N-Substituted Thioureas

  • N-T-Butyl-N'-Isopropylthiourea: This compound is reported to be insoluble in aromatic hydrocarbons such as benzene and toluene. Conversely, it is soluble in more polar organic solvents like acetone, chloroform, and dimethylformamide.

  • N,N'-Diisopropylthiourea: The solubility of this symmetric thiourea derivative is described as sparingly soluble in chloroform and slightly soluble in methanol.

  • Isopropyl thiourea: This compound exhibits low solubility in water but demonstrates better solubility in organic solvents such as ethanol, ether, and chloroform.

Based on these observations, it can be inferred that this compound likely exhibits limited solubility in non-polar aromatic solvents and greater solubility in polar aprotic and protic organic solvents.

Quantitative Solubility of Thiourea

As a baseline for understanding the solubility behavior of its N-isopropyl derivative, the following tables summarize the quantitative solubility of the parent compound, thiourea, in various organic solvents at different temperatures. The data is compiled from publicly available scientific literature.

Table 1: Solubility of Thiourea in Select Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Methanol2511.9
40.716.4
53.722.0
61.924.6
Ethanol203.6
31.94.7
45.06.3
58.08.5
64.79.8

Note: This data is for the parent compound thiourea and serves as an estimate for this compound.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments cited in the literature for determining the solubility of thiourea and related compounds. These protocols can be adapted for the determination of this compound solubility.

Isothermal Saturation Method (Gravimetric Method)

This is a common and reliable method for determining equilibrium solubility.

Materials and Apparatus:

  • This compound (solute)

  • Selected organic solvent

  • Thermostatically controlled water bath or shaker with temperature control (±0.1 °C)

  • Analytical balance (±0.0001 g)

  • Glass vials with airtight seals

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

Procedure:

  • An excess amount of this compound is added to a known mass of the organic solvent in a sealed glass vial.

  • The vial is placed in the thermostatic shaker bath set to the desired temperature.

  • The mixture is continuously agitated for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • After reaching equilibrium, agitation is stopped, and the solution is allowed to stand for a period (e.g., 2-4 hours) to allow the excess solid to settle.

  • A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

  • The withdrawn sample is immediately filtered through a syringe filter into a pre-weighed container.

  • The mass of the clear filtrate is determined.

  • The solvent is evaporated from the filtrate in a drying oven at a temperature below the decomposition point of this compound until a constant weight of the dissolved solid is achieved.

  • The mass of the dissolved this compound is recorded.

  • The solubility is calculated as the mass of the solute per mass or volume of the solvent (e.g., g/100 g solvent or g/100 mL solvent).

Synthetic Method (Visual Method)

This method involves observing the dissolution of a known amount of solute in a known amount of solvent upon heating.

Materials and Apparatus:

  • This compound (solute)

  • Selected organic solvent

  • Jacketed glass vessel with a temperature-controlled circulator

  • Calibrated thermometer or temperature probe

  • Magnetic stirrer and stir bar

  • Analytical balance (±0.0001 g)

  • Light source and a means of observation

Procedure:

  • A precisely weighed amount of this compound and the organic solvent are added to the jacketed glass vessel.

  • The mixture is heated slowly and stirred continuously.

  • The temperature at which the last solid particle of this compound dissolves completely is recorded as the saturation temperature for that specific composition.

  • The experiment can be repeated with different compositions of solute and solvent to determine the solubility over a range of temperatures.

Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal saturation method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh Solute & Solvent B Mix & Agitate at Constant Temperature A->B C Allow Excess Solid to Settle B->C D Withdraw & Filter Supernatant C->D E Weigh Filtrate D->E F Evaporate Solvent E->F G Weigh Dry Solute F->G H Calculate Solubility G->H

Caption: Generalized workflow for solubility determination.

Conclusion

This technical guide provides a comprehensive overview of the available information regarding the solubility of this compound in organic solvents. While direct quantitative data is currently lacking in the accessible literature, the qualitative solubility of related compounds and the extensive data for the parent compound, thiourea, offer valuable guidance for researchers. The detailed experimental protocols provided herein can be readily adapted to systematically determine the solubility of this compound, thereby generating crucial data for its application in research and development.

An In-depth Technical Guide to the Crystal Structure Analysis of N-Alkylthioureas, Featuring N,N'-diisopropylthiourea as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest database search, the specific crystal structure of N-Isopropylthiourea is not publicly available. This guide provides a comprehensive analysis of a closely related analogue, N,N'-diisopropylthiourea , to serve as a representative example of the structural characteristics and analytical methodologies pertinent to N-alkylthiourea compounds.

Introduction

Thiourea and its derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry, catalysis, and materials science. Their biological activity and chemical reactivity are intrinsically linked to their three-dimensional structure and the nature of their intermolecular interactions. Understanding the crystal structure of these compounds is therefore paramount for rational drug design and the development of novel functional materials.

This technical guide details the methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of N-alkylthioureas, using N,N'-diisopropylthiourea as a detailed case study. It presents key structural data and illustrates the experimental workflows and intermolecular interactions that govern the solid-state architecture of this class of molecules.

Experimental Protocols

The following sections outline the typical experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of N-alkylthioureas.

Synthesis of N,N'-diisopropylthiourea

A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with a suitable thiocarbonyl source. One documented method involves the reflux of thiourea with diisopropylamine in the presence of a catalyst.

Reaction Scheme:

Detailed Protocol:

  • To a reaction vessel containing water, add thiourea and diisopropylamine in a molar ratio of approximately 0.5:1.[1]

  • Add a catalytic amount of PEG-400 (e.g., 2-10 mol% relative to thiourea).[1]

  • Heat the mixture to reflux and maintain for 20-36 hours.[1]

  • After the reaction is complete, cool the mixture to allow for the precipitation of the product.[1]

  • Collect the solid product by filtration and wash with water.[1]

  • Dry the product to obtain N,N'-diisopropylthiourea.[1]

Crystallization

Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis. A common and effective method is slow evaporation or vapor diffusion.

Protocol for Crystallization:

  • Dissolve the synthesized N,N'-diisopropylthiourea in a suitable solvent (e.g., ethanol, acetone) at a slightly elevated temperature to ensure complete dissolution.

  • Allow the solvent to evaporate slowly at room temperature in a dust-free environment.

  • Alternatively, use a vapor diffusion setup where a solution of the compound is placed in a small vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Harvest well-formed, single crystals for X-ray analysis.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise atomic arrangement within a crystal.

Data Collection and Structure Refinement:

  • A selected single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.

  • The crystal is exposed to a monochromatic X-ray beam.

  • The diffraction pattern is collected on a detector as the crystal is rotated.

  • The collected data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Data Presentation: Crystal Structure of N,N'-diisopropylthiourea

The following tables summarize the key crystallographic and geometric data for N,N'-diisopropylthiourea. This data is essential for understanding the molecule's conformation and packing in the solid state.

Table 1: Crystallographic Data for N,N'-diisopropylthiourea

ParameterValue
CCDC Number125868
Empirical FormulaC₇H₁₆N₂S
Formula Weight160.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.334(2)
b (Å)8.956(2)
c (Å)11.233(2)
α (°)90
β (°)114.65(3)
γ (°)90
Volume (ų)944.2(4)
Z4

Data sourced from the Cambridge Structural Database (CSD) via PubChem.[2]

Table 2: Selected Bond Lengths for N,N'-diisopropylthiourea

BondLength (Å)
S(1)-C(1)1.687(2)
N(1)-C(1)1.350(3)
N(2)-C(1)1.341(3)
N(1)-C(2)1.472(3)
N(2)-C(5)1.471(3)

Typical values for thiourea derivatives. Specific values for N,N'-diisopropylthiourea would be found in the full crystallographic information file (CIF).

Table 3: Selected Bond Angles for N,N'-diisopropylthiourea

AngleValue (°)
N(1)-C(1)-N(2)116.9(2)
N(1)-C(1)-S(1)121.2(2)
N(2)-C(1)-S(1)121.9(2)
C(1)-N(1)-C(2)125.8(2)
C(1)-N(2)-C(5)126.1(2)

Typical values for thiourea derivatives. Specific values for N,N'-diisopropylthiourea would be found in the full crystallographic information file (CIF).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and structural features.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of N,N'-diisopropylthiourea purification Purification (e.g., Recrystallization) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation/Vapor Diffusion) purification->crystallization data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation

Caption: Experimental workflow for crystal structure analysis.

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1_1 N1-H C1_1 C1 N1_1->C1_1 S2 S2 N1_1->S2 N-H···S Hydrogen Bond S1 S1 C1_1->S1 N2_1 N2-H C1_1->N2_1 N2_1->S2 N1_2 N1-H C1_2 C1 N1_2->C1_2 C1_2->S2 N2_2 N2-H C1_2->N2_2

Caption: Intermolecular N-H···S hydrogen bonding in thioureas.

Structural Analysis and Intermolecular Interactions

The crystal structures of thiourea derivatives are often characterized by extensive hydrogen bonding networks. In N,N'-disubstituted thioureas, the N-H protons act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is a strong hydrogen bond acceptor.

In the case of N,N'-diisopropylthiourea, the key intermolecular interaction is the N-H···S hydrogen bond . These interactions link adjacent molecules, often forming centrosymmetric dimers or infinite chains, which dictate the overall crystal packing. The specific arrangement of these hydrogen bonds is influenced by the steric bulk of the isopropyl groups.

The C=S and C-N bond lengths in the thiourea core provide insight into the electronic structure. The C=S bond is typically longer than a typical C=S double bond, and the C-N bonds are shorter than a typical C-N single bond, indicating delocalization of pi-electrons across the N-C-S moiety.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of N-alkylthioureas, using N,N'-diisopropylthiourea as a detailed case study. The experimental protocols for synthesis, crystallization, and X-ray diffraction have been outlined, and key structural data has been presented in a clear, tabular format. The visualized workflow and intermolecular interactions highlight the critical aspects of the solid-state chemistry of this important class of compounds. For researchers in drug development and materials science, a thorough understanding of these structural principles is essential for the design of molecules with tailored properties and functions.

References

Spectroscopic Profile of N-Isopropylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Isopropylthiourea, a compound of interest in various chemical and pharmaceutical research domains. This document presents available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

While comprehensive, publicly available datasets for this compound are limited, with data often being mistaken for its disubstituted analogue, N,N'-diisopropylthiourea, the following tables summarize the expected and reported spectral characteristics.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results

Table 4: Mass Spectrometry Data of this compound

m/zFragmentation Ion
Data not available in search results

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the this compound molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the tube in the NMR spectrometer.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule, such as N-H, C-H, and C=S bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV). This will cause the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each fragment.

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of each fragment. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

The Unfolding Therapeutic Potential of N-Isopropylthiourea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylthiourea derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Characterized by a core thiourea moiety with an isopropyl substituent on one of the nitrogen atoms, these molecules have demonstrated a broad spectrum of therapeutic potential, including antibacterial, anticancer, and enzyme inhibitory effects. Their relatively straightforward synthesis and the ease with which their structure can be modified make them attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, serving as a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the reaction of an appropriate isothiocyanate with an isopropylamine or by the reaction of isopropyl isothiocyanate with a primary or secondary amine. A general synthetic scheme is presented below, followed by a detailed experimental protocol for the synthesis of a representative N,N'-diisopropylthiourea.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Thiophosgene Thiophosgene (CSCl2) Isothiocyanate Isothiocyanate Intermediate Thiophosgene->Isothiocyanate + Isopropylamine Isopropylamine Isopropylamine Isopropyl_isothiocyanate Isopropyl isothiocyanate Isopropylamine->Isopropyl_isothiocyanate + CS2, Et3N Amine Amine (R-NH2) N_Isopropylthiourea This compound Derivative Isopropyl_isothiocyanate->N_Isopropylthiourea + Amine (R-NH2) Isothiocyanate->N_Isopropylthiourea + Amine (R-NH2)

General Synthetic Routes for this compound Derivatives.
Experimental Protocol: Synthesis of N,N'-diisopropylthiourea

This protocol describes the synthesis of N,N'-diisopropylthiourea using thiourea and diisopropylamine with PEG-400 as a catalyst and water as the solvent.

Materials:

  • Thiourea

  • Diisopropylamine

  • Polyethylene glycol 400 (PEG-400)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 10 mmol of thiourea, 20 mmol of diisopropylamine, and 0.4 mmol of PEG-400 in 20 mL of water.[1]

  • Set up the flask for reflux with a condenser and place it on a heating mantle with a magnetic stirrer.

  • Heat the reaction mixture to reflux and maintain it for 26 hours with continuous stirring.[1]

  • After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration using a Büchner funnel. The filtrate, containing the solvent and catalyst, can be recovered and reused.[1]

  • Wash the collected solid with water to remove any unreacted starting materials and impurities.

  • Dry the purified N,N'-diisopropylthiourea to obtain the final product. The reported yield is approximately 78%, with a melting point of 142-145°C.[1]

Biological Activities and Quantitative Data

This compound derivatives have been investigated for a range of biological activities. The following sections summarize their antibacterial, anticancer, and enzyme inhibitory properties, with quantitative data presented for easy comparison.

Antibacterial Activity

Several thiourea derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of their antibacterial efficacy.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
S-(2,4-dinitrobenzyl)isothiourea hydrochlorideGram-positive bacteria (4 out of 5 strains)12.5-25[2]
S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromideGram-positive bacteria12.5-50[2]
Novel isothioureasYeast and Gram-negative bacteria50-100[2]
N-acyl thiourea derivatives (3a-3g)S. aureus, E. faecalis, E. coli, P. aeruginosa>5000 to 1250[3]
Thiourea Derivative TD4Methicillin-susceptible S. aureus (ATCC 29213)2[4]
Thiourea Derivative TD4Methicillin-resistant S. aureus (MRSA USA300)2[4]
Thiourea Derivative TD4S. epidermidis and E. faecalis strains2-16[4]
Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines are typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27)Human lung carcinoma cells2.5-12.9[5]
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11[6]
N1,N3-disubstituted-thiosemicarbazone 7HepG2 (Liver)1.74[6]
N1,N3-disubstituted-thiosemicarbazone 7MCF-7 (Breast)7.0[6]
Diarylthiourea (compound 4)MCF-7 (Breast)338.33 ± 1.52[7][8]
3-(trifluoromethyl)phenylthiourea analogs (1-5, 8, 9)SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia)≤ 10[9]
Enzyme Inhibition Activity

This compound and its derivatives have been shown to inhibit various enzymes, with cholinesterases being a notable target.

Compound/DerivativeEnzymeIC50 (µg/mL)Reference
1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3)Acetylcholinesterase (AChE)50[5]
1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3)Butyrylcholinesterase (BChE)60[5]
1-(1,1-dibutyl)-3-phenylthiourea (Compound 4)Acetylcholinesterase (AChE)58[5]
1-(1,1-dibutyl)-3-phenylthiourea (Compound 4)Butyrylcholinesterase (BChE)63[5]
1-isobutyl-3-cyclohexylthiourea (Compound 1)Acetylcholinesterase (AChE)27.05[10]
1-isobutyl-3-cyclohexylthiourea (Compound 1)Butyrylcholinesterase (BChE)22.60[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activities of this compound derivatives.

Antibacterial Activity Assay

1. Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Sterile saline (0.85%)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test compound solutions at desired concentrations

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard.[11]

  • Inoculation of Agar Plate: Uniformly streak the bacterial inoculum onto the surface of the MHA plate using a sterile cotton swab.[11]

  • Well Preparation: Aseptically punch wells of 6 to 8 mm in diameter into the agar plate using a sterile cork borer.[12]

  • Application of Test Compounds: Add a specific volume (e.g., 20-100 µL) of the test compound solution, positive control, and negative control into separate wells.[12]

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[10]

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.

2. Broth Microdilution Method (for MIC Determination)

This method provides a quantitative measure of the minimum inhibitory concentration (MIC).

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures

  • Test compound solutions

  • Positive and negative controls

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate.[12]

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[10]

  • Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10]

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Sterile 96-well plates

  • Test compound solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[7]

  • Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Enzyme Inhibition Assay (Cholinesterase Inhibition)

Ellman's method is a widely used spectrophotometric method for determining cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCC) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Enzyme Addition: Add the cholinesterase enzyme solution to each well and pre-incubate for a short period (e.g., 15 minutes at 25°C).[15]

  • Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCC).

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculation of Inhibition: Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

Mechanism of Action and Signaling Pathways

The biological activities of thiourea derivatives are attributed to various mechanisms of action. In cancer, they have been shown to inhibit key signaling pathways involved in cell proliferation and survival. For instance, some derivatives act as inhibitors of protein tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[5] Inhibition of EGFR blocks downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell cycle arrest and apoptosis.[5][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Apoptosis Apoptosis Thiourea Thiourea Derivative Thiourea->EGFR Inhibition Thiourea->Apoptosis Induction G cluster_synthesis Synthesis Workflow Reactants Mix Reactants (Thiourea, Diisopropylamine, PEG-400, Water) Reflux Reflux Reaction (26 hours) Reactants->Reflux Cooling Cooling and Precipitation Reflux->Cooling Filtration Filtration and Washing Cooling->Filtration Drying Drying Filtration->Drying Product N,N'-diisopropylthiourea Drying->Product G cluster_antibacterial Antibacterial Assay Workflow Inoculum_Prep Prepare Bacterial Inoculum Plate_Prep Inoculate Agar Plate / Prepare Microplate Inoculum_Prep->Plate_Prep Compound_Add Add Test Compound Plate_Prep->Compound_Add Incubation Incubate (18-24 hours) Compound_Add->Incubation Measurement Measure Zone of Inhibition / Read MIC Incubation->Measurement Result Antibacterial Activity Measurement->Result G cluster_anticancer Anticancer Assay (MTT) Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Treatment Treat with Test Compound Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Formazan_Sol Solubilize Formazan Crystals (DMSO) MTT_Addition->Formazan_Sol Absorbance_Read Read Absorbance (570-590 nm) Formazan_Sol->Absorbance_Read Result Cytotoxicity (IC50) Absorbance_Read->Result G cluster_enzyme Enzyme Inhibition Assay Workflow Reaction_Mix Prepare Reaction Mix (Buffer, DTNB, Inhibitor) Enzyme_Add Add Enzyme Reaction_Mix->Enzyme_Add Substrate_Add Add Substrate Enzyme_Add->Substrate_Add Kinetic_Read Kinetic Absorbance Reading (412 nm) Substrate_Add->Kinetic_Read Inhibition_Calc Calculate % Inhibition Kinetic_Read->Inhibition_Calc Result Enzyme Inhibition (IC50) Inhibition_Calc->Result

References

The Core Mechanism of Action of Thiourea Compounds in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a subject of intense interest in medicinal chemistry and drug development. Their unique structural features, particularly the thiocarbonyl group, enable them to interact with a variety of biological targets, leading to diverse pharmacological effects, including enzyme inhibition, anticancer, and antimicrobial activities. This technical guide provides a comprehensive overview of the core mechanisms of action of thiourea compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Fundamental Principles of Thiourea's Biological Activity

The biological activity of thiourea compounds is fundamentally linked to the electronic and steric properties of the thiourea moiety (-NH-C(=S)-NH-). This group's ability to act as both a hydrogen bond donor (N-H groups) and acceptor (C=S group) is crucial for its interaction with biological macromolecules.[1] The sulfur atom, being larger and more polarizable than oxygen in urea, imparts distinct properties that influence the compound's binding affinity and reactivity.

The primary mechanisms through which thiourea derivatives exert their effects include:

  • Enzyme Inhibition: The thiourea scaffold can fit into the active sites of various enzymes, where it can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of the enzyme's catalytic activity.[2]

  • Disruption of Signaling Pathways: In cancer, thiourea compounds have been shown to interfere with critical signaling cascades that regulate cell proliferation, survival, and angiogenesis.[3][4]

  • Antimicrobial Effects: The mechanism of antimicrobial action often involves the disruption of the bacterial cell wall or interference with essential metabolic pathways.[5][6]

Enzyme Inhibition by Thiourea Derivatives

Thiourea and its derivatives are potent inhibitors of a wide range of enzymes. The following sections detail their inhibitory action on key enzymes, supported by quantitative data.

Urease Inhibition

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. Its inhibition is a key strategy for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori. Thiourea derivatives are effective urease inhibitors, and their efficacy is often quantified by the half-maximal inhibitory concentration (IC50).[7][8]

CompoundTarget UreaseIC50 (µM)Reference
N-(4-Chlorophenylaceto)thiourea (b19)H. pylori urease0.16 ± 0.05[7][8]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaJack bean urease9.0[3]
Compound 3c (alkyl chain-linked)Jack bean urease10.65 ± 0.45[9]
Compound 3g (alkyl chain-linked)Jack bean urease15.19 ± 0.58[9]
Thiourea (Standard)Jack bean urease21.0 ± 0.11[10]
Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Several thiourea-containing drugs have been repositioned as tyrosinase inhibitors.

CompoundIC50 (µM)Reference
Indole-thiourea derivative 4b5.9 ± 2.47[11]
Thioacetazone14[12]
Ambazone15[12]
Kojic Acid (Standard)16.4 ± 3.53[11]
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.

CompoundIsozymeKᵢ (µM)Reference
Chiral thiourea derivative 5ahCA I3.4[13]
Chiral thiourea derivative 5ahCA II8.7[13]
Sulphonyl thiourea 7chCA IX0.125 ± 0.012[14]
Sulphonyl thiourea 7dhCA XII0.111 ± 0.012[14]
Acetazolamide (Standard)hCA I1.19 ± 0.04[14]
Acetazolamide (Standard)hCA II1.08 ± 0.02[14]
Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a strategy for treating Alzheimer's disease.

CompoundEnzymeIC50 (µg/mL)Reference
1-(3-chlorophenyl)-3-cyclohexylthioureaAChE50[15]
1-(3-chlorophenyl)-3-cyclohexylthioureaBChE60[15]
1-(1,1-dibutyl)-3-phenylthioureaAChE58[15]
1-(1,1-dibutyl)-3-phenylthioureaBChE63[15]

Anticancer Mechanism of Action

Thiourea derivatives exhibit potent anticancer activity through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several thiourea derivatives have been identified as potent VEGFR-2 inhibitors.[16][17][18][19] The thiourea moiety plays a significant role in binding to the active site of the VEGFR-2 kinase domain, often through hydrogen bonding interactions with key amino acid residues like Cys919 and Asp1046.

VEGFR2_Signaling_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Thiourea Thiourea Derivative Thiourea->VEGFR2 Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K EndothelialCell Endothelial Cell Proliferation, Migration, Survival PLCg->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Angiogenesis Angiogenesis EndothelialCell->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by thiourea derivatives.

Targeting the Ras-Raf-MAPK Pathway

The Ras-Raf-MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in Ras proteins are common in many cancers, leading to uncontrolled cell growth. Thiourea derivatives have been designed to block the interaction between mutant K-Ras and its effector proteins, thereby inhibiting downstream signaling.[4][20]

Ras_Raf_MAPK_Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP Activates SOS Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP binding Ras_GTP->Ras_GDP GTP hydrolysis Raf Raf Ras_GTP->Raf Thiourea Thiourea Derivative Thiourea->Ras_GTP Inhibits interaction with effectors MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Thiourea derivatives targeting the Ras-Raf-MAPK pathway.

Antimicrobial Mechanism of Action

Thiourea derivatives have demonstrated significant activity against a range of bacteria and fungi. Their mechanisms of action are diverse and can include:

  • Inhibition of Cell Wall Synthesis: Some thiourea compounds target enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell lysis.[21]

  • Disruption of NAD+/NADH Homeostasis: Certain derivatives have been shown to disrupt the balance of NAD+ and NADH, which is crucial for bacterial metabolism and energy production, ultimately leading to cell death.[6]

  • Inhibition of Key Enzymes: As with other biological systems, thiourea derivatives can inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of thiourea compounds.

Urease Inhibition Assay (Indophenol Method)

This colorimetric assay measures the production of ammonia from the hydrolysis of urea by urease.[8][22]

Materials:

  • Jack bean urease or H. pylori urease

  • Urea solution (e.g., 100 mM in phosphate buffer)

  • Phosphate buffer (pH 6.8-7.4)

  • Phenol reagent (e.g., 1% w/v phenol in 5% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 0.5% w/v sodium hydroxide in 0.1% active chlorine from sodium hypochlorite)

  • Test compounds and a standard inhibitor (e.g., thiourea or acetohydroxamic acid)

  • 96-well microplate and reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of urease enzyme solution (e.g., 1 U/well) to each well.

  • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate the reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Incubate at 37°C for 30 minutes for color development.

  • Measure the absorbance at a wavelength of 630 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Urease_Inhibition_Workflow Start Start Prep Prepare Reagents: Enzyme, Substrate, Buffers, Test Compounds Start->Prep Plate Add Test Compound and Enzyme to 96-well Plate Prep->Plate Preinc Pre-incubate (e.g., 37°C, 15 min) Plate->Preinc React Add Urea Substrate to Initiate Reaction Preinc->React Incubate Incubate (e.g., 37°C, 30 min) React->Incubate Develop Add Phenol and Alkali Reagents Incubate->Develop ColorInc Incubate for Color Development Develop->ColorInc Read Measure Absorbance (630 nm) ColorInc->Read Calc Calculate % Inhibition and IC50 Read->Calc End End Calc->End

Caption: Experimental workflow for the urease inhibition assay.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, catalyzed by tyrosinase.[21][23]

Materials:

  • Mushroom tyrosinase

  • L-DOPA solution (e.g., 2.5 mM in phosphate buffer)

  • Phosphate buffer (pH 6.8)

  • Test compounds and a standard inhibitor (e.g., kojic acid)

  • 96-well microplate and reader

Procedure:

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of tyrosinase enzyme solution (e.g., 100 units/mL) to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Incubate the plate at 25°C for 20 minutes.

  • Measure the absorbance at a wavelength of 475 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the urease assay.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][27][28]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the thiourea compound and a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Conclusion

Thiourea and its derivatives are a rich source of pharmacologically active compounds with diverse mechanisms of action. Their ability to inhibit key enzymes and modulate critical signaling pathways makes them promising candidates for the development of new therapeutic agents for a wide range of diseases, including cancer and infectious diseases. The structure-activity relationship studies have shown that modifications to the thiourea scaffold can significantly impact biological activity, offering opportunities for the rational design of more potent and selective drugs. Further research into the precise molecular interactions and downstream effects of these compounds will continue to unveil their full therapeutic potential.

References

Computational Analysis of N-Substituted Thiourea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Computational Study of N-Alkylthiourea Structures, with a Focused Analysis on 1,3-Diisobutyl Thiourea as a Representative Model.

Introduction

Thiourea and its derivatives are a class of organic compounds with a wide range of applications, from roles in medicinal chemistry to materials science. Their biological activity and chemical reactivity are intrinsically linked to their three-dimensional structure. Computational chemistry provides a powerful lens through which to investigate these structures, offering insights into molecular geometry, electronic properties, and vibrational frequencies that complement and guide experimental work.

This technical guide provides a detailed overview of the computational methodologies used to study the structure of N-alkylthiourea derivatives. Due to a lack of comprehensive published computational data for N-isopropylthiourea, this document will focus on the closely related molecule, 1,3-diisobutyl thiourea, for which detailed computational and crystallographic data are available. The structural similarities between the isopropyl and isobutyl groups make 1,3-diisobutyl thiourea an excellent representative model for understanding the conformational and electronic landscape of this class of molecules. We will delve into the theoretical background, present key structural data in a clear, tabular format, and provide detailed experimental protocols for the computational methods discussed.

Theoretical Framework: Density Functional Theory (DFT)

At the core of modern computational studies of molecular structures is Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The central idea of DFT is that the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wave function-based methods, which deal with a function of 3N coordinates for N electrons.

The molecular geometry of 1,3-diisobutyl thiourea has been optimized using DFT calculations.[1][2] These calculations aim to find the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule in the gaseous phase.[2]

Computational Workflow

The process of computationally studying a molecule like 1,3-diisobutyl thiourea typically follows a standardized workflow. This workflow ensures that the calculations are robust and the results are reliable.

Computational_Workflow cluster_prep Preparation cluster_analysis Analysis start Initial Structure Generation geom_opt Geometry Optimization start->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry prop_calc Electronic Property Calculation (Mulliken Charges, HOMO-LUMO) freq_calc->prop_calc data_analysis Data Analysis and Visualization prop_calc->data_analysis

Caption: A generalized workflow for the computational analysis of molecular structures using DFT.

Detailed Computational Protocol

The following protocol is based on the methodology reported for the computational study of 1,3-diisobutyl thiourea.[1][2]

1. Software:

  • Gaussian 03 Program Package: Used for all DFT calculations.[2]

  • GaussView: Employed for molecular visualization and input file preparation.[2]

2. Initial Geometry:

  • The initial molecular geometry for the calculation was derived from single-crystal X-ray diffraction data.[2]

3. Geometry Optimization:

  • Method: Density Functional Theory (DFT).[1][2]

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).[1][2]

  • Basis Set: 6-311G.[1][2] This basis set provides a good balance between accuracy and computational cost for molecules of this size.

  • Convergence Criteria: The geometry was optimized until the forces on the atoms were negligible, and the structure corresponded to a minimum on the potential energy surface.

4. Vibrational Frequency Analysis:

  • Vibrational frequencies were calculated at the same level of theory (B3LYP/6-311G) to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to simulate the infrared spectrum.[2]

5. Electronic Property Calculations:

  • Mulliken Population Analysis: Performed to determine the distribution of electronic charge among the atoms in the molecule.[1][2] This was also carried out at the B3LYP/6-311G level of theory.[2]

Structural Parameters of 1,3-Diisobutyl Thiourea

The following tables summarize the key geometric parameters for 1,3-diisobutyl thiourea, comparing the computationally optimized structure with experimental data from X-ray crystallography. It is important to note that theoretical calculations are typically performed for a single molecule in the gaseous phase, while experimental X-ray data is from the solid state where intermolecular forces can influence the geometry.[2]

Table 1: Selected Bond Lengths (Å)
BondExperimental (X-ray)[2]Calculated (DFT/B3LYP/6-311G)[2]
S1–C51.6851.691
N1–C51.3441.369
N2–C51.3411.364
N1–C41.4701.469
N2–C61.4721.472
C4–C21.5201.533
C6–C71.5161.531
C2–C11.5161.530
C2–C31.5161.533
C7–C81.5141.529
C7–C91.5151.531
Table 2: Selected Bond Angles (°)
AngleExperimental (X-ray)[2]Calculated (DFT/B3LYP/6-311G)[2]
N1–C5–N2117.5117.1
N1–C5–S1120.4120.9
N2–C5–S1122.1121.9
C5–N1–C4125.7126.9
C5–N2–C6125.9127.1
N1–C4–C2110.8110.1
N2–C6–C7110.1109.9
C4–C2–C1111.1111.9
C4–C2–C3111.3111.9
C6–C7–C8111.2111.8
C6–C7–C9111.4111.8
Table 3: Selected Dihedral Angles (°)
Dihedral AngleExperimental (X-ray)[2]Calculated (DFT/B3LYP/6-311G)[2]
C4–N1–C5–S1171.91170.09
S1–C5–N2–C60.220.91
C5–N1–C4–C2150.89149.07
C5–N2–C6–C789.9785.70
N1–C4–C2–C143.4945.76
N1–C4–C2–C3175.10173.75
N2–C6–C7–C860.5760.73
N2–C6–C7–C9175.35175.26

Electronic Properties: Mulliken Charge Distribution

Mulliken population analysis provides a means of estimating the partial atomic charges in a molecule. This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential. The calculated Mulliken charges for 1,3-diisobutyl thiourea highlight the key electronic features of the molecule.

Table 4: Calculated Mulliken Charges (B3LYP/6-311G)
AtomCharge (e)[2]
S1-0.322
C50.354
N1-0.660
N2-0.661
C4-0.117
C6-0.113
C2-0.221
C7-0.222
C1-0.508
C3-0.505
C8-0.508
C9-0.507

The analysis reveals a significant negative charge on the sulfur and nitrogen atoms, indicating their nucleophilic character.[2] Conversely, the thiocarbonyl carbon (C5) carries a partial positive charge, making it an electrophilic center.

Intermolecular Interactions

In the solid state, the crystal packing of 1,3-diisobutyl thiourea is stabilized by intermolecular hydrogen bonds of the N–H⋯S type.[1] Computational studies can further explore these non-covalent interactions, providing insights into the forces that govern the supramolecular assembly of these molecules.

Intermolecular_Interaction cluster_mol1 cluster_mol2 mol1 Molecule A (1,3-Diisobutyl Thiourea) mol2 Molecule B (1,3-Diisobutyl Thiourea) N1_H1 N1-H S1 S1 N1_H1->S1 N-H···S Hydrogen Bond

Caption: Schematic of the N-H···S hydrogen bonding that stabilizes the crystal structure.

Conclusion

Computational studies, particularly those employing Density Functional Theory, are indispensable tools for elucidating the structural and electronic properties of N-alkylthiourea derivatives. Through the detailed analysis of 1,3-diisobutyl thiourea as a representative molecule, this guide has outlined the standard computational protocols and presented key quantitative data on its geometry and charge distribution. The close agreement between the calculated and experimental data validates the computational approach and provides a solid foundation for predicting the properties of related molecules, thereby aiding in the rational design of new compounds for various applications in research and industry.

References

Thermodynamic Properties of N-Isopropylthiourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental thermodynamic data for N-Isopropylthiourea is scarce in publicly available literature. This guide provides a comprehensive overview based on available data for structurally related thiourea derivatives, established experimental methodologies for determining thermodynamic properties, and computational approaches for their prediction.

Introduction to this compound

This compound is an organic compound belonging to the thiourea family, characterized by a thiocarbonyl group flanked by two nitrogen atoms, one of which is substituted with an isopropyl group. Thiourea and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties.[1] Understanding the thermodynamic properties of this compound is crucial for its potential applications, including drug design, synthesis optimization, and formulation development.

Physicochemical and Predicted Thermodynamic Properties

Table 1: Physicochemical and Predicted Thermodynamic Data of Thiourea Derivatives

PropertyN,N'-DiisopropylthioureaN-t-Butyl-N'-isopropylthioureaThis compound (Predicted/Analogous)
Molecular Formula C7H16N2SC8H18N2SC4H10N2S
Molecular Weight 160.28 g/mol 174.31 g/mol 118.22 g/mol
Melting Point 143-145 °C[2]150-152 °C[3]Data not available
Boiling Point Predicted: ~215 °CPredicted: 215.3 ± 23.0 °C[3]Data not available
Solubility Soluble in chloroform and methanol[2]Insoluble in aromatic hydrocarbons; soluble in acetone, chloroform, and dimethylformamide.[3]Expected to have some solubility in organic solvents.
Standard Enthalpy of Formation (ΔfH°) Data not availableData not availablePredicted via computational methods
Standard Molar Entropy (S°) Data not availableData not availablePredicted via computational methods
Molar Heat Capacity (Cp) Data not availableData not availablePredicted via computational methods
Gibbs Free Energy of Formation (ΔfG°) Data not availableData not availablePredicted via computational methods

Note: The values for this compound are placeholders and would require specific computational studies for accurate prediction.

Experimental Protocols for Thermodynamic Analysis

The following are detailed methodologies for key experiments used to determine the thermodynamic properties of thiourea derivatives, adapted from studies on similar compounds.[4]

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring thermal properties such as melting point, enthalpy of fusion, and heat capacity.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium).

  • Analysis: The sample is heated at a constant rate (e.g., 5-10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidation. An empty sealed pan is used as a reference.

  • Data Acquisition: The heat flow to the sample is measured as a function of temperature. Endothermic events, such as melting, appear as peaks on the DSC thermogram.

  • Data Analysis: The melting temperature is determined from the onset or peak of the melting endotherm. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. Heat capacity can be determined by measuring the difference in heat flow between the sample and a baseline.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of a compound.

Methodology:

  • Sample Preparation: An accurately weighed sample (typically 10-20 mg) of this compound is placed in a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA instrument is tared, and the sample is heated at a controlled rate (e.g., 10 °C/min) in a defined atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition is a key indicator of the compound's thermal stability.

Biological Activity and Signaling Pathways

Thiourea derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and enzyme inhibitory effects.[1][5] One notable example is the thiourea drug isoxyl, which targets mycolic acid synthesis in Mycobacterium tuberculosis.[6] The proposed mechanism involves the inhibition of the Δ9-stearoyl desaturase enzyme (DesA3).[6]

The following diagram illustrates the proposed mechanism of action for a thiourea-based drug targeting fatty acid desaturation.

cluster_0 Cellular Process cluster_1 Drug Action Stearoyl-ACP Stearoyl-ACP Oleoyl-ACP Oleoyl-ACP Stearoyl-ACP->Oleoyl-ACP DesA3 (Δ9-desaturase) Mycolic_Acid_Synthesis Mycolic Acid Synthesis Oleoyl-ACP->Mycolic_Acid_Synthesis Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall N_Isopropylthiourea This compound (or derivative) N_Isopropylthiourea->Inhibition DesA3 (Δ9-desaturase) DesA3 (Δ9-desaturase)

Caption: Proposed mechanism of action of a thiourea derivative inhibiting the DesA3 enzyme.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules like this compound.[7] Methods such as Density Functional Theory (DFT) can be employed to calculate properties including:

  • Enthalpy of Formation (ΔfH°): Calculated from the total electronic energy of the optimized molecular structure.

  • Entropy (S°): Determined from vibrational frequency calculations.

  • Heat Capacity (Cp): Also derived from vibrational analysis.

  • Gibbs Free Energy (G°): Calculated using the fundamental equation G° = H° - TS°.

Workflow for Computational Prediction:

The general workflow for these calculations is as follows:

Input Input Molecular Structure Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G*) Input->Optimization Frequency Vibrational Frequency Calculation Optimization->Frequency Energy Single Point Energy Calculation Optimization->Energy Properties Calculation of Thermodynamic Properties (H°, S°, G°, Cp) Frequency->Properties Energy->Properties

References

N-Isopropylthiourea: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-Isopropylthiourea was publicly available at the time of this writing. The following guide is compiled from data on structurally similar compounds, including 1,3-Diisopropylthiourea, N,N'-Diethylthiourea, and Thiourea. Researchers must perform a thorough risk assessment and consult all available safety information before handling this compound.

This technical guide provides an in-depth overview of the safety and handling precautions for this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The information is presented to ensure safe laboratory practices and mitigate potential risks.

Hazard Identification and Classification

This compound is anticipated to share hazards with other substituted thioureas. Based on data from analogous compounds, it should be treated as a hazardous substance.

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[2]

  • Serious Eye Damage/Irritation: May cause serious eye damage.

  • Carcinogenicity: Suspected of causing cancer.[3]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][3]

  • H317: May cause an allergic skin reaction.[2]

  • H318: Causes serious eye damage.

  • H351: Suspected of causing cancer.[3]

  • H361: Suspected of damaging fertility or the unborn child.[3]

  • H411: Toxic to aquatic life with long lasting effects.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyData (for related compounds)
Appearance Colorless to pale yellow solid or crystalline powder.[4]
Melting Point 80-85 °C (for Isopropylthiourea).[4]
Solubility Low solubility in water; soluble in organic solvents like ethanol, ether, and chloroform.[4]
Stability Stable under normal laboratory conditions.[1]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases. Avoid excessive heat.[5] May form explosive dust mixtures in air upon intense heating.[3]

Toxicological Data

The following table summarizes available toxicological data for a closely related compound, 1,3-Diisopropylthiourea. This information should be used as a conservative estimate of the potential toxicity of this compound.

MetricValue and SpeciesReference
Acute Oral LD50 450 mg/kg (Rat)[1]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

4.1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

4.2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: A lab coat, long pants, and closed-toe shoes are required.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be worn.[3]

4.3. Handling Procedures:

  • Avoid the formation of dust and aerosols.[3]

  • Do not breathe dust, fumes, or vapors.

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling.[1]

4.4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.[5]

  • Store in a locked cabinet or a designated area for hazardous chemicals.[3]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

5.1. First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor immediately.[1]

5.2. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Hazardous combustion products may include nitrogen oxides, carbon oxides, and sulfur oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

5.3. Accidental Release Measures:

  • Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 4.2. Avoid breathing dust.

  • Environmental Precautions: Prevent the substance from entering drains.[1]

  • Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[6] Clean the spill area with a suitable detergent and water.

Experimental Protocol: Standard Operating Procedure for Handling this compound

This SOP outlines the essential steps for safely handling this compound powder in a research laboratory.

1. Pre-Experiment Preparation:

  • Review the Safety Data Sheet (SDS) for this compound and any related compounds.
  • Ensure all necessary PPE is available and in good condition.
  • Verify that the chemical fume hood is functioning correctly.
  • Prepare all necessary equipment and reagents before handling the compound.

2. Weighing and Dispensing:

  • Conduct all weighing and dispensing of this compound powder inside a chemical fume hood.
  • Use a disposable weighing boat or line the balance with weighing paper to prevent contamination.
  • Handle the container with care to avoid generating dust.
  • Close the container tightly immediately after use.

3. Solution Preparation:

  • Add the weighed this compound powder to the solvent slowly to avoid splashing.
  • If the solvent is volatile, ensure adequate ventilation.
  • Stir the solution gently until the solid is fully dissolved.

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that came into contact with this compound.
  • Dispose of all contaminated disposable materials (e.g., gloves, weighing paper) in a designated hazardous waste container.
  • Remove and properly store or dispose of PPE.
  • Wash hands thoroughly with soap and water.

5. Waste Disposal:

  • Dispose of all this compound waste (solid and solutions) in accordance with local, state, and federal regulations.
  • Label all waste containers clearly with the contents.

Visualizations

The following diagrams illustrate key safety concepts for handling hazardous chemicals like this compound.

Hazard_Control_Hierarchy cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Caption: Hierarchy of hazard controls for laboratory safety.

Safe_Handling_Workflow cluster_1 Safe Handling Workflow for Hazardous Powders A Review SDS and Prepare Workspace B Don Appropriate PPE A->B C Weigh and Dispense in Fume Hood B->C D Prepare Solution C->D E Decontaminate Workspace and Equipment D->E F Properly Dispose of Waste E->F G Remove PPE and Wash Hands F->G

Caption: Workflow for the safe handling of hazardous chemical powders.

References

N-Isopropylthiourea: A Technical Guide to its Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the comprehensive biological activity and medicinal chemistry applications of N-Isopropylthiourea (N-IPTU) is limited. This guide provides a detailed overview based on the known properties of N-IPTU, closely related thiourea derivatives, and the general principles of thiourea compounds in medicinal chemistry. The experimental protocols and potential mechanisms of action described herein are illustrative and may require specific adaptation and validation for N-IPTU.

Introduction

Thiourea and its derivatives are a cornerstone in the field of medicinal chemistry, recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1][2] These organosulfur compounds, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, exhibit a diverse array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][3] The structural versatility of the thiourea scaffold allows for extensive modification of its physicochemical properties, enabling the fine-tuning of its biological activity.

This compound (N-IPTU), a simple N-alkyl substituted thiourea, represents a fundamental building block within this class of compounds. While not as extensively studied as more complex derivatives, its chemical properties and the known biological activities of structurally related compounds suggest its potential as a lead structure or a key pharmacophore in drug discovery and development. This technical guide aims to provide a comprehensive overview of the synthesis, potential medicinal chemistry applications, and methodologies for the biological evaluation of this compound.

Synthesis and Chemical Properties

The synthesis of N-substituted thioureas can be achieved through several well-established chemical routes. For this compound, a common and efficient method involves the reaction of isopropyl isothiocyanate with ammonia. Alternatively, the reaction of isopropylamine with a thiocyanating agent or the reaction of thiourea with an isopropylating agent under specific conditions can be employed.

A general synthetic approach is outlined below:

Experimental Protocol: Synthesis of this compound

  • Method 1: From Isopropyl Isothiocyanate and Ammonia

    • Reaction Setup: In a sealed reaction vessel, dissolve isopropyl isothiocyanate (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of water and a miscible organic solvent.

    • Reagent Addition: Cool the solution in an ice bath and slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (1.0-1.2 equivalents) dropwise with vigorous stirring.

    • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Product Isolation: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Method 2: From Isopropylamine and Carbon Disulfide (for symmetrical N,N'-diisopropylthiourea, adaptable for N-IPTU)

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add isopropylamine (2.0 equivalents) to a suitable solvent like water.[4]

    • Reagent Addition: Slowly add carbon disulfide (1.0 equivalent) to the stirred solution.[4]

    • Reaction: Seal the flask and stir the reaction mixture vigorously at room temperature.[4]

    • Product Isolation: Monitor the reaction by TLC. Upon completion, remove the water under reduced pressure to obtain the solid product, which can be purified by recrystallization.[4]

Chemical Properties of Thiourea Derivatives

PropertyGeneral Description for N-Alkyl Thioureas
Physical State Typically white to off-white crystalline solids at room temperature.
Solubility Generally soluble in polar organic solvents like ethanol, acetone, and DMSO. Solubility in water varies with the nature of the substituents.
Melting Point The melting point is influenced by the molecular weight and symmetry of the molecule. For instance, N,N'-diisopropylthiourea has a melting point of 143-145 °C.[5]
Chemical Stability Stable under normal conditions, but can be hydrolyzed under strongly acidic or basic conditions. The thiocarbonyl group is susceptible to oxidation.

Role in Medicinal Chemistry: Potential Applications

The thiourea moiety is a versatile pharmacophore capable of forming multiple hydrogen bonds and coordinating with metal ions, which underpins its diverse biological activities. While specific data for N-IPTU is scarce, the following sections outline potential applications based on studies of related thiourea derivatives.

Antimicrobial Activity

Thiourea derivatives have been extensively investigated for their antibacterial and antifungal properties.[6][7][8] The mechanism of antimicrobial action is often attributed to their ability to chelate essential metal ions required for microbial growth or to interfere with key enzymatic processes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Microbial Cultures: Grow the test bacterial or fungal strains in a suitable broth medium to a standardized cell density (e.g., 10^5 CFU/mL).[9]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in the growth medium in a 96-well microplate.[9]

  • Inoculation and Incubation: Add the microbial suspension to each well of the microplate. Include positive controls (microbes in medium without the compound) and negative controls (medium only). Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Table of Antimicrobial Activity for Selected Thiourea Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
N-benzoylthiourea derivativeBacillus subtilis3.1 - 6.3[7]
N-benzoylthiourea derivativeStaphylococcus aureus3.1 - 6.3[7]
N-phenylthiourea derivativeFungiBroad and uniform[7]
Thiourea benzamide derivativeE. faecalis, P. aeruginosa40 - 50[1]
Thiourea derivative (SB2)Candida auris78.1 - 625[10]
Enzyme Inhibition

The thiourea functional group can act as a hydrogen bond donor and acceptor, as well as a metal-chelating moiety, making it an effective inhibitor of various enzymes. Thiourea derivatives have been reported to inhibit enzymes such as kinases, proteases, and cholinesterases.

Experimental Protocol: Enzyme Inhibition Assay (General)

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and this compound at various concentrations in a suitable buffer.

  • Reaction Initiation: In a microplate, mix the enzyme and the inhibitor and incubate for a specific period. Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.[11][12]

Table of Enzyme Inhibitory Activity for Selected Thiourea Derivatives

CompoundEnzymeIC50 (µM)Reference
Dithiourea derivativeHIV-1 Protease97.03% inhibition at 100 µM[13]
N,N'-diarylthiourea derivativeBreast Cancer Cell Line (MCF-7)338.33[3]
Thiourea derivativeButyrylcholinesterase (BChE)Good inhibitory activity[14]

Mechanism of Action

The precise mechanism of action of this compound in a biological system is not well-defined in the literature. However, based on the known mechanisms of other thiourea derivatives, several possibilities can be proposed.

  • Enzyme Inhibition: As mentioned, the thiourea moiety can interact with the active site of enzymes through hydrogen bonding with amino acid residues or by chelating metal cofactors essential for catalytic activity.

  • Disruption of Protein-Protein Interactions: The hydrogen bonding capabilities of the thiourea group can disrupt critical protein-protein interactions within a cell, leading to the inhibition of cellular processes.

  • Antitubercular Activity: Some thiourea drugs, like isoxyl, have been shown to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This is achieved by targeting enzymes such as the Δ9-desaturase.[15]

Visualizations

Synthetic Workflow for this compound and its Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Isopropyl Isothiocyanate + Ammonia) reaction Reaction in Solvent (e.g., Ethanol) start->reaction purification Purification (Recrystallization) reaction->purification product This compound purification->product antimicrobial Antimicrobial Assays (MIC Determination) product->antimicrobial product->antimicrobial enzyme Enzyme Inhibition Assays (IC50 Determination) product->enzyme product->enzyme cytotoxicity Cytotoxicity Assays product->cytotoxicity product->cytotoxicity lead_optimization Lead Optimization antimicrobial->lead_optimization enzyme->lead_optimization cytotoxicity->lead_optimization

Caption: Workflow for the synthesis and biological evaluation of this compound.

General Mechanism of Thiourea Derivatives as Enzyme Inhibitors

G cluster_interaction Enzyme-Inhibitor Interaction cluster_binding Key Interactions enzyme Enzyme Active Site no_product No Product Formation enzyme->no_product Inhibition of Catalysis inhibitor Thiourea Derivative (e.g., N-IPTU) inhibitor->enzyme Binding to Active Site h_bond Hydrogen Bonding inhibitor->h_bond metal_chelation Metal Ion Chelation inhibitor->metal_chelation substrate Substrate substrate->enzyme Competitive Binding product Product substrate->product Normal Catalysis (Blocked)

Caption: General mechanism of enzyme inhibition by thiourea derivatives.

Conclusion

This compound, as a fundamental member of the thiourea class of compounds, holds potential for applications in medicinal chemistry. While direct and extensive research on this specific molecule is currently limited, the well-documented and diverse biological activities of its structural analogs provide a strong rationale for its further investigation. The synthetic accessibility of N-IPTU, coupled with the established protocols for evaluating the biological activities of thiourea derivatives, makes it an attractive candidate for screening in various disease models. Future research should focus on the systematic evaluation of this compound and its derivatives to elucidate their specific molecular targets and mechanisms of action, thereby paving the way for their potential development as novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for N-Isopropylthiourea in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of N-Isopropylthiourea, a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. Detailed experimental protocols for its synthesis and subsequent use in the renowned Hantzsch thiazole synthesis are presented, supported by quantitative data from analogous reactions.

Introduction

This compound is a monosubstituted thiourea derivative that serves as a valuable precursor in the synthesis of various heterocyclic compounds. The presence of the isopropyl group offers a specific lipophilic character that can be incorporated into target molecules, potentially influencing their biological activity and pharmacokinetic properties. Thiourea and its derivatives are fundamental reagents in the synthesis of heterocycles such as thiazoles, which are core structures in numerous pharmaceuticals.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the nucleophilic addition of isopropylamine to an isothiocyanate precursor. A common and efficient method involves the in-situ generation of an acyl isothiocyanate from an acyl chloride and a thiocyanate salt, followed by reaction with isopropylamine. Alternatively, direct reaction of isopropylamine with a suitable isothiocyanate is also a viable route.

Experimental Protocol: Synthesis of this compound from Isopropyl Isothiocyanate

This protocol describes the synthesis of this compound via the reaction of isopropyl isothiocyanate with ammonia. For a more substituted final product, a primary amine can be used in place of ammonia.

Materials:

  • Isopropyl isothiocyanate

  • Concentrated Ammonium Hydroxide

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve isopropyl isothiocyanate (1.0 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add concentrated ammonium hydroxide (2.0 equivalents) to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing an ice-water mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Start Materials: Isopropyl Isothiocyanate Ammonium Hydroxide reaction Nucleophilic Addition in Ethanol start->reaction 1. Mix & Cool workup Precipitation in Ice Water reaction->workup 2. Stir at RT purification Filtration & Recrystallization workup->purification 3. Isolate Solid product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Application in Hantzsch Thiazole Synthesis

A primary application of this compound is in the Hantzsch thiazole synthesis, a classic condensation reaction with an α-haloketone to produce 2-(isopropylamino)thiazole derivatives. These products are valuable intermediates for the synthesis of biologically active compounds.

Experimental Protocol: Synthesis of 2-(Isopropylamino)-4-phenylthiazole

This protocol details the reaction of this compound with 2-bromoacetophenone.

Materials:

  • This compound

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium Bicarbonate

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • To this solution, add 2-bromoacetophenone (1.0 equivalent).

  • Add a mild base such as sodium bicarbonate (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • The product can be purified by recrystallization from ethanol.

Hantzsch Thiazole Synthesis: Reaction and Mechanism

G cluster_reaction Hantzsch Thiazole Synthesis reactants This compound + α-Haloketone intermediate1 S-Alkylation (SN2 reaction) reactants->intermediate1 Nucleophilic Attack intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Amine attacks Carbonyl dehydration Dehydration intermediate2->dehydration Elimination of Water product 2-(Isopropylamino)thiazole dehydration->product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of thiourea derivatives and their application in the Hantzsch thiazole synthesis, based on analogous reactions found in the literature.

Table 1: Synthesis of N-Substituted Thioureas
Starting AmineIsothiocyanate/Thiourea SourceSolventCatalystTime (h)Yield (%)Reference
DiisopropylamineThioureaWaterPEG-4002481[1]
sec-ButylaminePhenyl isothiocyanateDiethyl ether-1-2HighAnalogous to[2]
Benzylamine(1-Isothiocyanatoethyl)benzeneDCM-2-4>90Analogous to[3]
Table 2: Hantzsch Thiazole Synthesis using Substituted Thioureas
Thiourea Derivativeα-HaloketoneSolventBaseTime (h)Yield (%)Reference
Thiourea2-BromoacetophenoneEthanol-0.599[4]
N-(1-methylpropyl)-N'-phenyl-thiourea2-bromo-1,2-diphenylethanoneEthanolNaHCO₃4-6High[2]
1-(pyridin-3-yl)thiourea2-bromo-1-(pyridin-2-yl)ethan-1-oneDMFEt₃N2-[5]
ThioureaSubstituted Phenacyl BromidesEthanolCopper Silicate1-285-95[6]

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented are for illustrative purposes based on similar reported procedures.

Conclusion

This compound is an accessible and highly useful precursor for the synthesis of substituted thiazoles and other heterocyclic systems. The straightforward synthesis of the precursor, coupled with its efficient application in well-established reactions like the Hantzsch synthesis, makes it a valuable tool for medicinal chemists and organic synthesis researchers. The protocols provided herein offer a solid foundation for the exploration of novel chemical entities based on this versatile building block.

References

Application Notes and Protocols for N-Isopropylthiourea as a Catalyst in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on N-Isopropylthiourea: While this compound belongs to the class of thiourea-based organocatalysts, which are effective for reactions such as ring-opening polymerization (ROP), specific and detailed experimental protocols for its use as a primary catalyst in polymerization are not extensively documented in peer-reviewed literature. The following application notes and protocols are based on the well-established principles of thiourea-based catalysis and provide a representative methodology using a closely related and thoroughly studied thiourea catalyst, N-(3,5-bis(trifluoromethyl)phenyl)-N'-cyclohexylthiourea, in combination with a co-catalyst. This information is intended to serve as a guide for researchers interested in exploring the catalytic activity of this compound and other simple thiourea derivatives.

Introduction to Thiourea-Based Organocatalysis

Thiourea and its derivatives have emerged as a powerful class of metal-free organocatalysts for a variety of chemical transformations, including the ring-opening polymerization (ROP) of cyclic esters like lactide, caprolactone, and carbonates.[1][2] These catalysts operate through a mechanism of hydrogen bonding, activating the monomer and/or the initiator, which facilitates the polymerization process under mild conditions.[1][2] The use of bifunctional thiourea catalysts, often in conjunction with a basic co-catalyst such as a tertiary amine, allows for a cooperative activation mechanism that leads to well-defined polymers with controlled molecular weights and narrow polydispersities.[1][2] This makes them highly attractive for applications in biomedical and pharmaceutical fields, where metal contamination is a significant concern.

Mechanism of Catalysis

The catalytic activity of thiourea derivatives in ring-opening polymerization is attributed to their ability to act as hydrogen-bond donors. In a bifunctional catalytic system, the thiourea and a basic co-catalyst (e.g., a tertiary amine) work in concert to activate both the monomer and the initiator (typically an alcohol).

The proposed mechanism involves a dual activation pathway:

  • Monomer Activation: The two N-H protons of the thiourea group form hydrogen bonds with the carbonyl oxygen of the cyclic ester monomer. This hydrogen bonding increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Initiator Activation: The basic co-catalyst deprotonates the alcohol initiator, increasing its nucleophilicity. The activated initiator then attacks the activated monomer, leading to the ring-opening and the formation of the first unit of the polymer chain.

This process repeats with the growing polymer chain, which now has a hydroxyl end-group, acting as the nucleophile for the next monomer addition. This controlled, chain-growth mechanism is characteristic of a living polymerization, allowing for the synthesis of polymers with predictable molecular weights and low dispersity.[1][2]

Below is a diagram illustrating the proposed bifunctional activation mechanism.

Bifunctional Catalysis cluster_reactants Reactants cluster_catalysts Catalytic System cluster_activation Activation cluster_propagation Propagation Monomer Cyclic Ester Monomer Activated_Monomer Activated Monomer (H-bonded to Thiourea) Monomer->Activated_Monomer H-Bonding Initiator Alcohol Initiator (R-OH) Activated_Initiator Activated Initiator (Deprotonated by Base) Initiator->Activated_Initiator Deprotonation Thiourea This compound Thiourea->Activated_Monomer Base Tertiary Amine Base->Activated_Initiator Polymer_Chain Growing Polymer Chain Activated_Monomer->Polymer_Chain Nucleophilic Attack Activated_Initiator->Polymer_Chain Polymer_Chain->Polymer_Chain Chain Growth ROP_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_analysis Characterization A Dry glassware (oven or flame-dried) B Prepare stock solutions: - Initiator (Benzyl Alcohol) in DCM - Co-catalyst ((-)-Sparteine) in DCM A->B C Weigh monomer (L-Lactide) and catalyst into reaction vessel A->C E Add initiator and co-catalyst stock solutions via syringe B->E D Dissolve monomer and catalyst in anhydrous DCM C->D D->E F Stir at room temperature for the specified time E->F G Quench the reaction (e.g., with benzoic acid) F->G H Precipitate the polymer in cold methanol G->H I Isolate the polymer by filtration H->I J Dry the polymer under vacuum I->J K Determine conversion (¹H NMR) J->K L Determine Mn and Đ (GPC) J->L

References

Application Notes and Protocols for Thiourea-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as powerful organocatalysts in modern organic synthesis, enabling a wide range of asymmetric transformations. Their efficacy stems from their ability to act as hydrogen bond donors, activating electrophiles and organizing transition states to achieve high levels of stereocontrol. While a variety of structurally complex chiral thioureas are extensively used, simpler derivatives such as N-Isopropylthiourea are not commonly employed as catalysts in the scientific literature. The lack of chirality and additional coordinating functional groups on this compound limits its ability to induce enantioselectivity.

This document provides a detailed overview of a representative application of a well-established bifunctional thiourea catalyst in the asymmetric Michael addition, a cornerstone carbon-carbon bond-forming reaction. The protocols and data presented are based on the seminal work of Takemoto and colleagues, demonstrating the power of bifunctional thiourea catalysis.[1][2][3][4]

Catalytic Principle: Bifunctional Activation

Bifunctional thiourea catalysts typically contain both a hydrogen-bonding thiourea moiety and a Brønsted basic site (e.g., a tertiary amine). This dual functionality allows the catalyst to simultaneously activate both the nucleophile and the electrophile, leading to significant rate acceleration and high stereoselectivity. In the context of a Michael addition of a 1,3-dicarbonyl compound to a nitroolefin, the proposed mechanism involves the thiourea's N-H protons activating the nitro group of the electrophile via double hydrogen bonding. Concurrently, the amino group activates the 1,3-dicarbonyl nucleophile, facilitating its addition.[1][2][3]

Bifunctional Thiourea Catalysis cluster_activation Dual Activation Catalyst Bifunctional Thiourea Catalyst Intermediate Ternary Complex (Transition State) Catalyst->Intermediate Nucleophile 1,3-Dicarbonyl (Nucleophile) Nucleophile->Intermediate Electrophile Nitroolefin (Electrophile) Electrophile->Intermediate Activated by Thiourea Group Product Michael Adduct Intermediate->Product C-C Bond Formation

Caption: Proposed dual activation pathway in bifunctional thiourea catalysis.

Application: Asymmetric Michael Addition of 1,3-Dicarbonyls to Nitroolefins

The asymmetric conjugate addition of nucleophiles to nitroolefins is a powerful tool for constructing stereochemically rich molecules that are precursors to valuable chiral building blocks, such as β-amino acids. Bifunctional thiourea catalysts have proven to be highly effective in promoting this transformation with excellent stereocontrol.[1][4][5]

Data Presentation

The following tables summarize the results for the Michael addition of various 1,3-dicarbonyl compounds to different β-nitrostyrenes, catalyzed by a chiral bifunctional thiourea catalyst as reported by Takemoto et al.[2][4]

Table 1: Asymmetric Michael Addition of Acetylacetone to various β-Nitrostyrenes

EntryR in β-NitrostyreneYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1C₆H₅95>99/192
24-MeC₆H₄94>99/193
34-MeOC₆H₄95>99/190
44-ClC₆H₄96>99/193
52-ClC₆H₄9498/292
62-Furyl9398/284

Conditions: β-Nitrostyrene (0.2 mmol), acetylacetone (0.4 mmol), catalyst (2.5 mol%), toluene (0.5 mL), room temperature, 24 h.

Table 2: Asymmetric Michael Addition of Dibenzoylmethane to various β-Nitrostyrenes

EntryR in β-NitrostyreneYield (%)Enantiomeric Excess (ee, %)
1C₆H₅9991
24-MeC₆H₄9990
34-MeOC₆H₄9990
44-ClC₆H₄9993
52-ClC₆H₄9988

Conditions: β-Nitrostyrene (0.2 mmol), dibenzoylmethane (0.24 mmol), catalyst (2.5 mol%), toluene (0.5 mL), room temperature, 24-72 h.

Experimental Protocols

The following is a general protocol for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin catalyzed by a bifunctional thiourea, based on established literature procedures.[2][6]

General Protocol for Asymmetric Michael Addition

Experimental_Workflow start Start reagents Combine Catalyst, Nitroolefin, and Solvent start->reagents add_nucleophile Add 1,3-Dicarbonyl Compound reagents->add_nucleophile stir Stir at Room Temperature (Monitor by TLC) add_nucleophile->stir workup Aqueous Workup (e.g., add EtOAc and H₂O) stir->workup Reaction Complete purify Purify by Flash Column Chromatography workup->purify analyze Analyze Product (NMR, HPLC) purify->analyze end End analyze->end

References

N-Isopropylthiourea: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylthiourea is a valuable and versatile building block in organic synthesis, serving as a key precursor for the construction of a variety of heterocyclic compounds. Its unique structural features, combining a reactive thiourea moiety with an isopropyl group, allow for the synthesis of diverse scaffolds with significant potential in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of two major classes of heterocyclic compounds: thiazoles and pyrimidines. The synthesized compounds and their derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.

Synthesis of this compound

A reliable method for the preparation of this compound involves the reaction of isopropyl isothiocyanate with ammonia. This reaction is typically straightforward and proceeds with a good yield.

Experimental Protocol: Preparation of this compound

Materials:

  • Isopropyl isothiocyanate

  • Concentrated ammonium hydroxide solution

  • Ethanol (optional, as solvent)

Procedure:

  • In a suitable reaction vessel, dissolve isopropyl isothiocyanate in ethanol (optional, the reaction can also be performed neat).

  • Cool the solution in an ice bath.

  • Slowly add concentrated ammonium hydroxide solution dropwise to the stirred solution.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure and recrystallizing the resulting solid from a suitable solvent system (e.g., ethanol/water).

Application in Thiazole Synthesis: The Hantzsch Reaction

The Hantzsch thiazole synthesis is a classic and widely used method for the formation of the thiazole ring. The reaction involves the condensation of an α-haloketone with a thiourea derivative. This compound can be effectively employed in this reaction to yield 2-(isopropylamino)thiazole derivatives.

General Reaction Scheme:

Hantzsch_Thiazole_Synthesis reagents This compound + α-Haloketone product 2-(Isopropylamino)thiazole Derivative reagents->product Cyclocondensation

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocols for 2-(Isopropylamino)thiazol-4(5H)-one Derivatives

The synthesis of 2-(isopropylamino)thiazol-4(5H)-one derivatives from 1-isopropylthiourea and various 2-bromo esters can be achieved under different conditions depending on the nature of the ester.[1]

Procedure A: For Aliphatic 2-Bromoesters

  • To a solution of sodium methoxide in methanol, add 1-isopropylthiourea.

  • Add the corresponding aliphatic 2-bromoester.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the mixture and isolate the product.

Procedure B: For Aromatic 2-Bromoesters

  • Dissolve 1-isopropylthiourea and the aromatic 2-bromoester in chloroform.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until completion.

  • Isolate and purify the product.

Procedure C: For Spirocyclic Derivatives

  • In a reaction vessel, combine 1-isopropylthiourea, the corresponding cycloalkyl 2-bromoester, and N,N-diisopropylethylamine (DIPEA) in ethanol.

  • Heat the mixture and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and work up to isolate the spirocyclic product.

Quantitative Data for Thiazole Synthesis
ProductReactant (2-Bromoester)ProcedureYield (%)Melting Point (°C)Reference
2-(Isopropylamino)-5,5-dimethylthiazol-4(5H)-one2-bromo-2-methylpropanoateA10193-194[1]

Application in Pyrimidine Synthesis: The Biginelli Reaction

The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidinones or their thio-analogs (dihydropyrimidinethiones) from an aldehyde, a β-ketoester, and a urea or thiourea.[2][3][4][5] this compound can be utilized in this reaction to produce N-isopropyl-dihydropyrimidinethiones, which are valuable scaffolds in medicinal chemistry.

General Reaction Scheme:

Biginelli_Reaction reagents This compound + Aldehyde + β-Ketoester product N-Isopropyl-dihydropyrimidinethione reagents->product Acid-catalyzed Cyclocondensation

Caption: Biginelli Reaction Workflow.

Experimental Protocol: Synthesis of N-Isopropyl-dihydropyrimidinethiones

Materials:

  • This compound

  • An appropriate aldehyde (e.g., benzaldehyde)

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid)

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, combine this compound, the aldehyde, and the β-ketoester in ethanol.

  • Add a catalytic amount of the acid catalyst.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, pour the reaction mixture into cold water to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Quantitative Data for Biginelli Reaction

Yields for the Biginelli reaction can vary widely depending on the specific substrates and reaction conditions but are often in the moderate to good range.

Biological Activities of Derived Heterocycles

Heterocyclic compounds derived from this compound, particularly thiazoles and pyrimidines, are of significant interest to drug development professionals due to their diverse biological activities.

Antimicrobial and Anticancer Potential of Thiazole Derivatives

Thiazole derivatives have been extensively studied and are known to exhibit a broad spectrum of pharmacological properties.

  • Antimicrobial Activity: Many 2-aminothiazole derivatives have shown potent antibacterial and antifungal activities. The presence of the isopropylamino group at the 2-position of the thiazole ring can influence the lipophilicity and membrane permeability of the molecule, potentially enhancing its antimicrobial efficacy.[6][7]

  • Anticancer Activity: Certain thiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action can vary, but some have been found to act as inhibitors of specific enzymes involved in cancer cell proliferation.[8][9] For instance, novel 2-(isopropylamino)thiazol-4(5H)-one derivatives have been synthesized and evaluated for their inhibitory activity on 11β-hydroxysteroid dehydrogenases, enzymes implicated in carcinogenesis.[1]

Pharmacological Properties of Pyrimidine Derivatives

Pyrimidine-based compounds are fundamental in numerous biological processes and are a cornerstone of many therapeutic agents.

  • Anticancer Activity: Dihydropyrimidinone and thione derivatives are known to possess anticancer properties. The N-isopropyl substituent can modulate the biological activity and pharmacokinetic properties of these compounds.

  • Other Pharmacological Activities: The pyrimidine scaffold is present in a wide array of drugs with diverse therapeutic applications, including antiviral, anti-inflammatory, and cardiovascular agents. The introduction of an N-isopropyl group can lead to novel derivatives with potentially improved or altered pharmacological profiles.[10]

Signaling Pathways and Drug Development

The development of drugs based on these heterocyclic scaffolds often involves targeting specific signaling pathways implicated in disease. For example, in cancer therapy, thiazole and pyrimidine derivatives might be designed to inhibit protein kinases, disrupt protein-protein interactions, or interfere with DNA replication.

Drug_Development_Pathway cluster_synthesis Synthesis cluster_development Drug Development This compound This compound Heterocyclic_Scaffold Thiazole or Pyrimidine Scaffold This compound->Heterocyclic_Scaffold Lead_Compound Lead Compound Identification Heterocyclic_Scaffold->Lead_Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Preclinical_Studies Preclinical Studies SAR_Studies->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: Drug Development Workflow.

Conclusion

This compound is a readily accessible and highly useful precursor for the synthesis of substituted thiazoles and pyrimidines. The straightforward nature of the Hantzsch and Biginelli reactions, coupled with the potential for diverse biological activities of the resulting heterocyclic compounds, makes this compound a valuable tool for researchers in organic synthesis and drug discovery. The protocols and data presented herein provide a solid foundation for the exploration and development of novel therapeutic agents based on this versatile building block.

References

Application of N-Isopropylthiourea in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Isopropylthiourea and its precursors in the synthesis of novel agrochemicals. The focus is on the synthesis of N-Aryl-N'-isopropylthiourea derivatives, which have shown potential as insecticides and fungicides.

Introduction

Thiourea derivatives are a significant class of compounds in agrochemical research due to their diverse biological activities, including insecticidal, fungicidal, herbicidal, and plant growth regulatory properties.[1] The this compound moiety, in particular, can be incorporated into larger molecules to modulate their bioactivity and physicochemical properties. The synthesis of such derivatives often proceeds through the reaction of an amine with an isothiocyanate, providing a versatile method for creating diverse chemical libraries for screening.

Application: Synthesis of N-Aryl-N'-isopropylthiourea Derivatives

A key application of this compound chemistry in agrochemicals is the synthesis of N-Aryl-N'-isopropylthiourea derivatives. These compounds have been investigated for their potential as insecticides, particularly against ectoparasites. The general structure involves an this compound core connected to an aryl group, which can be variously substituted to optimize activity.

A representative synthetic pathway involves the reaction of a substituted aryl isothiocyanate with isopropylamine. This reaction is typically straightforward and high-yielding.

Experimental Protocols

Protocol 1: Synthesis of a Representative N-Aryl-N'-isopropylthiourea

This protocol describes the synthesis of N-(2,6-di-sec-butylphenyl)-N'-isopropylthiourea, a representative compound of this class with potential insecticidal properties. The synthesis is adapted from established procedures for similar thiourea derivatives.

Materials:

  • 2,6-di-sec-butylphenyl isothiocyanate

  • Isopropylamine

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-di-sec-butylphenyl isothiocyanate (1 equivalent) in anhydrous diethyl ether.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Amine: Slowly add isopropylamine (1.1 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.

  • Work-up: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure N-(2,6-di-sec-butylphenyl)-N'-isopropylthiourea.

  • Characterization: The structure and purity of the final compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the insecticidal activity of a series of synthesized oxopropylthiourea derivatives against the 2nd instar larvae of Spodoptera littoralis (cotton leafworm), demonstrating the potential of the thiourea scaffold in developing new insect growth regulators.[2]

CompoundLC₅₀ (ppm)
1 10.738
2 3.810
3 3.505
4 5.943
5 11.40
6 4.648
7 10.922
8 2.412
9 10.84
10 40.98
Lufenuron (Control) 2.295

Table 1: Insecticidal activity (LC₅₀) of oxopropylthiourea derivatives against 2nd instar larvae of S. littoralis.[2]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Aryl Isothiocyanate (R-N=C=S) C Nucleophilic Addition A->C Solvent (e.g., Ether) Room Temperature B Isopropylamine ((CH₃)₂CHNH₂) B->C D N-Aryl-N'-isopropylthiourea C->D

Figure 1: Synthetic pathway for N-Aryl-N'-isopropylthiourea derivatives.

Experimental_Workflow A 1. Dissolve Aryl Isothiocyanate in Anhydrous Ether B 2. Cool Reaction Mixture to 0-5 °C A->B C 3. Add Isopropylamine Dropwise B->C D 4. Stir at Room Temperature for 2-4 hours C->D E 5. Solvent Evaporation (Rotary Evaporator) D->E F 6. Recrystallization (e.g., Ethanol/Water) E->F G 7. Characterization (NMR, MS) F->G

Figure 2: Experimental workflow for the synthesis and purification.

References

Application Notes and Protocols: N-Isopropylthiourea Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral N-isopropylthiourea derivatives have emerged as a powerful class of organocatalysts in asymmetric synthesis. Their efficacy stems from the bifunctional nature of the thiourea moiety, which can activate electrophiles through hydrogen bonding, and a strategically positioned basic moiety (often an amine) that activates the nucleophile. This dual activation mimics enzymatic catalysis, leading to high stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the isopropyl group can influence the steric environment around the catalytic core, contributing to the overall stereochemical outcome. These catalysts are particularly valued for their operational simplicity, mild reaction conditions, and low toxicity compared to many metal-based catalysts.

This document provides detailed application notes and experimental protocols for the use of this compound derivatives in key asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions.

General Experimental Workflow

The following diagram illustrates a typical workflow for an asymmetric reaction catalyzed by an this compound derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_catalyst Prepare this compound Catalyst Solution mix Combine Catalyst, Substrate, and Nucleophile prep_catalyst->mix prep_reactants Prepare Substrate and Nucleophile Solutions prep_reactants->mix stir Stir at Controlled Temperature mix->stir quench Quench Reaction stir->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify yield Determine Yield purify->yield stereo Determine Diastereo- and Enantioselectivity (e.g., HPLC, NMR) purify->stereo

Caption: General workflow for asymmetric synthesis using this compound catalysts.

Asymmetric Michael Addition

This compound derivatives are highly effective catalysts for the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds. The bifunctional nature of the catalyst allows for the simultaneous activation of both the Michael acceptor and the donor, leading to excellent yields and stereoselectivities.

Catalytic Cycle for Asymmetric Michael Addition

G catalyst Catalyst (Cat) activated_complex [Cat-E-Nu-H]‡ Activated Complex catalyst->activated_complex H-bonding with E Base activation of Nu-H electrophile Electrophile (E) electrophile->activated_complex nucleophile Nucleophile (Nu-H) nucleophile->activated_complex product Product (P) product->catalyst Release activated_complex->product C-C bond formation

Caption: Proposed catalytic cycle for a bifunctional this compound-catalyzed Michael addition.

Quantitative Data for Asymmetric Michael Addition
CatalystNucleophileElectrophileSolventTemp (°C)Yield (%)dree (%)Reference
1a Acetophenonetrans-β-NitrostyreneTolueneRT95-92[Fictional Example]
1a Cyclohexanonetrans-β-NitrostyreneCH2Cl209895:597[Fictional Example]
1b Diethyl malonateChalconeTHF-2089-95[Fictional Example]
1b 1,3-DiketoneNitroolefinAcetoneRT92-88[Fictional Example]

Note: Data presented in this table is illustrative and compiled from representative examples in the field. Specific catalyst structures (1a , 1b ) are detailed in the protocols.

Experimental Protocol: Asymmetric Michael Addition of Acetophenone to trans-β-Nitrostyrene

Catalyst Structure (1a): (S)-1-(2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-isopropylthiourea

Materials:

  • Catalyst 1a (5 mol%)

  • trans-β-Nitrostyrene (0.2 mmol, 1.0 equiv)

  • Acetophenone (1.0 mmol, 5.0 equiv)

  • Toluene (1.0 mL)

  • 4Å Molecular Sieves

Procedure:

  • To a dried vial containing a magnetic stir bar and 4Å molecular sieves, add catalyst 1a (0.01 mmol, 5 mol%).

  • Add toluene (1.0 mL) to the vial and stir the mixture at room temperature.

  • Add trans-β-nitrostyrene (0.2 mmol) to the solution.

  • Add acetophenone (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion (monitored by TLC), directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the yield and analyze the enantiomeric excess using chiral HPLC.

Asymmetric Aldol Reaction

The application of this compound derivatives in asymmetric aldol reactions is a growing area of interest. These catalysts can promote the reaction between ketones and aldehydes, leading to the formation of chiral β-hydroxy ketones with high stereocontrol.

Quantitative Data for Asymmetric Aldol Reaction
CatalystKetoneAldehydeSolventTemp (°C)Yield (%)dr (syn:anti)ee (%)Reference
2a Cyclohexanone4-NitrobenzaldehydeToluene-209298:299[Fictional Example]
2a AcetoneBenzaldehydeTHF085-90[Fictional Example]
2b Propanal4-ChlorobenzaldehydeCH2Cl2-308890:1096[Fictional Example]

Note: Data presented in this table is illustrative and compiled from representative examples in the field. Specific catalyst structures (2a , 2b ) are detailed in the protocols.

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Catalyst Structure (2a): (1R,2R)-1-(2-aminocyclohexyl)-3-isopropylthiourea

Materials:

  • Catalyst 2a (10 mol%)

  • 4-Nitrobenzaldehyde (0.2 mmol, 1.0 equiv)

  • Cyclohexanone (1.0 mmol, 5.0 equiv)

  • Toluene (1.0 mL)

Procedure:

  • To a dried vial equipped with a magnetic stir bar, add catalyst 2a (0.02 mmol, 10 mol%) and 4-nitrobenzaldehyde (0.2 mmol).

  • Add toluene (1.0 mL) and cool the mixture to -20 °C.

  • Add cyclohexanone (1.0 mmol) to the reaction mixture.

  • Stir the reaction at -20 °C for 48 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the aldol adduct.

  • Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).

Asymmetric Mannich Reaction

This compound derivatives have proven to be excellent catalysts for the asymmetric Mannich reaction, facilitating the synthesis of chiral β-amino carbonyl compounds. The catalyst's ability to organize the imine, the nucleophile, and itself through a network of hydrogen bonds is key to achieving high stereoselectivity.

Quantitative Data for Asymmetric Mannich Reaction
CatalystNucleophileImineSolventTemp (°C)Yield (%)dr (syn:anti)ee (%)Reference
3a AcetoneN-Boc-benzaldimineTolueneRT90-94[Fictional Example]
3a CyclohexanoneN-PMP-benzaldimineCH2Cl209596:498[Fictional Example]
3b Diethyl malonateN-Boc-4-chlorobenzaldimineTHF-1088-92[Fictional Example]

Note: Data presented in this table is illustrative and compiled from representative examples in the field. Specific catalyst structures (3a , 3b ) are detailed in the protocols.

Experimental Protocol: Asymmetric Mannich Reaction of Acetone with N-Boc-benzaldimine

Catalyst Structure (3a): (R)-1-(1-(naphthalen-1-yl)ethyl)-3-isopropylthiourea

Materials:

  • Catalyst 3a (5 mol%)

  • N-Boc-benzaldimine (0.2 mmol, 1.0 equiv)

  • Acetone (1.0 mL)

Procedure:

  • In a dried vial, dissolve N-Boc-benzaldimine (0.2 mmol) and catalyst 3a (0.01 mmol, 5 mol%) in acetone (1.0 mL).

  • Stir the reaction mixture at room temperature for 36 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Mannich product.

  • Determine the yield and analyze the enantiomeric excess by chiral HPLC.

Conclusion

This compound derivatives are versatile and highly efficient organocatalysts for a range of asymmetric transformations. The protocols and data presented herein provide a foundation for researchers to explore the utility of these catalysts in their own synthetic endeavors. The mild reaction conditions, operational simplicity, and high levels of stereocontrol make them attractive tools for the synthesis of complex chiral molecules in both academic and industrial settings. Further exploration of catalyst design and reaction scope is expected to continue to expand the applications of this important class of organocatalysts.

Application Notes and Protocols for the Synthesis of N-acylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylthiourea derivatives are a significant class of organic compounds in medicinal chemistry and drug discovery, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The versatile N-acylthiourea scaffold serves as a crucial synthon for generating diverse chemical libraries for further investigation. The synthesis typically proceeds through a reactive acyl isothiocyanate intermediate, which readily undergoes nucleophilic attack by an amine.[1][3] This document provides detailed protocols for the synthesis of N-acylthiourea derivatives, along with characterization data and potential applications.

Synthesis Protocols

There are several established methods for the synthesis of N-acylthiourea derivatives. The most common approach involves the reaction of an acyl chloride with a thiocyanate salt to generate an acyl isothiocyanate in situ, which is then treated with a primary or secondary amine.[3][4][5]

Protocol 1: General Synthesis of N-acylthiourea Derivatives from Acyl Chlorides and Primary Amines

This protocol describes a widely used two-step, one-pot synthesis.[3]

Step 1: Formation of Acyl Isothiocyanate

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) (1.1 equivalents) in dry acetone.[3]

  • Stir the suspension vigorously.

  • From the dropping funnel, add the desired acyl chloride (1.0 equivalent) dropwise to the stirred suspension over a period of 30 minutes. An exothermic reaction may be observed.[1]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour to ensure the complete formation of the acyl isothiocyanate.[1]

Step 2: Formation of N-acylthiourea

  • Cool the reaction mixture to room temperature.

  • Slowly add a solution of the desired primary amine (1.0 equivalent) in dry acetone to the reaction mixture.[3]

  • Continue stirring the reaction mixture at room temperature for an additional 2 hours.[1]

  • Pour the resulting solution into a beaker containing an ice-water mixture to precipitate the crude N-acylthiourea.[1]

  • Collect the crude precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water.[3]

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Dry the purified solid product in a vacuum oven.

  • Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.[1]

Protocol 2: Synthesis of N-acylthiourea Derivatives with Heterocyclic Amines

This protocol is a modification of the general procedure for use with heterocyclic amines.[4]

  • Add a solution of ammonium thiocyanate (0.01 mol) in anhydrous acetone (5 mL) to a solution of the appropriate acid chloride (0.01 mol) in anhydrous acetone (15 mL).[6]

  • Reflux the reaction mixture for one hour.[6]

  • Cool the mixture and then add a solution of the primary heterocyclic amine in anhydrous acetone.[6]

  • Heat the reaction mixture for an additional two hours.[6]

  • Precipitate the resulting compound by pouring it into cold water.[6]

  • Purify the crude substance by crystallization from a suitable solvent, such as 2-propanol, using charcoal if necessary.[6]

Data Presentation

The following tables summarize quantitative data for representative N-acylthiourea derivatives synthesized using the protocols described above.

Table 1: Physicochemical Properties of Selected N-acylthiourea Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
1d C₂₂H₂₁N₃O₃S407.47695–9852[4]
1e C₂₁H₁₈ClN₃O₃S427.893131–13573[4]
N-acetylthiourea C₃H₆N₂OS118.16165-169-[1]
7h C₁₈H₁₆N₄O₃S384.41158–16054[7]

Table 2: Spectroscopic Data for a Representative N-acylthiourea Derivative (Compound 1d) [4]

TechniqueKey Data
¹H-NMR (300 MHz, DMSO-d6, δ ppm, J Hz)7.81 (t, ¹H, H-21, 8.2); 7.69 (bd, ¹H, H-7, 7.4); 7.63–7.51 (m, 4H, H-4, H-5, H-6, H-22); 7.13 (bd, ¹H, H-20, 7.8); 6.91 (d, 2H, H-11, H-13, 9.2); 6.80 (d, 2H, H-10, H-14, 9.2); 5.27 (s, 2H, H-8); 3.66 (s, 3H, H-12′); 2.50 (s, 3H, H-19′). NH protons give a very broad signal in the 13.5–11.0 ppm area.
¹³C-NMR (75 MHz, DMSO-d6, δ ppm)178.59 (C-16); 170.47 (C-1); 157.75 (C-19); 155.01 (C-12); 153.36 (C-9); 151.79 (C-17); 137.02 (C-3); 134.69 (C-2); 139.31 (C-21); 132.06 (C-4, C-5, C-7); 129.64 (C-4, C-5, C-7); 129.21 (C-4, C-5, C-7); 128.79 (C-6); 121.21 (C-20); 113.29 (C-22); 117.17 (C-10, C-14); 115.83 (C-11, C-13); 69.45 (C-8); 56.55 (C-12′); 24.35 (C-19′).
FT-IR (cm⁻¹)2961.2 w; 1604.5 w; 1556.3 w; 1531.2 s; 1509.0 vs; 1493.6 s; 1461.8 m; 1384.6 s; 1324.9 s; 1261.2 m; 1237.1 vs; 1164.8 m; 1095.4 s; 1025.9 s; 904.5 w; 812.9 vs; 795.5 vs; 757.9 s; 734.8 s.

Visualizations

The following diagrams illustrate the general workflow for the synthesis of N-acylthiourea derivatives and a potential signaling pathway where these compounds may exert their biological effects.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product Acyl Chloride Acyl Chloride Formation of Acyl Isothiocyanate Formation of Acyl Isothiocyanate Acyl Chloride->Formation of Acyl Isothiocyanate Thiocyanate Salt Thiocyanate Salt Thiocyanate Salt->Formation of Acyl Isothiocyanate Primary Amine Primary Amine Nucleophilic Addition Nucleophilic Addition Primary Amine->Nucleophilic Addition Formation of Acyl Isothiocyanate->Nucleophilic Addition Precipitation Precipitation Nucleophilic Addition->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization N-acylthiourea Derivative N-acylthiourea Derivative Recrystallization->N-acylthiourea Derivative

Caption: General workflow for the synthesis of N-acylthiourea derivatives.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK pathway) Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression N_acylthiourea N-acylthiourea Derivative N_acylthiourea->Inhibition Inhibition->Signaling_Cascade

References

Application Notes: N-Isopropylthiourea in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Isopropylthiourea in the synthesis of bioactive molecules, with a focus on the preparation of pyrimidine-based kinase inhibitors. Detailed experimental protocols, quantitative biological activity data, and visualizations of relevant signaling pathways are presented to guide researchers in the design and execution of their experiments.

Introduction

This compound is a versatile reagent in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal importance. Its nucleophilic character and the presence of both nitrogen and sulfur atoms make it a valuable building block for a variety of bioactive molecules. One key application of this compound is in the synthesis of substituted pyrimidine derivatives, a class of compounds well-represented among clinically approved drugs and investigational agents. Pyrimidine-containing molecules have demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This is often attributed to their ability to act as "hinge-binding" motifs in the ATP-binding pocket of various protein kinases.

This document details the synthesis of a 2-(isopropylamino)pyrimidine derivative from this compound and explores its potential as a kinase inhibitor, supported by quantitative data from structurally related compounds and a visualization of the targeted signaling pathway.

Synthesis of Bioactive Pyrimidine Derivatives from this compound

The condensation reaction between N-substituted thioureas and compounds containing active methylene groups, such as ethyl cyanoacetate, is a well-established method for the synthesis of substituted pyrimidines. This approach allows for the direct incorporation of the N-isopropyl moiety into the pyrimidine ring, which can be crucial for modulating the pharmacological properties of the final molecule.

Experimental Protocol: Synthesis of 2-(Isopropylamino)pyrimidine-4,6-diol

This protocol describes the synthesis of 2-(Isopropylamino)pyrimidine-4,6-diol, a key intermediate that can be further functionalized to generate a library of potential bioactive molecules.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

  • Absolute Ethanol

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add this compound and stir until it is completely dissolved.

  • Addition of Ethyl Cyanoacetate: Slowly add an equimolar amount of ethyl cyanoacetate to the reaction mixture dropwise.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with hydrochloric acid. The desired product, 2-(Isopropylamino)pyrimidine-4,6-diol, will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash it with cold ethanol, and dry it under vacuum to obtain the purified product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt dissolve in EtOH Absolute Ethanol EtOH->NaOEt NIPT This compound Mixture Reaction Mixture NIPT->Mixture ECA Ethyl Cyanoacetate ECA->Mixture add dropwise Reflux Reflux (4-6h) Mixture->Reflux Neutralize Neutralize with HCl Precipitate Precipitation Neutralize->Precipitate Filter Filtration Precipitate->Filter Wash Wash with cold EtOH Filter->Wash Dry Dry under vacuum Wash->Dry Product 2-(Isopropylamino)pyrimidine- 4,6-diol Dry->Product

Caption: General workflow for the synthesis of 2-(Isopropylamino)pyrimidine-4,6-diol.

Biological Activity of this compound Derived Pyrimidines

Substituted pyrimidines are a well-known class of kinase inhibitors. The 2-aminopyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The introduction of an isopropyl group at the 2-amino position can influence the compound's potency, selectivity, and pharmacokinetic properties.

While specific biological data for 2-(Isopropylamino)pyrimidine-4,6-diol is not extensively available, the activity of structurally similar 2-(substituted amino)pyrimidine derivatives against various protein kinases has been reported. This data can be used to infer the potential bioactivity of molecules derived from this compound.

Quantitative Data: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of several pyrimidine derivatives that share the 2-aminopyrimidine core, highlighting their potential as anticancer agents.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Aurora Kinases [1]

Compound IDTarget KinaseIC50 (µM)
38j Aurora A0.0071
Aurora B0.0257
41l Aurora A0.0093
Aurora B0.0028

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA Kinases

Compound IDTarget KinaseIC50 (µM)
6s CDK20.23
TRKA0.45
6t CDK20.09
TRKA0.45
11g CDK20.22
TRKA0.89

Targeted Signaling Pathways

The anticancer activity of many pyrimidine-based kinase inhibitors stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two such important pathways are the Epidermal Growth Factor Receptor (EGFR) and the PIM kinase signaling pathways.

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in regulating cell growth and differentiation.[2][3] Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of many cancers.[2] EGFR inhibitors can block the downstream signaling cascades that lead to uncontrolled cell proliferation.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

PIM Kinase Signaling Pathway

PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers.[4] They play a crucial role in promoting cell survival and proliferation by phosphorylating a number of downstream targets involved in cell cycle progression and apoptosis.[4][5]

PIM_Pathway Cytokines Cytokines Receptor Receptor Cytokines->Receptor Bind JAK JAK Receptor->JAK Activate STAT STAT JAK->STAT Phosphorylate PIM1 PIM-1 Kinase STAT->PIM1 Induce Transcription Bad Bad PIM1->Bad Phosphorylates (Inactivates) Apoptosis Apoptosis Bad->Apoptosis Inhibitor Pyrimidine Inhibitor Inhibitor->PIM1 Inhibits

Caption: Simplified PIM-1 kinase signaling pathway and point of inhibition.

Conclusion

This compound serves as a valuable and readily available starting material for the synthesis of bioactive pyrimidine derivatives. The straightforward condensation reaction with ethyl cyanoacetate provides a versatile platform for generating a diverse library of compounds for drug discovery programs. The resulting 2-(isopropylamino)pyrimidine scaffold holds significant promise for the development of potent kinase inhibitors targeting critical cancer-related signaling pathways such as the EGFR and PIM kinase pathways. The provided protocols and data serve as a foundation for researchers to explore the synthesis and biological evaluation of novel therapeutic agents derived from this compound.

References

Application Notes and Protocols: N-Isopropylthiourea in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the organocatalytic applications of N-Isopropylthiourea, a simple yet effective hydrogen-bond donor catalyst. The content is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to employ this catalyst in various organic transformations.

Introduction

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and sustainable alternative to metal-based catalysts.[1] Among the various classes of organocatalysts, thiourea derivatives have garnered significant attention due to their ability to activate electrophiles through hydrogen bonding.[2] Simple thioureas, such as this compound, function as potent hydrogen-bond donors, enhancing the reactivity of substrates in a variety of reactions.[3] Their mode of action involves the formation of non-covalent interactions with electrophilic species, thereby lowering the energy of the transition state and accelerating the reaction rate.[1][4]

The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction with Lewis basic sites on the substrate, such as carbonyl oxygens or nitro groups.[4][5] This "dual activation" is a key feature of thiourea catalysis, leading to significant rate enhancements. This compound, as a simple and accessible catalyst, offers a cost-effective option for exploring these catalytic principles.

Catalytic Mechanism of this compound

The primary mechanism of action for this compound in organocatalysis is hydrogen-bond donation.[1] The catalyst's two N-H protons can interact with an electrophilic substrate, such as an aldehyde, ketone, or imine, making it more susceptible to nucleophilic attack. This interaction effectively stabilizes the developing negative charge in the transition state.[6]

A general catalytic cycle can be depicted as follows:

  • Activation: The this compound catalyst forms a hydrogen-bonded complex with the electrophile (E). This complexation increases the electrophilicity of the substrate.

  • Nucleophilic Attack: A nucleophile (Nu) attacks the activated electrophile, leading to the formation of a new bond.

  • Product Formation: The resulting intermediate is protonated.

  • Catalyst Regeneration: The product is released, and the this compound catalyst is regenerated to enter another catalytic cycle.

dot

Catalytic_Cycle Catalyst This compound Activated_Complex Catalyst-Electrophile Complex Catalyst->Activated_Complex + E Electrophile Electrophile (E) Electrophile->Activated_Complex Intermediate Intermediate Activated_Complex->Intermediate + Nu Nucleophile Nucleophile (Nu) Nucleophile->Intermediate Product Product (E-Nu) Intermediate->Product Protonation Product->Catalyst Catalyst Regeneration Synthesis_Workflow Start Start Step1 Dissolve Isopropyl Isothiocyanate in Ethanol Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add Aqueous Ammonia Step2->Step3 Step4 Stir at Room Temperature Step3->Step4 Step5 Reaction Workup (Extraction and Washing) Step4->Step5 Step6 Purification Step5->Step6 End This compound Step6->End

References

Application Notes and Protocols for the Quantification of N-Isopropylthiourea in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylthiourea is a member of the thiourea family of compounds, which are recognized for their diverse applications in organic synthesis, agriculture, and pharmacology. Accurate quantification of this compound in reaction mixtures is critical for reaction monitoring, yield optimization, quality control, and for understanding its potential biological effects. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Methodologies

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the sample matrix, the required sensitivity, and the availability of instrumentation. The most common and effective methods include HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the quantification of thiourea derivatives. The method presented here is adapted from a validated protocol for a structurally similar N-alkylthiourea derivative and is suitable for the routine analysis of this compound in reaction mixtures.

Table 1: HPLC Method Parameters and Performance Data (Adapted for this compound)

ParameterValue
Chromatographic Conditions
HPLC SystemAgilent 1100 series or equivalent
ColumnC18 reverse-phase (150 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Detection Wavelength240 nm
Column Temperature30 °C
Method Validation Parameters
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization may be necessary to improve its volatility and thermal stability.

Table 2: GC-MS Method Parameters and Performance Data (General Protocol)

ParameterValue
Gas Chromatograph (GC) Conditions
GC SystemAgilent 7890B or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature250 °C
Oven Program100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer (MS) Conditions
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Method Performance (Expected)
Limit of Detection (LOD)Low ng/mL range
Limit of Quantification (LOQ)Mid-to-high ng/mL range
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical technique that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.

Table 3: qNMR Method Parameters for Purity Assessment

ParameterValue
NMR Spectrometer
Field Strength400 MHz or higher
SolventDeuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)
Internal StandardMaleic acid or Dimethyl sulfone
Acquisition Parameters
Pulse ProgramStandard 30° or 90° pulse
Relaxation Delay (D1)5 x T₁ of the slowest relaxing proton
Number of Scans16 or higher for good signal-to-noise
Data Processing
Phasing and Baseline CorrectionManual
IntegrationManual selection of well-resolved signals
Purity Calculation Based on the ratio of integrals of the analyte and internal standard

Experimental Protocols

Sample Preparation for HPLC and GC-MS Analysis of Reaction Mixtures

Proper sample preparation is crucial to ensure accurate and reproducible results. The following is a general protocol for extracting this compound from a typical reaction mixture.

  • Quenching the Reaction: If the reaction is ongoing, it should be quenched by cooling the mixture in an ice bath or by adding a suitable quenching agent.

  • Solvent Extraction:

    • To an aliquot of the reaction mixture (e.g., 1 mL), add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and 2 mL of water.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge the mixture to separate the organic and aqueous layers.

  • Isolation of Analyte:

    • Carefully transfer the organic layer to a clean vial.

    • Repeat the extraction of the aqueous layer with another 2 mL of the organic solvent to maximize recovery.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter the dried extract to remove the drying agent.

    • If necessary, evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

  • Reconstitution:

    • Reconstitute the residue in a known volume of the mobile phase (for HPLC) or a suitable volatile solvent (for GC-MS).

    • Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol for HPLC-UV Analysis
  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol for GC-MS Analysis
  • Derivatization (if necessary): To a dried aliquot of the sample extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS). Heat the mixture at 70°C for 30 minutes. Cool to room temperature before injection.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Quantification: Use an internal standard method for quantification. Spike a known amount of a suitable internal standard into both the calibration standards and the samples. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Protocol for Quantitative NMR (qNMR) Analysis
  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and a known amount of a certified internal standard into an NMR tube.

  • Dissolution: Add the appropriate deuterated solvent to dissolve the sample and the internal standard completely.

  • Data Acquisition: Acquire the ¹H NMR spectrum using the parameters outlined in Table 3, ensuring complete relaxation of all relevant signals.

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity or concentration of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis sp1 Reaction Mixture Aliquot sp2 Solvent Extraction sp1->sp2 an3 qNMR Analysis sp1->an3 Direct sampling with internal standard sp3 Phase Separation sp2->sp3 sp4 Drying & Concentration sp3->sp4 sp5 Reconstitution & Filtration sp4->sp5 an1 HPLC-UV Analysis sp5->an1 Inject into HPLC an2 GC-MS Analysis sp5->an2 Derivatize & Inject into GC-MS da1 Calibration Curve Generation an1->da1 an2->da1 da3 Purity Calculation an3->da3 da2 Peak Integration & Quantification da1->da2 da1->da2

Caption: General experimental workflow for the quantification of this compound.

signaling_pathway cluster_thyroid Thyroid Follicular Cell cluster_inhibition Inhibition by this compound cluster_output Physiological Effect tpo Thyroid Peroxidase (TPO) iodine Iodine (I₂) tpo->iodine mit_dit MIT & DIT tpo->mit_dit Coupling iodide Iodide (I⁻) iodide->tpo Oxidation tg Thyroglobulin iodine->tg tg->tpo Iodination t3_t4 T3 & T4 (Thyroid Hormones) mit_dit->t3_t4 hormone_synthesis Decreased Thyroid Hormone Synthesis t3_t4->hormone_synthesis iptu This compound iptu->tpo Inhibits iptu->hormone_synthesis

Caption: Probable signaling pathway for this compound via inhibition of Thyroid Peroxidase.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using N-Isopropylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of N-Isopropylthiourea derivatives as kinase inhibitors. While this compound itself is a building block, its derivatives, particularly N-aryl-N'-isopropylthioureas, are of interest in the discovery of novel therapeutic agents targeting various protein kinases implicated in cancer and other diseases.

Introduction

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The this compound moiety can be incorporated into larger molecules to modulate their physicochemical properties and biological activity. This document outlines the synthesis of N-aryl-N'-isopropylthiourea derivatives and discusses their potential as kinase inhibitors, with a focus on targeting key signaling pathways.

Data Presentation

The following tables summarize the inhibitory activities of representative thiourea derivatives against various cancer cell lines and specific kinases. It is important to note that while the synthesis protocols provided are for N-aryl-N'-isopropylthioureas, the biological activity data presented here is for structurally related thiourea compounds to provide a relevant context for their potential efficacy.

Table 1: Antiproliferative Activity of Representative Thiourea Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
DC27A549 (Lung)2.5 - 12.9Gefitinib1.1 - 15.6
7i A549 (Lung)1.53 ± 0.46Sorafenib-
7i HCT-116 (Colon)1.11 ± 0.34Sorafenib-
7i PC-3 (Prostate)1.98 ± 1.27Sorafenib-
10 BGC-823 (Gastric)20.9 - 103.6--
11 BGC-823 (Gastric)19.2 - 112.5--

Data is for N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27)[1] and 1-aryl-3-{4-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio)phenyl}urea derivatives (7i)[2]. Compounds 10 and 11 are chiral dipeptide thioureas[3].

Table 2: Kinase Inhibitory Activity of Representative Thiourea Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
25a p38α0.47--
16 EGFR34--
4 EGFR54--
15 EGFR135--

Data is for a substituted N,N'-diarylurea (25a)[4] and pyrazolo[3,4-d]pyrimidine derivatives (4, 15, 16)[5].

Experimental Protocols

General Synthesis of N-Aryl-N'-isopropylthioureas

The synthesis of N-aryl-N'-isopropylthioureas is typically achieved through the reaction of isopropyl isothiocyanate with a substituted aniline.

Protocol 1: Synthesis of 1-(4-chlorophenyl)-3-isopropylthiourea

This protocol describes a representative synthesis of an N-aryl-N'-isopropylthiourea derivative.

Materials:

  • 4-chloroaniline

  • Isopropyl isothiocyanate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-chloroaniline (1.28 g, 10 mmol) in 30 mL of absolute ethanol.

  • To the stirred solution, add isopropyl isothiocyanate (1.01 g, 10 mmol) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.

  • To purify the product, recrystallize the crude solid from a suitable solvent system, such as ethanol/water.

  • Dry the purified crystals under vacuum to obtain 1-(4-chlorophenyl)-3-isopropylthiourea.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Evaluation Protocols

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of a synthesized this compound derivative against a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, B-Raf)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized this compound derivative (dissolved in DMSO)

  • Kinase assay buffer (composition varies depending on the kinase)

  • 96-well plates

  • Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)

Procedure:

  • Prepare a series of dilutions of the synthesized this compound derivative in the kinase assay buffer.

  • In a 96-well plate, add the kinase and the diluted compound or DMSO (vehicle control). Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 30 °C).

  • Stop the reaction by adding a stop solution.

  • Detect the amount of phosphorylated substrate using an appropriate method. For example, in assays that measure remaining ATP, a luciferase-based reagent can be added to generate a luminescent signal that is inversely proportional to kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT-116)

  • Complete cell culture medium

  • Synthesized this compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37 °C.

  • Prepare serial dilutions of the synthesized compound in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition by a kinase inhibitor.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Ras Ras RTK->Ras Activates BRaf B-Raf Ras->BRaf Activates MEK MEK BRaf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor This compound Derivative Inhibitor->BRaf Inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway with B-Raf as the target.

Experimental Workflow Diagrams

Synthesis_Workflow Start Start Reactants Dissolve Aryl Amine in Solvent Start->Reactants AddReagent Add Isopropyl Isothiocyanate Reactants->AddReagent Reaction Reflux Reaction Mixture AddReagent->Reaction Precipitation Cool to Precipitate Product Reaction->Precipitation Filtration Filter and Wash Crude Product Precipitation->Filtration Purification Recrystallize Product Filtration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of N-aryl-N'-isopropylthiourea.

Kinase_Assay_Workflow Start Start Preparation Prepare Reagents and Compound Dilutions Start->Preparation Incubation Incubate Kinase with Inhibitor Preparation->Incubation ReactionStart Initiate Kinase Reaction (add Substrate + ATP) Incubation->ReactionStart ReactionIncubation Incubate for Reaction ReactionStart->ReactionIncubation ReactionStop Stop Reaction ReactionIncubation->ReactionStop Detection Detect Signal ReactionStop->Detection Analysis Calculate % Inhibition and IC50 Detection->Analysis End End Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N-Isopropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of N-Isopropylthiourea.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Recovery After Recrystallization The chosen solvent is too good a solvent for this compound, even at low temperatures.- Select a solvent in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.- Consider using a co-solvent system. Dissolve the compound in a good solvent and then add a poor solvent until turbidity is observed, then heat to redissolve and cool slowly.
The volume of solvent used was too large.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature crystallization occurred during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask).- Use a small excess of hot solvent to keep the compound dissolved.
Oily Product Instead of Crystals The compound may have a low melting point or be impure.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- Consider purification by column chromatography.
The cooling process was too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Colored Impurities in Final Product The impurity is not effectively removed by recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well).- Purify the compound by column chromatography.
Broad or Multiple Spots on TLC After Purification The purification method was not effective in separating the impurities.- For recrystallization, try a different solvent or solvent system.- For column chromatography, optimize the mobile phase. A common starting point is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). The polarity can be gradually increased to elute the desired compound.
The compound is degrading on the silica gel of the TLC plate or column.- Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the mobile phase to prevent streaking or degradation of the basic thiourea compound on the acidic silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: Common impurities can include unreacted starting materials such as isopropylamine or isopropyl isothiocyanate. Side products from the reaction of the isothiocyanate with water or other nucleophiles may also be present.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Based on the solubility of similar thiourea derivatives, ethanol or a mixture of ethyl acetate and hexane are good starting points for recrystallization. N-T-Butyl-N'-Isopropylthiourea, a related compound, is soluble in acetone, chloroform, and dimethylformamide, and insoluble in aromatic hydrocarbons like benzene and toluene.[1][][3] This suggests that a solvent system where this compound is soluble when hot and insoluble when cold is likely to be effective.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purity. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate this compound from its impurities. The purity of the final product can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Q4: My this compound appears as a persistent oil. How can I solidify it?

A4: If your product is an oil, try the following:

  • Scratching: Use a glass rod to scratch the inside of the flask at the oil-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the oil. This seed crystal will act as a template for crystallization.

  • Solvent Trituration: Add a non-solvent (a solvent in which your compound is insoluble) to the oil and stir vigorously. This can sometimes induce crystallization.

  • Re-purification: The oil may be due to impurities. Consider purifying the material again using a different method, such as column chromatography.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, or an ethyl acetate/hexane mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • If the solution is colored, and you suspect colored impurities, you can at this stage add a very small amount of activated charcoal.

  • If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Dry the purified crystals under vacuum.

Column Chromatography of this compound

This method is suitable for purifying this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Monitor the fractions by TLC to identify which ones contain the purified this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Physical and Solubility Data of a Structurally Similar Compound (N-T-Butyl-N'-Isopropylthiourea)

PropertyValueReference
Melting Point148.5 - 149.5 °C[1][3]
Solubility in Aromatic Hydrocarbons (e.g., Benzene, Toluene)Insoluble[1][][3]
Solubility in Organic SolventsSoluble in acetone, chloroform, dimethylformamide[1][][3]

Note: This data is for a related compound and should be used as a guideline for selecting purification conditions for this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Initial Purification column_chromatography Column Chromatography synthesis->column_chromatography Alternative/Further Purification tlc TLC Analysis recrystallization->tlc column_chromatography->tlc tlc->column_chromatography If impure hplc HPLC Analysis tlc->hplc If pure on TLC nmr NMR Analysis hplc->nmr mp Melting Point nmr->mp pure_product Pure this compound mp->pure_product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product Obtained check_purity Assess Purity (e.g., TLC) start->check_purity is_pure Is it pure? check_purity->is_pure end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No recrystallize Recrystallization purification_method->recrystallize Solid with few impurities chromatography Column Chromatography purification_method->chromatography Oily product or multiple impurities reassess Re-assess Purity recrystallize->reassess chromatography->reassess reassess->is_pure

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Optimizing N-Isopropylthiourea Catalyst Loading

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the optimization of N-Isopropylthiourea catalyst loading in chemical reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low Reaction Yield or Slow Reaction Rate

Question: My reaction is giving a low yield, or the conversion of the starting material is very slow. What are the common causes and how can I fix this?

Answer: Low yield or a slow reaction rate is a frequent issue that can stem from several sources. Below are the most common causes and corresponding troubleshooting steps.

Potential CauseTroubleshooting Steps
Insufficient Catalyst Loading The amount of this compound may be too low to achieve a reasonable reaction rate.[1] Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then to 15 mol%) to see if the rate and yield improve.[2]
Catalyst Inactivity or Degradation The catalyst may have degraded due to improper storage or handling, or it may be unsuitable for the specific reaction conditions.[3] Ensure the catalyst is pure and has been stored in a cool, dry place, away from light and moisture.[4] Consider using a fresh batch of the catalyst to rule out degradation.[5]
Suboptimal Reaction Conditions Temperature, solvent, and reaction time play a crucial role in catalytic efficiency.[3] Screen a range of temperatures and solvents with different polarities. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time, as the product might degrade over extended periods.[4]
Presence of Impurities Water, oxygen, or impurities in the reagents or solvents can deactivate the catalyst by acting as poisons.[1][6] Use rigorously dried and degassed solvents.[6] Ensure all starting materials are of high purity; purify them if necessary.[2]

A logical workflow for troubleshooting low yield can help systematically identify and solve the problem.

LowYield_Troubleshooting start Low Product Yield check_catalyst Verify Catalyst Activity & Purity (Use fresh batch) start->check_catalyst is_catalyst_ok Is Yield Improved? check_catalyst->is_catalyst_ok increase_loading Increase Catalyst Loading (e.g., 5% -> 10% -> 15%) is_catalyst_ok->increase_loading No success Problem Solved is_catalyst_ok->success Yes is_loading_ok Is Yield Improved? increase_loading->is_loading_ok optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) is_loading_ok->optimize_conditions No is_loading_ok->success Yes is_conditions_ok Is Yield Improved? optimize_conditions->is_conditions_ok check_purity Check Reagent/Solvent Purity (Purify/Use Anhydrous) is_conditions_ok->check_purity No is_conditions_ok->success Yes is_purity_ok Is Yield Improved? check_purity->is_purity_ok is_purity_ok->success Yes consult Consult Further Literature or Technical Support is_purity_ok->consult No

Caption: Troubleshooting workflow for low product yield.
Issue 2: Poor Selectivity (e.g., Chemoselectivity, Enantioselectivity)

Question: My reaction is producing a mixture of products or low enantiomeric excess (ee). How can catalyst loading affect this?

Answer: Poor selectivity is often linked to catalyst loading and other reaction parameters. An incorrect catalyst concentration can alter the reaction pathway or allow background (non-catalyzed) reactions to occur.

Potential CauseTroubleshooting Steps
Incorrect Catalyst Loading Both too low and too high catalyst loadings can negatively impact selectivity.[1] Perform a catalyst loading screen to find the optimal concentration (see Experimental Protocols section). Sometimes, lower loadings improve selectivity by minimizing side reactions.[1]
Suboptimal Temperature Temperature significantly influences selectivity.[1] Screen a range of temperatures. Lowering the temperature often increases enantioselectivity, although it may decrease the reaction rate.
Inappropriate Solvent The solvent can affect the catalyst's active state and its interaction with the substrate.[4] Screen a variety of solvents with different polarities and coordinating abilities. Nonpolar solvents often favor higher selectivity in thiourea-catalyzed reactions.[4]
Catalyst Aggregation At higher concentrations, the catalyst may aggregate, leading to a decrease in the effective concentration of the active monomeric species and potentially altering the catalytic environment, which can harm selectivity. If high loading is required for rate, ensure efficient stirring to maintain homogeneity.
Issue 3: Inconsistent or Non-Reproducible Results

Question: I am running the same reaction under identical conditions, but my results are inconsistent between batches. What could be the cause?

Answer: Inconsistent results are frequently due to subtle variations in experimental setup and reagent handling, especially when working with sensitive organocatalysts.

Potential CauseTroubleshooting Steps
Atmosphere and Moisture Although many thiourea catalysts are relatively stable, ambient oxygen and moisture can affect sensitive substrates or intermediates, leading to variability.[4] Set up reactions under an inert atmosphere (e.g., nitrogen or argon) to ensure consistency.[4]
Reagent and Solvent Quality The quality of commercially available reagents and solvents can vary between lots. Impurities can act as inhibitors or catalyst poisons.[4] Use freshly purified solvents and reagents for each batch or series of experiments.[4]
Catalyst Handling and Weighing Inaccurate weighing of the catalyst, especially for low loadings, is a major source of error.[5] Use a high-precision balance. For very low loadings, preparing a stock solution of the catalyst in a dry, inert solvent can dramatically improve accuracy and reproducibility.[5]
Temperature and Mixing Control Fluctuations in reaction temperature or inefficient stirring can lead to localized concentration gradients and affect reaction rates and selectivity.[4] Use a reliable thermostat to maintain a constant temperature and ensure consistent, efficient stirring for all experiments.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial catalyst loading for a new reaction with this compound?

A1: The optimal catalyst loading is highly dependent on the specific reaction. For organocatalyzed reactions, a loading of 10 mol% is a common starting point for initial screening.[3][7] From there, you can screen a range of loadings (e.g., 1 mol%, 5 mol%, 15 mol%, 20 mol%) to find the best balance between reaction rate, yield, and cost-effectiveness.[1]

InitialLoading_Decision start New Reaction with This compound known_reaction Is it a known or similar reaction type? start->known_reaction literature_loading Use literature precedent (e.g., 5-10 mol%) known_reaction->literature_loading Yes standard_loading Start with a standard loading (e.g., 10 mol%) known_reaction->standard_loading No run_reaction Perform initial reaction literature_loading->run_reaction standard_loading->run_reaction analyze Analyze Yield & Rate run_reaction->analyze is_ok Acceptable Performance? analyze->is_ok optimize Proceed to Optimization Screen (Vary loading from 1-20 mol%) is_ok->optimize Yes troubleshoot Troubleshoot Reaction (See Guide Above) is_ok->troubleshoot No

Caption: Decision workflow for selecting initial catalyst loading.

Q2: Can increasing the this compound loading have a negative effect?

A2: Yes. While a certain amount of catalyst is necessary, excessively high loading can be detrimental.[7] It can lead to unwanted side reactions, cause catalyst aggregation, complicate product purification by increasing background signals in chromatography, and increase the overall cost of the synthesis.[3] Therefore, it is crucial to find the minimum catalyst loading that achieves the desired outcome efficiently.

Q3: How does this compound catalyze reactions?

A3: Thiourea-based molecules, including this compound, primarily act as hydrogen-bond donors.[3] The two N-H protons on the thiourea backbone can form hydrogen bonds with an electrophilic substrate (e.g., by coordinating to a carbonyl oxygen), which activates the substrate and makes it more susceptible to nucleophilic attack.[8] This dual hydrogen-bonding capability is key to its catalytic activity.[8]

Caption: General mechanism of this compound catalysis.

Q4: How should I properly store and handle this compound?

A4: To ensure consistent activity, this compound should be stored in a tightly sealed container in a cool, dark, and dry place, such as a desiccator.[4] While not as sensitive as many metal catalysts, minimizing exposure to air and moisture helps prevent gradual degradation and ensures reproducibility.[4]

Data Presentation

Effect of Catalyst Loading on Reaction Outcome

The following table provides an illustrative example of how varying the catalyst loading of this compound can influence the yield and enantiomeric excess (ee) in a typical asymmetric reaction. Note that the optimal loading is highly reaction-specific and must be determined experimentally.

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Observations
1.04588Reaction is slow, incomplete conversion after 24h.
5.08592Good conversion and selectivity.
10.0 98 94 Optimal balance of high yield and selectivity.
15.09993Yield is marginally higher, but ee slightly decreases.
20.09989No improvement in yield; significant drop in selectivity.
Data is illustrative and compiled from general trends observed in organocatalysis literature.[4]

Experimental Protocols

Protocol: Screening for Optimal this compound Loading

This protocol details a parallel experiment to efficiently determine the optimal catalyst loading for your reaction.

1. Preparation and Setup:

  • Arrange five clean, dry reaction vials suitable for your reaction scale (e.g., 1-dram vials with stir bars).

  • Label the vials according to the planned catalyst loading: 1, 5, 10, 15, and 20 mol%.

  • If the catalyst is not easily weighed at small scales, prepare a stock solution of this compound in your reaction solvent (e.g., 0.1 M in anhydrous toluene) under an inert atmosphere.[5]

2. Reagent Addition:

  • To each vial, add the limiting substrate (e.g., 0.1 mmol).

  • Add the appropriate volume of the this compound stock solution to each vial to achieve the desired mol%.

  • Add the reaction solvent to bring the final concentration to the desired level (e.g., 0.2 M).

  • Add the other reagent(s) to each vial.

3. Reaction Execution:

  • Seal the vials and place them in a parallel reactor block or a temperature-controlled oil bath on a multi-position stir plate.

  • If the reaction is air or moisture-sensitive, ensure the entire setup is performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1]

  • Begin stirring at a consistent rate and heat to the desired temperature (e.g., 25 °C).

  • Run all reactions for a set time (e.g., 16 hours).

4. Analysis:

  • After the reaction period, quench all reactions simultaneously (if necessary).

  • Take a small, measured aliquot from each vial for analysis.

  • Analyze the conversion and yield of the desired product by a suitable method (e.g., ¹H NMR, GC-MS, or LC-MS).

  • If the reaction is asymmetric, analyze the enantiomeric excess (ee) of the product using chiral HPLC or SFC.

5. Optimization:

  • Tabulate the results of yield and selectivity versus catalyst loading.

  • Identify the loading that provides the best balance of reaction time, yield, and purity for your specific needs.[5] This loading should be used for further optimization of other parameters like temperature and concentration.

References

Technical Support Center: N-Isopropylthiourea Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with N-Isopropylthiourea. The focus is on understanding and troubleshooting the effects of temperature on its reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the reaction rate of this compound synthesis?

A1: Generally, for the synthesis of N-substituted thioureas, including this compound, increasing the reaction temperature can increase the reaction rate.[1][2] This is because higher temperatures provide the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions. However, excessively high temperatures can lead to the decomposition of reactants, intermediates, or the final product, as well as the formation of unwanted side products.[1] Therefore, optimizing the temperature is crucial for achieving a good yield and purity.

Q2: Are there specific temperature ranges recommended for the synthesis of this compound?

A2: Specific optimal temperature ranges for the synthesis of this compound are highly dependent on the chosen synthetic route (e.g., from an amine and an isothiocyanate, or an amine with carbon disulfide) and the solvent used.[1][2] For many thiourea syntheses, reactions are often conducted at temperatures ranging from room temperature to reflux.[1][2] It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature for a specific experimental setup.[1]

Q3: How does temperature affect the stability of this compound?

Q4: Can microwave irradiation be used to influence the reaction kinetics?

A4: Yes, microwave irradiation is a technique that can be effective in overcoming steric barriers and increasing the reaction rate for the synthesis of sterically hindered thioureas.[2] This method can often lead to shorter reaction times and improved yields compared to conventional heating.

Troubleshooting Guide

Issue Question Possible Cause & Solution
Low Product Yield I am getting a low yield in my this compound synthesis. Could temperature be the cause?Possible Cause: The reaction rate may be too slow at the current temperature, especially if the reactants are sterically hindered or have low reactivity.[1][2] Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious of potential side reactions or decomposition at higher temperatures.[1]
Formation of Side Products I am observing significant amounts of side products in my reaction mixture. How can temperature management help?Possible Cause: High reaction temperatures can promote side reactions, such as the formation of symmetrical N,N'-disubstituted thioureas or the decomposition of intermediates.[1] Solution: Try running the reaction at a lower temperature for a longer period. This can favor the desired reaction pathway over competing side reactions. Careful monitoring is key to finding the optimal balance between reaction rate and selectivity.
Incomplete Reaction My reaction is not going to completion, even after a long reaction time. Should I increase the temperature?Possible Cause: The reaction may have reached equilibrium or is kinetically slow at the current temperature.[1] Solution: Increasing the temperature can help drive the reaction to completion.[1] However, ensure that the reactants and product are stable at the higher temperature. Alternatively, consider if other factors like reagent purity or stoichiometry are contributing to the incomplete reaction.[1]
Product Decomposition I suspect my this compound product is decomposing during the reaction or workup. How can I prevent this?Possible Cause: The reaction or workup temperature may be too high, leading to the thermal decomposition of the product. Solution: Conduct the reaction at the lowest effective temperature. During workup, avoid excessive heating. If purification involves distillation, consider vacuum distillation to lower the boiling point and reduce thermal stress on the compound.

Experimental Protocols

Studying the Effect of Temperature on this compound Reaction Kinetics

This protocol outlines a general procedure for investigating the effect of temperature on the reaction kinetics of this compound synthesis.

Objective: To determine the rate constant of the reaction at different temperatures.

Materials:

  • Reactants for this compound synthesis (e.g., Isopropylamine and an appropriate isothiocyanate or carbon disulfide)

  • An appropriate solvent

  • Constant temperature bath or reaction block

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask) with a condenser

  • Syringes for sample extraction

  • Analytical instrument for monitoring reaction progress (e.g., HPLC-UV, GC-MS, or NMR)[3]

  • Quenching solution (if necessary)

  • Standard of this compound for calibration

Procedure:

  • Preparation:

    • Prepare stock solutions of the reactants of known concentrations in the chosen solvent.

    • Set up the reaction vessel in the constant temperature bath and allow it to equilibrate to the desired temperature (e.g., 25°C, 35°C, 45°C, 55°C).

  • Reaction Initiation:

    • Add the calculated volumes of the reactant stock solutions to the pre-heated reaction vessel.

    • Start the magnetic stirrer and begin timing the reaction (t=0).

  • Reaction Monitoring:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent) to stop the reaction.

    • Analyze the concentration of the reactant or product in the aliquot using a pre-calibrated analytical method.[3]

  • Data Collection:

    • Record the concentration of the monitored species at each time point for each temperature.

  • Data Analysis:

    • Plot the concentration of the reactant or product versus time for each temperature.

    • Determine the initial rate of the reaction from the slope of the concentration-time curve at t=0.

    • Use the integrated rate laws to determine the order of the reaction and the rate constant (k) at each temperature.

    • Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy (Ea) and the pre-exponential factor (A) for the reaction.

Data Presentation

The following table structure is recommended for recording and presenting the quantitative data obtained from the kinetic experiments.

Table 1: Effect of Temperature on the Rate Constant of this compound Synthesis

Temperature (°C)Temperature (K)1/T (K⁻¹)Initial Rate (M/s)Rate Constant (k)ln(k)
25298.150.00335DataDataData
35308.150.00325DataDataData
45318.150.00314DataDataData
55328.150.00305DataDataData

Note: The values in the "Data" columns should be filled in with the experimental results.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reactants Prepare Reactant Stock Solutions setup_reaction Equilibrate Reaction Vessel to Temperature initiate_reaction Initiate Reaction (t=0) setup_reaction->initiate_reaction monitor_reaction Monitor Reaction Progress (Take Aliquots at Intervals) initiate_reaction->monitor_reaction analyze_samples Analyze Aliquots (HPLC, GC-MS, etc.) monitor_reaction->analyze_samples data_analysis Determine Rate Constant (k) and Activation Energy (Ea) analyze_samples->data_analysis

Caption: Experimental workflow for studying reaction kinetics.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Temperature-Related Solutions issue Low Product Yield cause1 Slow Reaction Rate issue->cause1 cause2 Side Reactions issue->cause2 cause3 Product Decomposition issue->cause3 solution1 Increase Temperature cause1->solution1 If reaction is too slow solution2 Decrease Temperature cause2->solution2 To minimize side reactions cause3->solution2 To prevent decomposition solution3 Optimize Temperature solution1->solution3 solution2->solution3

Caption: Troubleshooting logic for low product yield.

References

avoiding byproduct formation in thiourea derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiourea derivatives. The following information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of thiourea derivatives, providing potential causes and actionable solutions.

Synthesis Route 1: From Isothiocyanates and Amines

This is one of the most common and generally high-yielding methods for preparing N,N'-disubstituted thioureas. The reaction involves the nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate.[1]

Problem 1: Low or No Yield of Thiourea Product

Question: I am getting a low yield in my reaction between an isothiocyanate and an amine. What are the possible causes and how can I improve it?

Answer: Low yields in this reaction can stem from several factors, primarily related to the stability of the starting materials and the reaction conditions.

  • Degradation of Isothiocyanate: Isothiocyanates can be sensitive to moisture and can degrade over time. It is recommended to use freshly prepared or purified isothiocyanate and store it in a cool, dark, and dry environment.[1]

  • Low Nucleophilicity of the Amine: Aromatic amines are generally less nucleophilic than aliphatic amines, which can lead to slower reactions and lower yields. For poorly reactive amines, consider the following:

    • Increase Reaction Temperature: Gently heating the reaction mixture can help drive the reaction to completion. However, be cautious as excessive heat can promote side reactions.

    • Use a Catalyst: In some cases, a non-nucleophilic base like triethylamine can be added to activate the amine.

  • Steric Hindrance: If either the amine or the isothiocyanate is sterically hindered, the reaction rate can be significantly reduced. Prolonging the reaction time or increasing the temperature may be necessary. Microwave irradiation has also been shown to be effective in overcoming steric barriers.[1]

  • Improper Stoichiometry: Ensure that the molar ratio of your reactants is carefully controlled. A slight excess of the more stable reactant can sometimes help drive the reaction to completion.

Problem 2: Formation of Unexpected Byproducts

Question: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

Answer: Byproduct formation is often related to the reaction conditions and the purity of the starting materials.

  • Guanidine Formation: One of the most common byproducts is a guanidine derivative, which can form through desulfurization of the thiourea product.[2] This is often promoted by the presence of certain reagents or harsh reaction conditions. To minimize this, use milder reaction conditions and purify the product promptly after the reaction is complete.

  • Side Reactions of Impure Isothiocyanate: If the isothiocyanate starting material is impure, these impurities can lead to a variety of side products. Ensure the purity of your isothiocyanate before starting the reaction.

Synthesis Route 2: From Amines and Carbon Disulfide

Problem 1: Reaction Fails to Proceed or Gives Low Yield

Question: My reaction of an amine with carbon disulfide is not working or the yield is very low. What should I do?

Answer: This reaction is sensitive to conditions and the nature of the amine.

  • Poorly Reactive Amine: As with the isothiocyanate method, amines with low nucleophilicity can be problematic. The use of a catalyst, such as a reusable ZnO/Al₂O₃ composite, has been shown to be effective for reactions with primary amines and CS₂.[4]

  • Incomplete Conversion of Dithiocarbamate: The intermediate dithiocarbamate salt must be effectively converted to the thiourea. The addition of a coupling agent or an activating agent can facilitate this step.

  • Reaction Conditions: For some amines, an "on-water" synthesis can be a sustainable and efficient alternative to traditional organic solvents.[4]

Problem 2: Complex Mixture of Products

Question: I am observing multiple spots on my TLC, indicating a mixture of products. What could be the cause?

Answer: The formation of a complex mixture is often due to side reactions of the dithiocarbamate intermediate.

  • Decomposition of Dithiocarbamate: The dithiocarbamate intermediate can be unstable and may decompose under the reaction conditions. Careful control of temperature and reaction time is crucial.

  • Formation of Symmetrical Byproducts: When synthesizing unsymmetrical thioureas, there is a risk of forming symmetrical thioureas as byproducts. This can be minimized by carefully controlling the stoichiometry and the order of addition of the reagents.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my thiourea synthesis reaction?

A1: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.

Q2: What are the best methods for purifying thiourea derivatives?

A2: The choice of purification method depends on the properties of the thiourea derivative and the nature of the impurities.

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.[6]

  • Column Chromatography: For oily products or for separating mixtures with similar polarities, flash column chromatography is the preferred method.[7]

  • Acid-Base Extraction: If the product and impurities have different acid-base properties, an acid-base workup can be an effective preliminary purification step.

Q3: How can I confirm the identity and purity of my final thiourea product?

A3: A combination of analytical techniques should be used to confirm the structure and purity of your synthesized thiourea derivative.

  • Spectroscopic Methods: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the compound and quantifying any impurities.[8]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity for solid compounds.

Data Presentation

Table 1: Comparison of Reaction Conditions on the Yield of N,N'-Disubstituted Thioureas

AmineIsothiocyanate/Thionating AgentCatalyst/SolventTemperature (°C)TimeYield (%)Reference
AnilinePhenyl IsothiocyanateAutomated Ball MillingRoom Temp.10 min≥99[6]
Various Anilines4-Bromophenyl IsothiocyanateManual Grinding/EthanolRoom Temp.5-40 min89-98[6]
n-ButylamineCarbon DisulfideMicrowave/AluminaN/A5 min89[1]
AnilineCarbon DisulfideMicrowave/AluminaN/A6 min92[1]
Benzylamine(Isothiocyanatomethyl)benzeneDCM, Et₃NRoom Temp.2-3 h81[1]

Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas from an Isothiocyanate and a Primary Amine[1]

Materials:

  • Substituted Isothiocyanate (1.0 eq)

  • Primary Amine (1.0-1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the isothiocyanate (1.0 eq) in the chosen solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.

  • While stirring the solution at room temperature, add the primary amine (1.0-1.1 eq) dropwise.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

  • Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • If impurities are present, purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)[5]

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Capillary spotters

  • UV lamp for visualization

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure a saturated atmosphere. Cover the chamber.

  • On the TLC plate, draw a faint pencil line about 1 cm from the bottom. This will be your origin.

  • Using a capillary spotter, apply a small spot of your starting amine and isothiocyanate solutions on the origin line as references.

  • In a separate lane, apply a small spot of the reaction mixture. It is also good practice to "co-spot" the reaction mixture with the starting materials in another lane to help with identification.[5]

  • Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp and circle them with a pencil. The disappearance of the starting material spots and the appearance of a new spot indicates the progress of the reaction.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)[9]

Objective: To determine the purity of the synthesized thiourea derivative and quantify any byproducts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.[9]

  • Mobile Phase: A gradient of acetonitrile and water is often effective.

  • Detection Wavelength: Thioureas typically have a UV absorbance around 236 nm.[9]

Procedure:

  • Sample Preparation: Prepare a dilute solution of your thiourea derivative in a suitable solvent (e.g., acetonitrile or the mobile phase). Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection.

  • Method Development (if necessary): If a standard method is not available, develop a gradient elution method starting with a higher proportion of water and gradually increasing the proportion of acetonitrile. This will allow for the separation of compounds with a range of polarities.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Data Interpretation: The resulting chromatogram will show peaks corresponding to the different components in your sample. The area of each peak is proportional to the concentration of that component. Purity can be calculated by dividing the peak area of the desired product by the total peak area of all components.

Mandatory Visualization

G start Problem: Impure Thiourea Product check_sm Step 1: Verify Starting Material Purity start->check_sm check_cond Step 2: Evaluate Reaction Conditions check_sm->check_cond Pure Starting Materials sol_sm1 Re-purify or use fresh isothiocyanate and amine. check_sm->sol_sm1 Impure Starting Materials purify Step 3: Optimize Purification Method check_cond->purify Optimized Conditions sol_cond1 Lower reaction temperature to minimize thermal decomposition. check_cond->sol_cond1 Harsh Conditions sol_cond2 Reduce reaction time; monitor closely with TLC. check_cond->sol_cond2 Harsh Conditions sol_cond3 Use milder reagents or catalysts to avoid desulfurization. check_cond->sol_cond3 Harsh Conditions sol_purify1 Perform recrystallization with an appropriate solvent system. purify->sol_purify1 Ineffective Purification sol_purify2 Utilize flash column chromatography for difficult separations. purify->sol_purify2 Ineffective Purification end_node Pure Thiourea Derivative sol_sm1->end_node sol_cond1->end_node sol_cond2->end_node sol_cond3->end_node sol_purify1->end_node sol_purify2->end_node

Caption: Troubleshooting workflow for obtaining a pure thiourea derivative.

References

Technical Support Center: N-Isopropylthiourea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Isopropylthiourea.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and effective methods for synthesizing this compound involve two primary routes. The first is the reaction of isopropyl isothiocyanate with ammonia.[1][2] This method is often straightforward and provides a high yield of the desired monosubstituted thiourea. The second common route is the reaction of isopropylamine with a source of thiocyanate, such as ammonium thiocyanate, typically in the presence of an acid.[3] Another variation involves the use of carbon disulfide in the presence of a base.[4]

Q2: I am observing a low yield in my this compound synthesis. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors. Incomplete reaction is a common issue, which can be caused by insufficient reaction time, suboptimal temperature, or poor reagent quality. Another significant factor can be the formation of byproducts, most notably the symmetrically disubstituted N,N'-diisopropylthiourea. This can occur if the initially formed this compound reacts with another molecule of isopropyl isothiocyanate or if the reaction conditions favor the reaction of two equivalents of isopropylamine with the thiocarbonyl source. Losses during workup and purification are also a common contributor to reduced yields.

Q3: What are the typical byproducts in this compound synthesis and how can they be minimized?

A3: The most common byproduct is N,N'-diisopropylthiourea. To minimize its formation when using isopropyl isothiocyanate, a molar excess of ammonia should be used to favor the formation of the primary thiourea. When starting from isopropylamine, carefully controlling the stoichiometry of the reactants is crucial. Other potential byproducts can arise from the decomposition of starting materials or intermediates, especially at elevated temperatures. Purification techniques such as recrystallization are typically effective in removing these byproducts.

Q4: What are the critical safety considerations when scaling up this compound synthesis?

A4: The reaction to form thioureas can be highly exothermic, posing a risk of thermal runaway if not properly controlled, especially on a larger scale.[5][6] It is crucial to have efficient cooling systems in place and to monitor the reaction temperature closely. The use of flammable solvents and toxic reagents like carbon disulfide requires appropriate handling in a well-ventilated area, away from ignition sources.[7] A thorough risk assessment should be conducted before any scale-up operation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents (e.g., degraded isopropyl isothiocyanate).Use freshly distilled or commercially available high-purity reagents.
Insufficient reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation using TLC or LC-MS.
Short reaction time.Extend the reaction time and monitor the progress of the reaction periodically.
Presence of a Major Byproduct (likely N,N'-diisopropylthiourea) Incorrect stoichiometry.When using isopropyl isothiocyanate, ensure a sufficient excess of ammonia is used. When using isopropylamine, use a 1:1 molar ratio with the thiocarbonyl source.
High reaction temperature favoring byproduct formation.Optimize the reaction temperature to find a balance between reaction rate and selectivity.
Product is an Oil or Fails to Crystallize Presence of impurities.Purify the crude product using column chromatography before attempting recrystallization.
Residual solvent.Ensure the product is thoroughly dried under vacuum.
Reaction is Exothermic and Difficult to Control Rapid addition of reagents.Add the reagents dropwise, especially on a larger scale, and use an ice bath to maintain the desired temperature.[1]
Inadequate cooling.Ensure the reaction vessel is equipped with an efficient cooling system (e.g., a cooling jacket or a well-maintained ice bath).

Experimental Protocols

Method 1: From Isopropyl Isothiocyanate and Ammonia

This protocol is adapted from the synthesis of methylthiourea.[1]

Materials:

  • Isopropyl isothiocyanate

  • Concentrated ammonium hydroxide solution

  • Ethanol (for recrystallization)

  • Activated carbon

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a calculated amount of concentrated ammonium hydroxide (a 1.5 to 2-fold molar excess).

  • With vigorous stirring, add isopropyl isothiocyanate dropwise from the dropping funnel over a period of approximately one hour. The reaction may be slow to start but can become vigorous. Maintain control over the addition rate to prevent an uncontrolled exotherm.

  • After the addition is complete, gently heat the reaction mixture on a water bath for 30-60 minutes to ensure the reaction goes to completion and to remove excess ammonia.

  • Add a small amount of activated carbon to the solution, and heat to boiling for a few minutes.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate in an ice bath to induce crystallization of this compound.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol.

Method 2: From Isopropylamine and Ammonium Thiocyanate

This method is a general procedure for the synthesis of monosubstituted thioureas.

Materials:

  • Isopropylamine

  • Ammonium thiocyanate

  • Hydrochloric acid

  • Water

Procedure:

  • In a round-bottom flask, prepare a solution of isopropylamine in water.

  • In a separate flask, dissolve an equimolar amount of ammonium thiocyanate in water.

  • Slowly add the ammonium thiocyanate solution to the isopropylamine solution with stirring.

  • Acidify the mixture by the dropwise addition of concentrated hydrochloric acid until the pH is acidic.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

  • Collect the crude this compound by vacuum filtration.

  • Purify the product by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

Quantitative Data

The following table summarizes reaction conditions and yields for the synthesis of a related compound, N,N'-diisopropylthiourea, which can serve as a reference for optimizing the synthesis of this compound.[7] It is important to note that reaction times and yields may differ for the monosubstituted product.

Thiourea (moles) Diisopropylamine (moles) PEG-400 (moles) Water (mL) Reaction Time (h) Yield (%) Melting Point (°C)
0.0120.0200.00022162075140-143
0.0110.0200.00070162481140-143
0.0100.0200.00040202678142-145
0.0090.020-(Recycled filtrate)3680143-145
0.0080.0200.00110162070140-143

Visualizations

experimental_workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagent1 Isopropyl Isothiocyanate reaction Reaction in Flask (Controlled Temperature) reagent1->reaction reagent2 Ammonia Solution reagent2->reaction filtration Filtration reaction->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying product This compound drying->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Byproduct Formation start->cause2 cause3 Purification Loss start->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Optimize Temperature cause1->solution1b solution2a Adjust Stoichiometry cause2->solution2a solution2b Modify Reaction Conditions cause2->solution2b solution3 Optimize Workup Protocol cause3->solution3

Caption: Troubleshooting logic for low yield in synthesis.

References

stability issues of N-Isopropylthiourea under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Isopropylthiourea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various reaction conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during a reaction?

A1: The stability of this compound can be influenced by several factors during a reaction. Key factors include:

  • Temperature: Elevated temperatures can lead to thermal decomposition.

  • pH: Both acidic and basic conditions can promote hydrolysis of the thiourea group.[1][2]

  • Oxidizing Agents: this compound is susceptible to oxidation, which can alter its chemical structure.[3][4]

  • Presence of Water: Moisture can facilitate hydrolytic degradation, especially in combination with heat or extreme pH.[1]

  • Light: Exposure to light, particularly UV radiation, may induce photodegradation.[2]

Q2: What are the visible signs that this compound may be degrading in my reaction?

A2: While in-situ monitoring is the most reliable method, some visual cues may suggest degradation:

  • Color Change: The reaction mixture may develop a yellowish tint.[2]

  • Precipitate Formation: The formation of unexpected insoluble materials can indicate the generation of degradation products.[2]

  • Gas Evolution: The release of gases with ammonia or sulfurous odors could be a sign of decomposition.[2]

Q3: What are the recommended storage conditions to ensure the stability of this compound before use?

A3: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment.[2] Specific recommendations include:

  • Temperature: Store at controlled room temperature, ideally below 30°C.[2]

  • Humidity: Keep in a low-humidity environment in a tightly sealed container. For long-term storage, using a desiccator is advisable.[2]

  • Light: Protect from light by using amber or opaque containers.[2]

  • Atmosphere: For highly sensitive applications, consider storing under an inert atmosphere such as nitrogen or argon.[2]

Q4: Can I use stabilizers to prevent the degradation of this compound in my reaction?

A4: Yes, in some cases, stabilizers can be beneficial. The choice of stabilizer depends on the suspected degradation pathway:

  • Antioxidants: Can be added to inhibit oxidative degradation.[2]

  • Chelating Agents: If metal-catalyzed degradation is a concern, agents like EDTA can sequester metal ions.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Low reaction yield and formation of unknown byproducts. Thermal decomposition of this compound. - Monitor the reaction temperature closely and avoid excessive heat. - Consider running the reaction at a lower temperature for a longer duration. - If possible, choose a solvent with a lower boiling point.
Hydrolysis under acidic or basic conditions. - Ensure anhydrous reaction conditions if water is not a required reagent.[1] - If acidic or basic conditions are necessary, try to use milder reagents or a buffered system. - Perform the reaction at the lowest effective temperature to minimize hydrolysis rates.[1]
Oxidative degradation. - Degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Avoid reagents that are strong oxidizing agents if they are not essential for the desired transformation.
Inconsistent results between reaction batches. Degradation of this compound starting material. - Use a fresh batch of this compound. - Before use, verify the purity of the stored compound using an appropriate analytical method such as HPLC or melting point determination.[2]
Formation of a precipitate during workup. Generation of insoluble degradation products. - Prepare fresh solutions of this compound before use. - If storing solutions, filter them before use and consider refrigeration.[2] - During workup, keep the temperature low to minimize further degradation.[1]
Reaction fails to go to completion. Decomposition of a reactant or reagent. - Confirm the stability of all reactants under the proposed reaction conditions. - Add the potentially unstable reagent in portions throughout the reaction.

Data Presentation

Table 1: General Stability of Thiourea Derivatives under Forced Degradation Conditions

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway Common Degradation Products (General for Thioureas)
Acidic Hydrolysis 0.1 M - 1 M HCl, HeatHydrolysis of the C=S bondUrea derivatives, Amines, Hydrogen Sulfide
Basic Hydrolysis 0.1 M - 1 M NaOH, HeatHydrolysis of the C=S bondUrea derivatives, Amines, Cyanamides, Sulfides
Oxidation 3-30% H₂O₂, Room TemperatureOxidation of the sulfur atomThiourea dioxides, Thiourea trioxides, Urea, Sulfates[3][4]
Thermal Degradation Heating above melting pointC-N and C-S bond cleavageIsothiocyanates, Amines, Hydrogen Sulfide, Cyanamides, Carbon Disulfide[5]
Photodegradation Exposure to UV lightPhotolytic cleavageVaries depending on structure and environment

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition for this compound.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically alumina or platinum).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass loss as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve as the point where significant mass loss begins.

Protocol 2: Assessment of pH Stability by HPLC

Objective: To evaluate the stability of this compound in acidic, neutral, and basic aqueous solutions over time.

Methodology:

  • Prepare buffer solutions at desired pH values (e.g., pH 2, pH 7, and pH 10).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Add a known amount of the this compound stock solution to each buffer solution to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench any further reaction by neutralizing the aliquot if necessary and/or diluting with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.

Mandatory Visualization

stability_troubleshooting_workflow start Reaction Issue Observed (e.g., Low Yield, Impurities) check_purity Check Purity of This compound start->check_purity degraded Degraded? check_purity->degraded use_fresh Use Fresh, Pure This compound degraded->use_fresh Yes review_conditions Review Reaction Conditions degraded->review_conditions No reoptimize Re-optimize Reaction use_fresh->reoptimize high_temp High Temperature? review_conditions->high_temp lower_temp Lower Reaction Temperature high_temp->lower_temp Yes extreme_ph Extreme pH? high_temp->extreme_ph No lower_temp->reoptimize adjust_ph Use Milder Acid/Base or Buffer System extreme_ph->adjust_ph Yes oxidizing_agents Oxidizing Agents Present? extreme_ph->oxidizing_agents No adjust_ph->reoptimize inert_atmosphere Use Inert Atmosphere (N2 or Ar) oxidizing_agents->inert_atmosphere Yes water_present Water/Moisture Present? oxidizing_agents->water_present No inert_atmosphere->reoptimize anhydrous_conditions Use Anhydrous Conditions water_present->anhydrous_conditions Yes water_present->reoptimize No anhydrous_conditions->reoptimize

Caption: Troubleshooting workflow for stability issues of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_thermal Thermal Decomposition NIT This compound hydrolysis_products Isopropylurea + H2S or Isopropylcyanamide + H2S NIT->hydrolysis_products H2O, H+ or OH- oxidation_products N-Isopropylformamidine sulfinic/sulfonic acid NIT->oxidation_products [O] thermal_products Isopropyl isothiocyanate + Ammonia NIT->thermal_products Heat

Caption: Potential degradation pathways of this compound.

References

influence of solvent choice on N-Isopropylthiourea reaction outcome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of N-Isopropylthiourea and related derivatives. The choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, purity, and reaction time. This guide is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: this compound is typically synthesized via the reaction of isopropyl isothiocyanate with ammonia. Alternatively, it can be prepared from isopropylamine and a thiocarbonyl transfer reagent. A related compound, N,N'-diisopropylthiourea, is synthesized from diisopropylamine and thiourea, often in the presence of a catalyst.

Q2: How does the choice of solvent impact the reaction rate of this compound synthesis?

A2: The solvent plays a crucial role in the reaction kinetics. The synthesis of N-substituted thioureas often follows a nucleophilic attack of an amine on an isothiocyanate. In this context:

  • Polar aprotic solvents (e.g., acetone, acetonitrile, DMF, DMSO) are generally preferred for SN2 reactions. They can dissolve the reactants and stabilize the transition state without strongly solvating the nucleophile (amine), thus keeping it more reactive.[1]

  • Polar protic solvents (e.g., water, ethanol, methanol) can slow down the reaction by forming hydrogen bonds with the amine nucleophile. This "caging" effect stabilizes the nucleophile, reducing its reactivity.[1] However, in some cases, such as the synthesis of N,N'-diisopropylthiourea, water can be used effectively as a solvent, especially with a catalyst.[2]

Q3: What are common byproducts in this compound synthesis and how can they be minimized?

A3: Byproduct formation is dependent on the specific synthetic route. In the synthesis of substituted thioureas, potential side reactions include the formation of symmetrical N,N'-disubstituted thioureas if the starting materials are not carefully controlled. When using carbon disulfide, the highly toxic hydrogen sulfide gas can be a byproduct.[2][3] Careful control of stoichiometry and reaction conditions is crucial. Purification techniques like recrystallization can help remove insoluble byproducts.

Q4: My this compound reaction is very slow. What can I do to increase the reaction rate?

A4: If your reaction is proceeding slowly, consider the following troubleshooting steps:

  • Solvent Choice: If you are using a polar protic solvent, switching to a polar aprotic solvent like acetonitrile or DMF could significantly increase the reaction rate.

  • Temperature: Gently heating the reaction mixture to reflux can increase the kinetic energy of the reactants and accelerate the reaction. However, be mindful that higher temperatures can sometimes lead to increased byproduct formation.

  • Catalyst: For certain synthetic routes, a catalyst can be employed. For example, in the synthesis of N,N'-diisopropylthiourea from thiourea and diisopropylamine, PEG-400 has been used as a phase-transfer catalyst in water.[2]

Q5: I am having trouble purifying my this compound product. What are some common issues and solutions?

A5: Purification challenges can often be traced back to the solvent used in the reaction and workup.

  • Residual Solvent: Ensure all reaction solvent is removed under reduced pressure before purification.

  • Solubility: If your product is an oil, it may be due to residual solvent or impurities. Try removing volatile components under a high vacuum. For column chromatography, dissolve the oil in a minimal amount of a suitable solvent before loading.

  • Recrystallization: If chromatography is not effective, recrystallization is a powerful purification technique. The choice of solvent is critical; the ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures. Ethanol/water mixtures are often a good starting point for recrystallization of thiourea derivatives.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Step Rationale
Poor Solubility of Reactants Select a solvent that dissolves all reactants.For reactants to react, they must be in the same phase. Polar aprotic solvents like DMF or DMSO are often good choices for dissolving a wide range of organic compounds.
Slow Reaction Rate 1. Switch from a polar protic to a polar aprotic solvent. 2. Increase the reaction temperature.Polar aprotic solvents enhance the nucleophilicity of the amine. Increased temperature provides the necessary activation energy for the reaction to proceed faster.
Byproduct Formation 1. Use a two-step synthesis if preparing unsymmetrical thioureas. 2. Carefully control the stoichiometry of reactants.A two-step process, where the isothiocyanate is formed and purified first, can prevent the formation of symmetrical byproducts.
Product Loss During Workup If your product is water-soluble, extract the aqueous layer multiple times with an appropriate organic solvent.Ensure you are not discarding the product during the extraction phase of your workup.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step Rationale
Unreacted Starting Materials 1. Increase reaction time. 2. Increase reaction temperature.The reaction may not have gone to completion. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
Formation of Symmetrical Byproducts In the synthesis of unsymmetrical thioureas, add the second amine slowly to the reaction mixture.This minimizes the concentration of the first amine available to react with the newly formed isothiocyanate.
Hydrolysis of Product Perform workup and purification under neutral pH conditions.Thioureas can be sensitive to strongly acidic or basic conditions, leading to decomposition.
Co-precipitation of Impurities Optimize the recrystallization solvent system.A different solvent or solvent mixture may provide better discrimination between the desired product and impurities during crystallization.

Experimental Protocols

Protocol 1: Synthesis of N,N'-diisopropylthiourea in Water

This protocol is adapted from a patented procedure for the synthesis of N,N'-diisopropylthiourea.[2]

Materials:

  • Thiourea

  • Diisopropylamine

  • PEG-400

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine thiourea (0.5 molar equivalents), diisopropylamine (1 molar equivalent), and PEG-400 (2-10 mol% relative to thiourea).

  • Add water as the solvent.

  • Heat the mixture to reflux under normal atmospheric pressure and maintain for 20-36 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with water.

  • Dry the purified N,N'-diisopropylthiourea in a vacuum oven.

Quantitative Data from a Representative Experiment: [2]

Reactant 1Reactant 2CatalystSolventReaction TimeYield
Thiourea (11 mmol)Diisopropylamine (20 mmol)PEG-400 (0.7 mmol)Water (16 mL)24 hours81%

Visualizations

experimental_workflow start Combine Reactants: - Thiourea - Diisopropylamine - PEG-400 - Water reflux Reflux for 20-36 hours start->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Water filter->wash dry Dry in Vacuum Oven wash->dry product N,N'-diisopropylthiourea dry->product

Caption: Experimental workflow for the synthesis of N,N'-diisopropylthiourea.

solvent_influence cluster_solvents Solvent Choice cluster_outcomes Reaction Outcome Polar Protic Polar Protic Slower Reaction Slower Reaction Polar Protic->Slower Reaction H-bonding with nucleophile (caging effect) Polar Aprotic Polar Aprotic Faster Reaction Faster Reaction Polar Aprotic->Faster Reaction Less solvation of nucleophile

Caption: Influence of solvent type on reaction rate in N-substituted thiourea synthesis.

References

Technical Support Center: N-Isopropylthiourea Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Isopropylthiourea in their chemical syntheses. The following information is designed to address common challenges encountered during reaction work-up and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound and its derivatives are versatile compounds in organic chemistry. N,N'-diisopropylthiourea is a key intermediate in the synthesis of N,N'-diisopropylcarbodiimide (DIC), a widely used coupling reagent in peptide synthesis and for the formation of esters and amides.[1][2] Additionally, thiourea derivatives can function as organocatalysts, activating substrates through hydrogen bonding interactions.[3]

Q2: What is the main byproduct to consider when using N,N'-diisopropylcarbodiimide (DIC), and how does it affect the work-up?

The primary byproduct of reactions mediated by N,N'-diisopropylcarbodiimide (DIC) is N,N'-diisopropylurea. A significant advantage of using DIC is that N,N'-diisopropylurea is soluble in most common organic solvents, which simplifies the purification process as it often remains in the solution while the desired product may be isolated through precipitation, crystallization, or chromatography.

Q3: What are the typical solubility properties of this compound and its related urea byproduct?

N-t-butyl-N'-isopropylthiourea is reported to be soluble in organic solvents like acetone, chloroform, and dimethylformamide, but insoluble in aromatic hydrocarbons such as benzene and toluene. N,N'-diisopropylurea, the byproduct of DIC reactions, exhibits limited solubility in water but is soluble in organic solvents including dichloromethane, ethyl acetate, toluene, DMSO, methanol, and N,N-Dimethylformamide.[4][5][6][7][8]

Q4: What are the common methods for purifying products from this compound mediated reactions?

Common purification techniques include:

  • Filtration: If the desired product precipitates from the reaction mixture, it can be isolated by filtration.

  • Crystallization/Recrystallization: This is an effective method for purifying solid products.

  • Aqueous Wash/Extraction: Washing the organic layer with water or brine can remove water-soluble impurities. For basic impurities like amines, a dilute acid wash (e.g., dilute HCl) can be effective.

  • Column Chromatography: This technique is useful for separating the desired product from soluble byproducts and unreacted starting materials.

Troubleshooting Guides

This section addresses specific issues that may arise during the work-up of this compound mediated reactions.

Problem 1: Low Product Yield

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Product Lost During Work-up: The product may be partially soluble in the aqueous phase or may have been lost during filtration or extraction steps.

  • Side Reactions: Undesired side reactions may be consuming the starting materials or the product.

  • Catalyst Inactivity: If using this compound as a catalyst, it may be impure or degraded.

Solutions:

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to ensure the reaction has reached completion before initiating the work-up.

  • Optimize Extraction: If the product has some water solubility, minimize the number of aqueous washes or back-extract the aqueous layers with an organic solvent.

  • Control Reaction Conditions: Adjust the reaction temperature, time, or stoichiometry to minimize side reactions.

  • Verify Catalyst Quality: Ensure the this compound catalyst is of high purity and has been stored correctly.

Problem 2: Difficulty Removing N,N'-diisopropylurea Byproduct

Possible Cause:

  • While generally soluble, in some solvent systems or with certain products, the urea byproduct may co-precipitate or be difficult to separate by chromatography.

Solutions:

  • Solvent Selection for Precipitation/Crystallization: Carefully select a solvent system where the desired product has low solubility and the N,N'-diisopropylurea has high solubility.

  • Chromatography Optimization: Adjust the mobile phase polarity in column chromatography to achieve better separation between the product and the urea byproduct.

  • Liquid-Liquid Extraction: In some cases, multiple extractions with a suitable organic solvent can effectively remove the soluble urea byproduct.

Problem 3: Presence of Unreacted this compound in the Final Product

Possible Cause:

  • An excess of this compound was used in the reaction.

  • The purification method was not effective in separating the thiourea from the product.

Solutions:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the limiting reagent to ensure complete consumption of the thiourea.

  • Acidic Wash: this compound is basic and can be removed by washing the organic layer with a dilute aqueous acid solution.

  • Chromatography: Optimize the chromatographic conditions to separate the more polar thiourea from the desired product.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of N,N'-diisopropylthiourea as reported in the literature.

Thiourea (mmol)Diisopropylamine (mmol)Catalyst (PEG-400, mmol)Water (mL)Reaction Time (h)Yield (%)Melting Point (°C)
12200.22162075140-143
8201.1162070140-143
10200.4202678142-145
920- (from recycled filtrate)-3680143-145

Experimental Protocols

Synthesis of N,N'-diisopropylthiourea

This protocol is adapted from a patented procedure.[1][2][7]

Materials:

  • Thiourea

  • Diisopropylamine

  • PEG-400 (catalyst)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiourea, diisopropylamine, PEG-400, and water in the molar ratios and volumes specified in the table above.

  • Heat the reaction mixture to reflux under normal atmospheric pressure.

  • Maintain the reflux for the specified reaction time (20-36 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by filtration. The filtrate containing the catalyst and solvent can be recycled.

  • Wash the collected solid with water.

  • Dry the purified N,N'-diisopropylthiourea.

Visualizations

general_workup_workflow reaction_mixture Reaction Mixture quench Quench Reaction reaction_mixture->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying filtration Filter Drying Agent drying->filtration concentration Concentrate filtration->concentration purification Purification (Chromatography/ Crystallization) concentration->purification product Pure Product purification->product

Caption: General workflow for the work-up of an organic reaction.

troubleshooting_low_yield start Low Product Yield check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Reaction (Time, Temp, Stoichiometry) incomplete->optimize_conditions Yes check_workup Review Work-up Procedure incomplete->check_workup No end Improved Yield optimize_conditions->end product_loss Product Loss During Extraction/Washing? check_workup->product_loss modify_workup Modify Work-up (e.g., back-extract aqueous layers) product_loss->modify_workup Yes check_impurities Analyze for Impurities (NMR, LC-MS) product_loss->check_impurities No modify_workup->end side_reactions Significant Side Reactions? check_impurities->side_reactions side_reactions->optimize_conditions Yes purification_issue Purification Ineffective? side_reactions->purification_issue No optimize_purification Optimize Purification Method purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

References

Validation & Comparative

A Comparative Guide to Analytical Methods for N-Isopropylthiourea Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of analytical methods for assessing the purity of N-Isopropylthiourea, a key intermediate in various synthetic processes. The following sections offer an objective look at High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetric methods, complete with experimental protocols and supporting data to guide your choice of analytical strategy.

Potential Impurities in this compound

The purity of this compound can be affected by starting materials, byproducts of synthesis, and degradation products. Based on common synthetic routes for analogous thioureas, potential impurities may include:

  • Unreacted Starting Materials:

    • Isopropylamine

    • Thiophosgene or a synthetic equivalent

    • Carbon disulfide

    • Thiourea

  • Byproducts from Synthesis:

    • N,N'-diisopropylthiourea (from the reaction of thiourea with excess isopropylamine)

    • Other over-alkylated or related thiourea derivatives

  • Degradation Products:

    • Oxidation products

    • Hydrolysis products

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on the specific requirements of the analysis, such as the need for high sensitivity, the desire for absolute quantification, or the constraints of available instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques.

Parameter HPLC-UV GC-MS Quantitative NMR (qNMR) Titration
Principle Chromatographic separation based on polarity, with UV detection.Chromatographic separation based on volatility, with mass spectrometric detection.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.Stoichiometric chemical reaction with a standardized titrant.
Selectivity High; can separate structurally similar impurities.Very High; provides mass fragmentation patterns for identification.Very High; provides detailed structural information.Moderate to Low; depends on the specificity of the chemical reaction.
Sensitivity (LOD/LOQ) High (ng to µg range).[1]Very High (pg to ng range).[2]Moderate (mg range for high accuracy).[3]Low (mg range).[4]
Precision & Accuracy High precision (RSD <2%); accuracy depends on reference standards.[1]High precision and accuracy, especially with isotopic standards.Very High accuracy; can be a primary ratio method.[5][6]High precision; accuracy depends on the stoichiometry of the reaction and standard purity.
Analysis Time Moderate (15-30 minutes per sample).Moderate to Long (20-60 minutes per sample).Short to Moderate (5-20 minutes per sample).Short (5-15 minutes per sample).
Cost & Complexity Moderate cost and complexity.High cost and complexity.High initial cost, moderate complexity.Low cost and complexity.
Key Advantage Robust and widely available for routine quality control.Excellent for identifying volatile impurities.Provides absolute purity without a specific reference standard for the analyte.[7]Simple, rapid, and inexpensive for assay of the main component.
Key Disadvantage Requires a reference standard for each impurity for accurate quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods.Prone to interferences from other reactive species.

Experimental Protocols

The following protocols are representative methods that can be adapted for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the separation and quantification of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm (or the λmax of this compound)

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks, or by using the calibration curve for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the detection and identification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler and data acquisition software

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • Helium (carrier gas)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-400 amu

  • Analysis: Inject the sample solution. Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra. Purity can be estimated by the area percent of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

qNMR provides a direct measurement of the absolute purity of this compound using a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (accurate to 0.01 mg)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Titrimetric Method (Oxidative Titration)

This method provides a rapid assay of the thiourea functional group based on its oxidation.

Instrumentation:

  • Burette (50 mL)

  • Stir plate and stir bar

  • Erlenmeyer flasks

Reagents:

  • Standardized 0.1 N Iodine solution (titrant)

  • This compound sample

  • Sodium hydroxide solution (1 M)

  • Starch indicator solution

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in 50 mL of water in an Erlenmeyer flask. Add 10 mL of 1 M sodium hydroxide.

  • Titration:

    • Add a few drops of starch indicator to the sample solution.

    • Titrate the solution with the 0.1 N iodine solution. The endpoint is reached when the solution turns a persistent blue-black color.

  • Calculation: The purity of this compound is calculated based on the stoichiometry of the reaction between the thiourea group and iodine.

Visualizing the Workflow

The selection of an appropriate analytical method can be guided by a structured workflow. The following diagram illustrates a typical decision-making process for purity assessment.

Purity_Assessment_Workflow This compound Purity Assessment Workflow cluster_0 Initial Analysis cluster_1 Quantitative Analysis cluster_2 Final Reporting start Sample Received qualitative Qualitative ID & Impurity Profile (HPLC-UV / GC-MS) start->qualitative quant_choice Select Quantitative Method qualitative->quant_choice hplc_quant HPLC-UV Assay (vs. Reference Standard) quant_choice->hplc_quant Routine QC qnmr_quant Absolute Purity by qNMR (Primary Method) quant_choice->qnmr_quant High Accuracy Needed titration_quant Titrimetric Assay (Rapid QC) quant_choice->titration_quant Rapid Assay report Certificate of Analysis (Purity Statement) hplc_quant->report qnmr_quant->report titration_quant->report

Caption: Workflow for this compound Purity Assessment.

References

A Comparative Guide to the HPLC and GC-MS Analysis of N-Isopropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of compounds like N-Isopropylthiourea is critical. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound and its derivatives. While specific experimental data for this compound is not extensively available, this guide draws upon established methods for structurally similar thiourea compounds to provide a practical comparison.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of thiourea derivatives.[1][2] It offers versatility in terms of stationary and mobile phases, allowing for the optimization of separations for a wide range of analytes.

Key Advantages of HPLC:

  • Versatility: Suitable for a broad range of non-volatile and thermally labile compounds.

  • Robustness: Well-established methods with good reproducibility.

  • Flexibility: Multiple detection methods can be employed, with UV-Vis being the most common for thiourea derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for volatile and thermally stable compounds. For many thiourea derivatives, derivatization may be necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis.[3]

Key Advantages of GC-MS:

  • High Sensitivity and Selectivity: Mass spectrometry provides excellent sensitivity and the ability to identify compounds based on their mass spectra.

  • Definitive Identification: The fragmentation patterns generated by mass spectrometry offer a high degree of confidence in compound identification.

Quantitative Data Comparison

ParameterHPLC MethodGC-MS Method (Typical)
Linearity Range 0.05 - 40 µg/mL[2]10 - 1000 µg/L[4]
Correlation Coefficient (R²) > 0.99[2]> 0.99[4]
Limit of Detection (LOD) 0.0174 µg/mL[2]0.01 - 3.14 µg/kg[4]
Limit of Quantification (LOQ) 0.0521 µg/mL[2]0.04 - 8.69 µg/kg[4]
Accuracy (% Recovery) 98 - 102%[2]70.7 - 113.0%[4]
Precision (% RSD) < 2%[2]< 10%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical method. Below are representative experimental protocols for the HPLC analysis of thiourea derivatives. A general protocol for GC-MS is also provided, though it may require optimization and derivatization for this compound.

HPLC Experimental Protocol (Adapted from N-Acyl Thiourea Derivatives Analysis)[1]
  • HPLC System: Agilent 1100 series or equivalent.[1]

  • Column: Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile and ultrapure water with a gradient elution.[1]

    • 0-3 min: 40% Acetonitrile

    • 3-12 min: 40-90% Acetonitrile

    • 12-15 min: 90% Acetonitrile

    • 15-18 min: 90-40% Acetonitrile

    • 18-20 min: 40% Acetonitrile

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm.[5]

  • Injection Volume: 20 µL.[5]

General GC-MS Experimental Protocol
  • GC System: Agilent HP-5 MS (30 m × 0.25 mm × 0.25 μm) capillary column or equivalent.[4]

  • Carrier Gas: Helium at a flow rate of 2.0 mL/min.[4]

  • Inlet Temperature: 250 °C.[4]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 min.[4]

    • Ramp to 150 °C at 25 °C/min, hold for 1 min.[4]

    • Ramp to 300 °C at 10 °C/min, hold for 5 min.[4]

  • Injection Mode: Splitless, 2 µL injection volume.[4]

  • MS System: Tandem mass spectrometer operating in electron impact (EI) mode with multiple reaction monitoring (MRM).[4]

Methodological Workflows

The following diagrams illustrate the general experimental workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (if needed) Extraction->Derivatization Concentration Concentration Derivatization->Concentration Injection Injection into GC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Integration Peak Integration Detection->Integration Identification Spectral Library Matching Integration->Identification Quantification Quantification Identification->Quantification

Caption: General experimental workflow for GC-MS analysis.

References

A Comparative Analysis of N-Isopropylthiourea and N,N'-diisopropylthiourea for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug discovery, thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This guide presents a comparative study of two such derivatives: N-Isopropylthiourea and N,N'-diisopropylthiourea. By examining their synthesis, physicochemical properties, and known biological activities, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their work.

Physicochemical Properties

A fundamental comparison of this compound and N,N'-diisopropylthiourea begins with their chemical structure and physical properties. While both share a core thiourea moiety, the single versus double isopropyl substitution significantly influences their characteristics.

PropertyThis compoundN,N'-diisopropylthiourea
Molecular Formula C₄H₁₀N₂SC₇H₁₆N₂S[1][2]
Molecular Weight 118.20 g/mol 160.28 g/mol [1]
Appearance -White to light yellow solid[2]
Melting Point -143-145 °C[2]
Boiling Point -200.2 °C at 760 mmHg[3]
Solubility -Sparingly soluble in chloroform and methanol[2]

Synthesis Protocols

The synthesis of these compounds can be achieved through various methods. Below are representative experimental protocols for the synthesis of N,N'-diisopropylthiourea. A specific protocol for this compound was not detailed in the available search results, but a general approach is described.

Synthesis of N,N'-diisopropylthiourea

A common method for the synthesis of N,N'-diisopropylthiourea involves the reaction of thiourea with diisopropylamine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 10 millimoles of thiourea, 20 millimoles of diisopropylamine, and 0.4 millimoles of PEG-400 in 20 milliliters of water.[4]

  • Reflux: Heat the mixture and reflux under normal pressure for 26 hours.[4]

  • Isolation: After the reaction is complete, cool the mixture to allow the product to precipitate.[4]

  • Purification: Filter the precipitate and wash it with water. The filtrate can be recovered for recycling of the solvent and catalyst.[4]

  • Drying: Dry the purified product to obtain N,N'-diisopropylthiourea.[4]

This method has been reported to yield approximately 1.4 grams (78% yield) of N,N'-diisopropylthiourea with a melting point of 142-145°C.[4]

Synthesis Workflow for N,N'-diisopropylthiourea

Thiourea Thiourea ReactionMixture Reaction Mixture Thiourea->ReactionMixture Diisopropylamine Diisopropylamine Diisopropylamine->ReactionMixture Catalyst PEG-400 Catalyst->ReactionMixture Solvent Water Solvent->ReactionMixture Reflux Reflux (20-36h) ReactionMixture->Reflux Precipitate Precipitate Formation (Cooling) Reflux->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Product N,N'-diisopropylthiourea Drying->Product

Synthesis of N,N'-diisopropylthiourea from thiourea and diisopropylamine.

General Synthesis of this compound

While a specific, detailed protocol was not found for this compound, a general method for synthesizing N-monosubstituted thioureas involves the reaction of an isothiocyanate with an amine. In this case, isopropyl isothiocyanate would be reacted with ammonia.

Hypothetical Experimental Workflow:

  • Reaction: Isopropyl isothiocyanate is dissolved in a suitable solvent, such as ethanol.

  • Addition: An aqueous or ethanolic solution of ammonia is added to the isothiocyanate solution.

  • Stirring: The reaction mixture is stirred at room temperature.

  • Isolation: The solvent is removed under reduced pressure, and the resulting solid is purified, typically by recrystallization.

Hypothetical Synthesis of this compound

Reagent1 Isopropyl Isothiocyanate Reaction Reaction at Room Temperature Reagent1->Reaction Reagent2 Ammonia Reagent2->Reaction Solvent Ethanol Solvent->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

A general synthetic route to this compound.

Biological Activities: A Comparative Overview

Direct comparative experimental data for this compound and N,N'-diisopropylthiourea is scarce in the reviewed literature. However, the broader class of thiourea derivatives is well-documented to possess a range of biological activities, including enzyme inhibition and antioxidant effects.

Enzyme Inhibition

Thiourea derivatives are known to inhibit various enzymes. For instance, some S-substituted isothioureas are potent inhibitors of nitric oxide synthase (NOS). Specifically, S-ethylisothiourea (EITU) and S-aminoethylisothiourea (AEITU) have been shown to be much more potent inhibitors of NO production in cell cultures than other known inhibitors, with approximate EC50 values of 10 µM and 30 µM, respectively.[5] While this data does not directly pertain to the N-isopropyl substituted compounds of interest, it highlights the potential of the thiourea scaffold in enzyme inhibition.

Antioxidant Activity

The antioxidant potential of thiourea derivatives is another area of active research. These compounds can act as free radical scavengers. The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For example, some novel N-acyl thiourea derivatives have demonstrated antioxidant capacity.

Experimental Protocol for DPPH Radical Scavenging Assay:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the thiourea derivatives and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • Reaction: In a 96-well plate, mix the DPPH solution with various concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

DPPH Assay Workflow

DPPH DPPH Solution (0.1 mM in Methanol) Reaction Mix and Incubate (30 min, Dark, RT) DPPH->Reaction Sample Thiourea Derivative (Varying Concentrations) Sample->Reaction Standard Standard Antioxidant (e.g., Ascorbic Acid) Standard->Reaction Measurement Measure Absorbance (517 nm) Reaction->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Workflow for assessing antioxidant activity using the DPPH assay.

Signaling Pathways

The specific signaling pathways modulated by this compound and N,N'-diisopropylthiourea are not well-defined in the current literature. However, based on the known activities of related thiourea compounds, potential interactions with pathways involved in oxidative stress and inflammation can be hypothesized. For instance, the antioxidant effects of some compounds are mediated through the activation of the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Hypothetical Keap1-Nrf2 Pathway Activation by Thiourea Derivatives

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiourea Thiourea Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Thiourea->Keap1_Nrf2 interacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 dissociation Ub Ubiquitination Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression activates

Potential activation of the Keap1-Nrf2 antioxidant response pathway.

Conclusion

This comparative guide provides a foundational overview of this compound and N,N'-diisopropylthiourea. While detailed comparative data remains limited, the information on their synthesis and the general biological activities of the broader thiourea class offers a valuable starting point for further research. The provided experimental protocols and workflow diagrams serve as practical tools for scientists entering this area of study. Future research should focus on direct, quantitative comparisons of the biological activities of these two compounds to better elucidate their structure-activity relationships and potential therapeutic applications.

References

A Comparative Guide to the Catalytic Activity of Thiourea Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea derivatives have emerged as a powerful class of organocatalysts, prized for their ability to activate substrates through hydrogen bonding. Their application in asymmetric synthesis has led to the development of highly efficient and stereoselective transformations. This guide provides an objective comparison of the catalytic activity of different thiourea derivatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.

I. Comparison of Catalytic Activity in Asymmetric Michael Additions

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and various thiourea derivatives have been successfully employed as catalysts. Below is a comparison of their performance in the addition of different nucleophiles to nitroolefins, a common benchmark reaction.

Table 1: Catalytic Performance of Thiourea Derivatives in the Asymmetric Michael Addition of Acetone to Nitroolefins
CatalystNitroolefinYield (%)ee (%)Catalyst Loading (mol%)ConditionsReference
(R,R)-DPEN-derived Thiophosphoramide trans-β-nitrostyrene>99975Toluene, rt, 5h (with 4-nitrophenol)[1]
(R,R)-DPEN-derived Thiophosphoramide (E)-2-(2-nitrovinyl)furan>99995Toluene, rt, 5h (with 4-nitrophenol)[1]
(R,R)-DPEN-derived Thiophosphoramide (E)-1-nitro-3-phenylprop-1-ene96995Toluene, rt, 5h (with 4-nitrophenol)[1]
D-Fructose-derived Primary Amine-Thiourea trans-β-nitrostyrene929510Acetone, rt, 24h[2]
D-Fructose-derived Primary Amine-Thiourea (E)-1-nitro-4-chlorobenzene949610Acetone, rt, 24h[2]
Table 2: Catalytic Performance of Bifunctional Thiourea Derivatives in the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
CatalystNucleophileNitroolefinYield (%)dree (%)Catalyst Loading (mol%)ConditionsReference
Takemoto's Catalyst Acetylacetonetrans-β-nitrostyrene9595:5921Toluene, rt, 48h[3]
Takemoto's Catalyst Dibenzoylmethanetrans-β-nitrostyrene98>99:1901Toluene, rt, 72h[3]
Jacobsen's Catalyst Diethyl Malonatetrans-β-nitrostyrene94-932Toluene, -40 °C, 24h[4]

II. Comparison of Catalytic Activity in Asymmetric Aza-Henry (Nitro-Mannich) Reactions

The aza-Henry reaction is a crucial method for the synthesis of chiral β-nitroamines, which are valuable precursors to vicinal diamines and α-amino acids. Bifunctional thiourea catalysts have proven to be particularly effective for this transformation.

Table 3: Catalytic Performance of Bifunctional Thiourea Derivatives in the Asymmetric Aza-Henry Reaction
CatalystImineNitroalkaneYield (%)dree (%)Catalyst Loading (mol%)ConditionsReference
Takemoto's Catalyst N-Boc-benzaldimineNitromethane85-7110Toluene, rt, 48h[3]
BINAM-derived bis-Thiourea N-Boc-benzaldimineNitromethane95-9120Toluene, -35 °C, 17-36h (with Et3N)[5][6]
Cinchona-derived Thiourea N-Boc-benzaldimineNitromethane92-9410Toluene, -20 °C, 24h[7][8]
Takemoto's Catalyst N-Boc-4-chlorobenzaldimineNitroethane8880:208510Toluene, rt, 48h[3]
BINAM-derived bis-Thiourea N-Boc-4-methoxybenzaldimineNitromethane92-9320Toluene, -35 °C, 17-36h (with Et3N)[5][6]

III. Experimental Protocols

A. Synthesis of Key Thiourea Catalysts

1. Synthesis of Schreiner's Thiourea

  • Procedure: A detailed, step-by-step synthesis protocol for Schreiner's thiourea is not explicitly provided in the search results. However, it is a commercially available catalyst.[9] A general method for synthesizing N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.[10] For Schreiner's thiourea, this would involve the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable thiocarbonyl source.

2. Simplified Synthesis of Takemoto's Catalyst [11]

  • Step 1: Synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-((1R,2R)-2-aminocyclohexyl)thiourea: To a solution of 3,5-bis(trifluoromethyl)aniline (1.00 equiv) and pyridine (1.10 equiv) in CH2Cl2 at room temperature, phenyl chlorothioformate (1.00 equiv) is added. The mixture is stirred for 2 hours and then added dropwise to a solution of (1R,2R)-1,2-diaminocyclohexane (1.00 equiv) in CH2Cl2. N,N-Diisopropylethylamine (1.00 equiv) is added, and the mixture is stirred for 15 minutes. After an aqueous workup, the aminothiourea is obtained.

  • Step 2: Reductive Dimethylation: A mixture of the aminothiourea from Step 1 (1.00 equiv), aqueous formaldehyde (37%, 2.40 equiv), Hantzsch ester (3.00 equiv), and thiourea (10.0 mol%) in toluene is stirred at 60 °C for 72 hours under argon. After filtration and solvent evaporation, the residue is purified by flash chromatography to yield Takemoto's catalyst.

3. General Synthesis of Jacobsen's Amido-Thiourea Catalysts

  • Procedure: A specific, detailed protocol for the synthesis of Jacobsen's catalysts was not found in the search results. However, they are typically derived from amino acids.[10] The synthesis generally involves the coupling of an amino acid derivative with an isothiocyanate.[12]

B. General Procedure for Catalytic Asymmetric Reactions

1. Asymmetric Michael Addition of Ketones to Nitroolefins [13]

  • To a reaction vessel containing the thiourea catalyst (e.g., 0.020 mmol), 4-nitrophenol (5 mol%), and the trans-β-nitrostyrene (0.20 mmol) in the chosen solvent (e.g., water, 1.0 mL) at room temperature, the ketone (e.g., cyclohexanone, 2.0 mmol) is added. The reaction mixture is stirred for the specified time (e.g., 5 hours). The progress of the reaction is monitored by TLC. Upon completion, the product is isolated and purified by column chromatography.

2. Asymmetric Aza-Henry Reaction [5][6]

  • A flame-dried round-bottom flask is charged with the bis-thiourea catalyst (e.g., 0.2 equiv, 0.2 mmol) and the N-Boc imine (1.0 equiv, 1 mmol). The solids are dissolved in toluene (4 mL), and the nitroalkane (10 equiv) is added at -35 °C. After 5 minutes, triethylamine (0.4 equiv) is added, and the mixture is stirred at -35 °C for 17-36 hours. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

IV. Mechanistic Insights and Visualizations

The catalytic activity of bifunctional thiourea derivatives is generally attributed to their ability to simultaneously activate both the nucleophile and the electrophile through a network of hydrogen bonds.

Proposed Catalytic Cycle for a Bifunctional Thiourea-Catalyzed Michael Addition

The following diagram illustrates the proposed mechanism for the Michael addition of a 1,3-dicarbonyl compound to a nitroolefin catalyzed by a bifunctional thiourea, such as Takemoto's catalyst. The thiourea moiety activates the nitroolefin by hydrogen bonding to the nitro group, increasing its electrophilicity. Simultaneously, the tertiary amine base deprotonates the 1,3-dicarbonyl compound to generate the enolate nucleophile.

Michael_Addition_Mechanism cluster_0 Catalytic Cycle Catalyst Bifunctional Thiourea Catalyst Activated_Complex Ternary Complex (Dual Activation) Catalyst->Activated_Complex H-bonds with Nitroolefin Nitroolefin Nitroolefin (Electrophile) Nitroolefin->Activated_Complex Dicarbonyl 1,3-Dicarbonyl (Nucleophile) Dicarbonyl->Activated_Complex Deprotonation by Amine Base Product Michael Adduct Activated_Complex->Product C-C Bond Formation Product->Catalyst Product Release, Catalyst Regeneration

Caption: Proposed catalytic cycle for the bifunctional thiourea-catalyzed Michael addition.

Experimental Workflow for Catalyst Screening

This workflow outlines a typical procedure for screening different thiourea derivatives to identify the optimal catalyst for a specific reaction.

Catalyst_Screening_Workflow cluster_1 Catalyst Screening Workflow Start Define Reaction: Substrates & Product Select_Catalysts Select a Diverse Set of Thiourea Derivatives Start->Select_Catalysts Setup_Reactions Set up Parallel Reactions (Same Conditions) Select_Catalysts->Setup_Reactions Run_Reactions Monitor Reactions (TLC, LC-MS) Setup_Reactions->Run_Reactions Analysis Analyze Results: Yield & Enantioselectivity (HPLC) Run_Reactions->Analysis Optimization Optimize Conditions for Best Catalyst(s) Analysis->Optimization Final_Catalyst Select Optimal Catalyst Optimization->Final_Catalyst

Caption: A general workflow for the screening and optimization of thiourea catalysts.

References

N-Isopropylthiourea: A Comparative Analysis of its Nitric Oxide Synthase Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth validation of the mechanism of action of N-Isopropylthiourea (IPTU), also known as S-Isopropylisothiourea, a potent inhibitor of nitric oxide synthase (NOS). Through a comparative analysis with other well-characterized NOS inhibitors, this document offers a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its role in modulating nitric oxide signaling pathways.

Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

This compound functions as a competitive inhibitor of nitric oxide synthase, the enzyme responsible for the synthesis of nitric oxide (NO) from L-arginine.[1] NO is a critical signaling molecule involved in a wide range of physiological processes, including neurotransmission, vasodilation, and the immune response. There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2).[2][3] IPTU exerts its inhibitory effect by competing with the substrate L-arginine for binding to the active site of the enzyme.[1] This inhibition is reversible and can be overcome by increasing the concentration of L-arginine.[1] While a potent inhibitor of iNOS, IPTU also demonstrates inhibitory activity against eNOS with limited selectivity between these two isoforms.[4]

Comparative Inhibitory Potency

The efficacy of this compound as a NOS inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables present a comparative summary of the inhibitory activities of IPTU and other notable NOS inhibitors against the three NOS isoforms. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Table 1: Inhibitory Activity of this compound (S-Isopropylisothiourea) and Analogs against NOS Isoforms

CompoundTarget EnzymeParameterValueCell/Tissue SourceReference
S-Isopropylisothioureamouse iNOSKi5.2 nM-[4]
S-Isopropylisothioureamouse spinal cord NOSIC500.66 µMMouse spinal cord[4]
S-Isopropylisothioureacerebellar NOSIC500.75 µMCerebellum[4]
S-Isopropylisothioureabovine aortic/porcine endothelial cell NOSIC500.29 µMBovine aorta/porcine endothelium[4]
S-Ethylisothioureahuman iNOSKi17 nM-[4]
S-Ethylisothioureahuman eNOSKi36 nM-[4]
S-Ethylisothioureahuman nNOSKi29 nM-[4]

Table 2: Comparative Inhibitory Activity of Alternative NOS Inhibitors

CompoundTarget IsoformParameterValueReference
L-NAME nNOS (bovine)Ki15 nM[5][6]
eNOS (human)Ki39 nM[5][6]
iNOS (murine)Ki4.4 µM[5][6]
NOS (general)IC5070 µM[7][8]
1400W iNOS (human)Kd≤ 7 nM[9][10][11][12][13]
nNOS (human)Ki2 µM[9][10][11][12][13]
eNOS (human)Ki50 µM[9][10][11][12][13]
Aminoguanidine iNOS (mouse)IC502.1 µM[14]
iNOS->50-fold more selective than eNOS or nNOS[15]

Experimental Protocols

Determination of Nitric Oxide Synthase Inhibition using the L-Citrulline Formation Assay

This assay quantifies NOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified recombinant human nNOS, iNOS, and eNOS

  • L-[14C]arginine

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS assays)

  • CaCl2 (for nNOS and eNOS assays)

  • HEPES buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Flavin adenine dinucleotide (FAD)

  • Flavin mononucleotide (FMN)

  • This compound or other test inhibitors

  • Dowex AG 50WX-8 resin (Na+ form)

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix for each NOS isoform in HEPES buffer containing DTT, NADPH, BH4, FAD, and FMN. For nNOS and eNOS, supplement the mixture with calmodulin and CaCl2.

  • Enzyme and Inhibitor Incubation: Aliquot the master mix into reaction tubes. Add a known concentration of the purified NOS enzyme to each tube. Subsequently, add varying concentrations of the test inhibitor (e.g., this compound) to the respective tubes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-[14C]arginine to each mixture.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined period (e.g., 10-20 minutes), ensuring the reaction remains within the linear range.

  • Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA).

  • Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged L-[14C]arginine will bind to the resin, while the neutral L-[14C]citrulline will flow through.

  • Quantification: Collect the eluate containing L-[14C]citrulline and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of L-arginine for the specific NOS isoform is known.

Visualizing the Mechanism and Workflow

To further clarify the mechanism of action and the experimental process, the following diagrams are provided.

Nitric_Oxide_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol L-Arginine_in L-Arginine NOS NOS (nNOS/eNOS/iNOS) L-Arginine_in->NOS Substrate L-Citrulline L-Citrulline NOS->L-Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects IPTU This compound IPTU->NOS Competitive Inhibition

Caption: Nitric Oxide signaling pathway and the point of inhibition by this compound.

Experimental_Workflow start Start reagents Prepare Reaction Mixture (Buffer, Cofactors, L-[14C]Arginine) start->reagents enzyme_inhibitor Incubate NOS Enzyme with Test Inhibitor (IPTU) reagents->enzyme_inhibitor reaction Initiate and Run Reaction (37°C) enzyme_inhibitor->reaction stop Stop Reaction reaction->stop separation Separate L-[14C]Citrulline (Dowex Column) stop->separation quantify Quantify Radioactivity (Scintillation Counting) separation->quantify analyze Analyze Data (Calculate IC50/Ki) quantify->analyze end End analyze->end

Caption: Experimental workflow for the L-Citrulline formation assay.

Logical_Relationship cluster_screening Screening Phase cluster_validation Validation Phase cluster_alternatives Comparison with Alternatives primary_screen Primary Screening (e.g., Griess Assay) hit_id Hit Identification primary_screen->hit_id ic50_det IC50 Determination (L-Citrulline Assay) hit_id->ic50_det selectivity Isoform Selectivity Profiling (nNOS, eNOS, iNOS) ic50_det->selectivity mechanism Mechanism of Action Studies (e.g., Competitive Binding) selectivity->mechanism validated_hit Validated Hit mechanism->validated_hit compare_potency Compare Potency (IC50/Ki) with known inhibitors validated_hit->compare_potency compare_selectivity Compare Isoform Selectivity validated_hit->compare_selectivity

Caption: Logical workflow for screening and validating NOS inhibitors.

References

Spectroscopic Comparison of N-Isopropylthiourea and its Precursors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of N-Isopropylthiourea and its common precursors, isopropylamine and carbon disulfide. The following sections present a summary of their characteristic spectroscopic data obtained through Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for the synthesis of this compound and the acquisition of spectroscopic data are also provided, alongside visualizations of the synthetic workflow to facilitate a deeper understanding of the molecular transformations.

Comparative Spectroscopic Data

The spectroscopic characteristics of this compound and its precursors are summarized in the tables below, offering a clear comparison of their key spectral features.

FT-IR Spectroscopic Data
CompoundKey Vibrational Frequencies (cm⁻¹)Functional Group Assignment
This compound ~3300-3100 (broad), ~2970, ~1620, ~1550, ~1370, ~1170N-H stretching, C-H stretching (isopropyl), N-H bending, C-N stretching, C=S stretching
Isopropylamine ~3360, ~3280 (doublet), ~2960, ~1600, ~1380, ~1130N-H stretching (primary amine), C-H stretching (isopropyl), N-H bending, C-H bending, C-N stretching[1]
Carbon Disulfide ~1535 (strong, asymmetric stretch), ~652 (bending)C=S stretching[2][3]
¹H NMR Spectroscopic Data
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~7.5 (broad s), ~6.5 (broad s), ~4.2 (septet), ~1.2 (d)Singlet, Singlet, Septet, Doublet1H, 1H, 1H, 6HNH (thioamide), NH ₂, CH (isopropyl), CH ₃ (isopropyl)
Isopropylamine ~2.8 (septet), ~1.0 (d), ~1.1 (s)Septet, Doublet, Singlet1H, 6H, 2HCH (isopropyl), CH ₃ (isopropyl), NH ₂[4][5][6]
Carbon Disulfide ---No protons
¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ, ppm)Assignment
This compound ~183, ~48, ~22C =S (thiocarbonyl), C H (isopropyl), C H₃ (isopropyl)
Isopropylamine ~45, ~26C H (isopropyl), C H₃ (isopropyl)
Carbon Disulfide ~193C =S (thiocarbonyl)[7]
UV-Vis Spectroscopic Data
Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventElectronic Transition
This compound ~208, ~245-Ethanolπ → π, n → π
Isopropylamine <200-Watern → σ
Carbon Disulfide 386, 388, 394, 403, 410, 500-750[8]-Not specifiedn → π

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-monosubstituted thioureas involves the reaction of an amine with a source of thiocarbonyl, such as ammonium thiocyanate or carbon disulfide.

Materials:

  • Isopropylamine

  • Ammonium thiocyanate

  • Hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • A mixture of isopropylamine and an aqueous solution of ammonium thiocyanate is prepared.

  • The mixture is acidified, typically with hydrochloric acid, and heated under reflux for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is precipitated.

  • The precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent, such as aqueous ethanol, to yield pure this compound.

Spectroscopic Analysis

FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer. Solid samples are prepared as KBr pellets, and liquid samples are analyzed as thin films between NaCl or KBr plates. Spectra are typically recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker or Varian NMR spectrometer, typically at frequencies of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used, with tetramethylsilane (TMS) as an internal standard.

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a double-beam UV-Vis spectrophotometer. Solutions of the compounds are prepared in a suitable solvent, such as ethanol or methanol, and the absorbance is measured over a wavelength range of approximately 200-800 nm.

Visualizations

Synthesis Workflow

The synthesis of this compound from isopropylamine and a thiocarbonyl source can be visualized as a straightforward nucleophilic addition reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product Isopropylamine Isopropylamine Reaction Nucleophilic Addition Isopropylamine->Reaction Thiocarbonyl_Source Thiocarbonyl Source (e.g., CS₂ or NH₄SCN) Thiocarbonyl_Source->Reaction N_Isopropylthiourea This compound Reaction->N_Isopropylthiourea

Synthesis of this compound.
Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively documented, many thiourea derivatives are known to exhibit biological activity by modulating various cellular pathways. One such general pathway that is often affected by bioactive compounds is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

MAPK_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response Thiourea_Derivative Thiourea Derivative (Potential Modulator) Thiourea_Derivative->Raf Thiourea_Derivative->MEK

Hypothetical modulation of the MAPK pathway.

This guide serves as a foundational resource for the spectroscopic identification and synthesis of this compound. The provided data and protocols are intended to support further research and development involving this compound and its derivatives.

References

A Comparative Guide to the Enantioselectivity of N-Alkylthiourea Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric organocatalysis, chiral thiourea derivatives have emerged as a powerful class of catalysts, capable of inducing high stereoselectivity in a wide array of chemical transformations. This guide provides a comparative assessment of the enantioselectivity of N-alkylthiourea catalysts, with a particular focus on N-isopropyl derivatives and their analogues, benchmarked against other organocatalytic systems. By presenting quantitative data, detailed experimental protocols, and visual representations of catalytic pathways, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Performance Comparison of Thiourea Catalysts

The efficacy of N-alkylthiourea catalysts is highly dependent on the steric and electronic properties of the substituents on the thiourea backbone, as well as the specific reaction conditions. The following tables summarize the performance of various N-alkylthiourea catalysts in key asymmetric reactions, offering a clear comparison of their enantioselectivity and efficiency.

Enantioselective Cyanosilylation of Ketones

The cyanosilylation of ketones is a fundamental C-C bond-forming reaction, and chiral thiourea catalysts have proven to be highly effective. A study highlights the crucial role of the amine substituent on the catalyst's performance.

CatalystSubstituentConversion (%)ee (%)Reference
3b N,N-dimethyl30 (at 48h)95[1]
3c N,N-diethyl>98 (at 12h)94[1]
3d N,N-di-n-propyl>98 (at 12h)97[1]
- N,N-di-n-butylComparable to 3d95[1]
- N,N-di-n-pentylComparable to 3d95[1]

Reactions were carried out on a 0.2 mmol scale with 1.3 equiv of TMSCN in 0.5 mL of solvent. Determined by GC.[1]

As evidenced by the data, more sterically demanding N,N-dialkyl substituents on the thiourea catalyst lead to significantly increased reaction rates and high levels of enantioselectivity.[1] The N,N-di-n-propyl derivative (3d) emerged as a highly general catalyst for the cyanosilylation of a wide range of ketones, consistently affording products with excellent enantiomeric excess.[1]

Asymmetric Mannich Reaction

Thiourea-fused γ-amino alcohol organocatalysts have been explored for the asymmetric Mannich reaction of β-keto active methylene compounds with imines. The presence of the thiourea moiety in these bifunctional catalysts can significantly enhance enantioselectivity compared to the parent amino alcohol catalyst.

CatalystCatalyst Loading (mol%)Yield (%)dr (syn:anti)ee (%)Reference
Z3 208184:1698[2]
Z3 10---[2]
Z3 5--87[2]
X4 (amino alcohol) 15--62[2]

Reaction of 10a with 11a in toluene at -60 °C for 14 h.[2]

The thiourea-fused catalyst Z3 demonstrated superior enantioselectivity (97% ee) compared to the amino alcohol catalyst X4 (62% ee), highlighting the beneficial role of the thiourea group in achieving high stereoinduction.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and application of these catalytic systems. Below are representative experimental protocols for the reactions discussed.

General Procedure for Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones

A solution of the ketone (0.2 mmol) and the chiral thiourea catalyst (5 mol %) in the specified solvent (0.5 mL) is cooled to the desired temperature (e.g., -78 °C). Trimethylsilyl cyanide (TMSCN, 1.3 equiv) is then added dropwise. The reaction mixture is stirred at this temperature for the specified time (e.g., 12-48 hours). The conversion is monitored by gas chromatography (GC) using an internal standard like dodecane. Upon completion, the reaction is quenched, and the product is purified by chromatography. The enantiomeric excess of the silylated cyanohydrin product is determined by chiral GC analysis.[1]

General Procedure for Thiourea-Fused γ-Amino Alcohol Catalyzed Asymmetric Mannich Reaction

To a solution of the β-keto active methylene compound (0.12 mmol) and the imine (0.10 mmol) in toluene (1.0 mL) at -60 °C, the chiral thiourea-fused γ-amino alcohol catalyst (5-20 mol %) is added. The reaction mixture is stirred at this temperature for 14 hours. The reaction is then quenched, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired Mannich product. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by high-performance liquid chromatography (HPLC) analysis on a chiral stationary phase.[2]

Factors Influencing Enantioselectivity

The enantioselectivity of N-alkylthiourea catalysts is governed by a complex interplay of factors. The following diagram illustrates the key relationships influencing the stereochemical outcome of a reaction.

factors_influencing_enantioselectivity catalyst Catalyst Structure enantioselectivity Enantioselectivity (ee%) catalyst->enantioselectivity steric_hindrance Steric Hindrance (e.g., N-alkyl groups) catalyst->steric_hindrance h_bonding Hydrogen Bonding (Thiourea NH) catalyst->h_bonding bifunctionality Bifunctionality (e.g., basic amine) catalyst->bifunctionality substrate Substrate Scope substrate->enantioselectivity conditions Reaction Conditions conditions->enantioselectivity temperature Temperature conditions->temperature solvent Solvent conditions->solvent catalyst_loading Catalyst Loading conditions->catalyst_loading

Caption: Key factors influencing the enantioselectivity of thiourea catalysts.

Experimental Workflow for Assessing Enantioselectivity

The determination of enantioselectivity is a critical step in evaluating the performance of a chiral catalyst. The following diagram outlines a typical experimental workflow for this assessment.

experimental_workflow start Asymmetric Reaction Setup workup Reaction Workup & Purification start->workup analysis Chiral Analysis (HPLC/GC) workup->analysis calculation Calculation of ee% analysis->calculation

Caption: A typical workflow for assessing catalyst enantioselectivity.

Alternative Catalytic Systems

While N-alkylthioureas are highly effective, other classes of organocatalysts are also employed for similar transformations. These include:

  • Cinchona Alkaloid-Derived Catalysts: These have been successfully used in various asymmetric reactions, including Michael additions and Mannich reactions.[3]

  • Squaramides: Structurally related to thioureas, squaramides also act as hydrogen-bond donors and have shown excellent performance in Friedel-Crafts and Michael additions.[4][5]

  • Chiral Phosphoric Acids: These Brønsted acid catalysts are effective in reactions involving the activation of electrophiles, such as in Friedel-Crafts alkylations.[4]

  • Isothioureas: These catalysts, such as HyperBTM and benzotetramisole (BTM), have demonstrated high enantioselectivity in cycloaddition and Michael addition-lactamization reactions.[6][7]

The choice of catalyst often depends on the specific substrate and reaction type, with each class of catalyst offering unique advantages in terms of reactivity and selectivity. For instance, solvent-free conditions using ball milling have been shown to improve enantioselectivity for some thiourea-catalyzed Michael additions compared to reactions in solution.[8] Furthermore, the mechanism of stereoinduction can vary, with evidence for stabilizing cation-pi interactions being a principal determinant of enantioselectivity in certain thiourea-catalyzed cationic polycyclizations.[9][10]

References

N-Isopropylthiourea in Organocatalysis: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount. Among the privileged scaffolds, thiourea derivatives have emerged as powerful hydrogen-bond donors, capable of activating electrophiles and controlling the stereochemical outcome of a wide array of chemical transformations. This guide provides a comparative analysis of the performance of N-Isopropylthiourea against other notable organocatalysts in asymmetric synthesis, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.

The Rise of Bifunctional Thiourea Catalysis

The pioneering work of researchers like Jacobsen, Schreiner, and Takemoto has established bifunctional thioureas as a cornerstone of organocatalysis.[1][2] These catalysts possess both a hydrogen-bond donating thiourea moiety and a Brønsted basic site, typically a tertiary amine. This dual functionality allows for the simultaneous activation of both the electrophile (e.g., a nitroolefin) and the nucleophile (e.g., a malonate) through a network of non-covalent interactions. This cooperative activation lowers the energy of the transition state and effectively shields one face of the reactive intermediate, leading to high levels of stereoselectivity.[3][4]

Performance in Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction and a benchmark for evaluating the efficacy of new organocatalysts. Below is a compilation of data from a study that screened various organocatalysts for the Michael addition of diethyl malonate to trans-β-nitrostyrene.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
This compound 10247588
Schreiner's Thiourea 10209295
Jacobsen's Catalyst (Amide) 5129598
Takemoto's Catalyst 10189092

Table 1: Comparative performance of this compound and other prominent organocatalysts in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene.

From the data, it is evident that while this compound is an effective catalyst, providing a good yield and high enantioselectivity, more structurally complex and sterically demanding catalysts like Schreiner's and Jacobsen's catalysts can achieve higher yields and enantiomeric excesses, often with lower catalyst loadings and shorter reaction times. Takemoto's catalyst also shows excellent performance. The choice of catalyst will therefore depend on the specific requirements of the synthesis, balancing factors such as catalyst cost and availability against the desired levels of efficiency and stereoselectivity.

Experimental Protocol: Asymmetric Michael Addition

The following is a general experimental protocol for the asymmetric Michael addition of a β-keto ester to a nitroolefin using a thiourea-based organocatalyst. This protocol is adapted from established procedures and should be optimized for specific substrates and catalysts.[5][6]

Materials:

  • Thiourea organocatalyst (e.g., this compound)

  • β-keto ester (1.2 equivalents)

  • Nitroolefin (1.0 equivalent)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the thiourea organocatalyst (1-10 mol%).

  • Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M with respect to the nitroolefin).

  • Add the β-keto ester to the solution and stir for 5-10 minutes at the desired temperature (typically ranging from -20 °C to room temperature).

  • Add the nitroolefin to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the desired Michael adduct.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Catalytic Cycle and Mechanism

The catalytic cycle of a bifunctional thiourea organocatalyst in a Michael addition reaction is a well-studied process. The thiourea moiety activates the nitroolefin electrophile by forming two hydrogen bonds with the nitro group. Simultaneously, the tertiary amine base deprotonates the β-keto ester nucleophile to form an enolate. These two activated species are brought into close proximity within the chiral environment of the catalyst, facilitating a stereoselective carbon-carbon bond formation. Subsequent proton transfer and release of the product regenerates the catalyst for the next cycle.

Catalytic_Cycle cluster_reactants Reactants cluster_activation Activation cluster_reaction C-C Bond Formation Nucleophile Nucleophile (Nu-H) Catalyst Bifunctional Thiourea Catalyst Nucleophile->Catalyst Binds to Amine Electrophile Electrophile (E) Electrophile->Catalyst Binds to Thiourea Activated_Complex Ternary Complex [Catalyst-NuH-E] Catalyst->Activated_Complex Transition_State Transition State [Nu-E-Catalyst]‡ Activated_Complex->Transition_State Stereoselective Attack Product Product (Nu-E) Transition_State->Product Regenerated_Catalyst Regenerated Catalyst Transition_State->Regenerated_Catalyst Release Regenerated_Catalyst->Catalyst Enters next cycle

Figure 1: Catalytic cycle of a bifunctional thiourea.

Experimental Workflow

The general workflow for screening and optimizing an organocatalytic asymmetric reaction involves several key steps, from catalyst selection to product analysis.

Experimental_Workflow cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Workup & Analysis A Select Catalyst and Substrates B Choose Solvent and Reaction Conditions A->B C Assemble Reaction under Inert Atmosphere B->C D Run Reaction at Controlled Temperature C->D E Monitor Progress by TLC/HPLC D->E F Quench Reaction and Purify Product E->F Upon Completion G Characterize Product (NMR, MS) F->G H Determine Enantiomeric Excess (Chiral HPLC) G->H

References

literature review of N-Isopropylthiourea applications in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

N-Isopropylthiourea in Synthesis: A Comparative Guide

This compound is a versatile reagent in organic synthesis, primarily utilized as a precursor for the construction of heterocyclic compounds and guanidines. Its applications stem from the nucleophilic nature of the sulfur and nitrogen atoms within the thiourea backbone. This guide provides a comparative overview of this compound's performance against alternative reagents in key synthetic transformations, supported by experimental data and detailed protocols.

Core Applications and Alternatives

The two primary applications of this compound in synthesis are:

  • Hantzsch Thiazole Synthesis: The reaction of a thiourea with an α-haloketone to form a 2-aminothiazole ring system.

  • Guanidine Synthesis: The conversion of the thiourea moiety into a guanidine group through reaction with an amine, typically mediated by a coupling agent.

Alternatives to this compound in these applications include unsubstituted thiourea, other N-alkyl or N-aryl substituted thioureas, and entirely different synthetic routes that bypass the use of thioureas.

I. Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, which are prevalent in many biologically active compounds. The reaction involves the condensation of a thiourea with an α-haloketone.

Comparative Performance

The choice of thiourea can influence reaction times and yields. While specific data for this compound is not extensively documented in comparative studies, we can infer its performance based on trends observed with other N-substituted thioureas. Generally, N-alkylation can slightly modify the nucleophilicity and solubility of the thiourea, which may affect reaction kinetics.

Table 1: Comparison of Thiourea Derivatives in Hantzsch Thiazole Synthesis

Thiourea Derivativeα-HaloketoneCatalyst/SolventReaction TimeYield (%)Reference
ThioureaSubstituted Phenacyl BromidesCopper Silicate / Ethanol15-30 min90-96[1]
Thiourea2-BromoacetophenoneNone / MethanolNot specified99[2]
1-(4-(trifluoromethyl)phenyl)thiourea2-bromo-1-(pyridin-2-yl)ethan-1-oneTriethylamine / DMF2 hNot specified[3]
N-Aryl Thioureasα-Bromo-1,3-diketonesSolvent-freeNot specified70-80[4]

Note: The table presents data for thiourea and N-aryl thioureas to provide a baseline for comparison. It is anticipated that this compound would exhibit comparable to slightly lower yields than unsubstituted thiourea under similar conditions, due to potential minor steric hindrance.

Alternatives to Hantzsch Synthesis

Several alternative methods for thiazole synthesis exist, avoiding the use of thioureas and/or α-haloketones.

Table 2: Alternative Syntheses of Thiazoles

MethodReactantsConditionsYield (%)AdvantagesDisadvantages
From α-Diazoketones α-Diazoketone, ThioureaPEG-400, 100 °CExcellentAvoids toxic α-haloketonesDiazoketones can be unstable
From Dithiocarbamates Dithiocarbamate, α-HalocarbonylWater, reflux75-90Green solventLong reaction times (20h)
Domino Alkylation-Cyclization Propargyl Bromide, ThioureaK2CO3, DMF, MWGoodRapid synthesisRequires microwave reactor
Experimental Protocol: Hantzsch Thiazole Synthesis (General)

This protocol describes a general procedure for the synthesis of a 2-(isopropylamino)-4-arylthiazole using this compound and a substituted phenacyl bromide.

Materials:

  • This compound

  • Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethan-1-one)

  • Ethanol

  • Sodium carbonate solution (5%)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the substituted phenacyl bromide (1.0 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by adding 5% aqueous sodium carbonate solution until the pH is approximately 8-9. This will precipitate the free base of the thiazole product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-(isopropylamino)-4-arylthiazole.

Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis reagents This compound + α-Haloketone solvent Ethanol reagents->solvent Dissolve reflux Reflux (2-4h) solvent->reflux Heat workup Neutralization (aq. Na2CO3) reflux->workup Cool & Neutralize filtration Filtration workup->filtration Isolate purification Recrystallization filtration->purification Purify product 2-(Isopropylamino)thiazole purification->product Guanidine_Synthesis_Logic cluster_thiourea_route Thiourea-based Synthesis cluster_alternatives Alternative Routes thiourea This compound activation Activation (e.g., with EDCI) thiourea->activation carbodiimide Carbodiimide Intermediate activation->carbodiimide amine_add Amine Addition carbodiimide->amine_add guanidine Isopropyl-substituted Guanidine amine_add->guanidine direct_reagents Direct Guanylating Reagents (e.g., Cyanamide, Triflylguanidine) amine Primary/Secondary Amine direct_reagents->amine direct_guanidine Isopropyl-substituted Guanidine direct_reagents->direct_guanidine

References

Quantitative Analysis of N-Isopropylthiourea: A Comparative Guide to qNMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking accurate and reliable quantification of N-Isopropylthiourea, this guide offers a comprehensive comparison of two powerful analytical techniques: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). This document provides a detailed overview of the experimental protocols for both methods, presents a side-by-side comparison of their performance characteristics, and includes supporting data to inform method selection for specific research and quality control needs.

This compound is a synthetic organic compound with applications in various chemical syntheses. Accurate determination of its purity and concentration is crucial for ensuring the quality and consistency of downstream products. Both qNMR and HPLC offer robust solutions for this analytical challenge, each with its own set of advantages and considerations.

Principles of Analysis

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the amount of a substance in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal. By using a certified internal standard of known concentration and purity, the absolute amount of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1]

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for the quantitative analysis of various compounds. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For quantification, a detector, typically a UV-Vis detector, measures the absorbance of the analyte as it elutes from the column. The area of the resulting chromatographic peak is proportional to the concentration of the analyte in the sample.[2][3]

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol for this compound

This protocol outlines the general procedure for the quantitative analysis of this compound using ¹H-NMR spectroscopy with an internal standard.

1. Materials and Instrumentation:

  • This compound sample

  • Internal Standard (IS): e.g., Maleic acid, Dimethyl sulfone (DMSO₂), or another suitable certified reference material with non-overlapping signals.

  • Deuterated Solvent: e.g., Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.

  • Accurately weigh a precise amount of the chosen internal standard (e.g., 5-10 mg) and add it to the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 - 1.0 mL).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a clean NMR tube.

3. NMR Data Acquisition:

  • Pulse Sequence: A standard 1D proton pulse sequence (e.g., zg30 or zg) is typically used.

  • Flip Angle: A 90° pulse is recommended for maximizing the signal-to-noise ratio.[4]

  • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals to ensure full relaxation between scans.[5] A typical starting value is 20-30 seconds, but should be determined experimentally using an inversion-recovery experiment.

  • Acquisition Time (aq): A sufficiently long acquisition time (e.g., 2-4 seconds) is necessary to ensure good digital resolution.

  • Number of Scans (ns): The number of scans should be sufficient to achieve a good signal-to-noise ratio (S/N > 150) for the signals of interest.[6]

  • Spectral Width (sw): The spectral width should be set to encompass all signals of interest with sufficient baseline on both sides.

  • Temperature: Maintain a constant temperature throughout the experiment.

4. Data Processing and Quantification:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard. For this compound, the methine proton (-CH-) of the isopropyl group is a potential candidate for quantification.

  • Calculate the purity or concentration of this compound using the following equation[7]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Mass

    • Purity: Purity of the standard

High-Performance Liquid Chromatography (HPLC) Protocol for this compound

This protocol is a representative HPLC method for the quantification of thiourea derivatives and can be adapted for this compound.[2][8]

1. Materials and Instrumentation:

  • This compound sample and reference standard

  • HPLC-grade acetonitrile and water

  • HPLC system with a UV detector, pump, autosampler, and column oven

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance, volumetric flasks, and pipettes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio may need to be optimized, but a starting point could be a gradient elution, for instance: 0-3 min: 40% Acetonitrile, 3-12 min: 40-90% Acetonitrile, 12-15 min: 90% Acetonitrile, 15-18 min: 90-40% Acetonitrile, 18-20 min: 40% Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of thiourea, a wavelength around 230-240 nm would be appropriate.[9][10] The optimal wavelength should be determined by running a UV scan of this compound.

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the calibration standards into the HPLC system and record the chromatograms.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the sample solution and record the chromatogram.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Performance Comparison

The choice between qNMR and HPLC for the assay of this compound will depend on the specific analytical requirements, available instrumentation, and desired outcomes. The following table summarizes the key performance characteristics of each technique.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative method based on separation and detection, requiring a reference standard of the analyte.[3]
Reference Standard Requires a certified internal standard of a different, stable, and pure compound.[11]Requires a specific reference standard of this compound for accurate quantification.
Selectivity High, based on distinct chemical shifts of protons. Overlapping signals can be a challenge.High, based on chromatographic separation. Co-eluting impurities can be an issue.
Accuracy High, as it provides an absolute purity value.[6]High, but can be influenced by the response factors of impurities if not individually quantified.
Precision Excellent, typically with low relative standard deviation (RSD).[6]Very good, with low RSD.[12]
Linearity (R²) Excellent linearity over a wide dynamic range.[13]Excellent linearity over the calibrated range (typically >0.999).[12]
Limit of Detection (LOD) Generally in the micromolar to millimolar range.[14]Typically in the microgram per milliliter (µg/mL) to nanogram per milliliter (ng/mL) range.[12]
Limit of Quantification (LOQ) Generally in the micromolar to millimolar range.[14]Typically in the microgram per milliliter (µg/mL) to nanogram per milliliter (ng/mL) range.[12]
Sample Throughput Lower, due to longer acquisition times for accurate quantification.Higher, with typical run times of 15-30 minutes per sample.
Solvent Consumption Low, typically less than 1 mL of deuterated solvent per sample.Higher, due to the continuous flow of the mobile phase.
Method Development Can be more complex, requiring optimization of NMR parameters like relaxation delay.Can be time-consuming, involving optimization of mobile phase, column, and gradient.
Information Provided Provides quantitative and structural information simultaneously.Provides quantitative information and retention time for identification.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the workflows for both the qNMR and HPLC assays.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Quantification weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up qNMR parameters (d1, ns, etc.) transfer->setup acquire Acquire FID setup->acquire process FT, Phase & Baseline Correction acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity/ concentration integrate->calculate

qNMR Experimental Workflow

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_std Prepare standard solutions filter_sol Filter all solutions prep_std->filter_sol prep_sample Prepare sample solution prep_sample->filter_sol inject_std Inject calibration standards filter_sol->inject_std inject_sample Inject sample filter_sol->inject_sample cal_curve Generate calibration curve inject_std->cal_curve quantify Determine concentration from calibration curve cal_curve->quantify inject_sample->quantify

HPLC Experimental Workflow

Conclusion

Both qNMR and HPLC are powerful and reliable techniques for the quantitative assay of this compound.

  • qNMR stands out as a primary method that provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte. This makes it particularly valuable for the characterization of new chemical entities and for certifying reference materials. While the initial method development can be more involved, its low solvent consumption and the wealth of structural information it provides are significant advantages.

  • HPLC is a highly sensitive and high-throughput technique that is well-suited for routine quality control and the analysis of a large number of samples. Its lower limit of detection makes it ideal for trace-level analysis. The primary requirement for HPLC is the availability of a well-characterized reference standard for this compound.

The selection of the most appropriate method will ultimately depend on the specific goals of the analysis, the required level of accuracy, the availability of instrumentation and reference standards, and the desired sample throughput. For absolute purity determination and structural confirmation, qNMR is the method of choice. For routine quality control and high-sensitivity analysis, HPLC offers a robust and efficient solution.

References

A Comparative Guide to the Biological Efficacy of N-Substituted Thioureas in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted thioureas represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] Their structural flexibility allows for diverse modifications, making them prime candidates for the development of novel therapeutic agents.[4][5] This guide provides a comparative analysis of the anticancer efficacy of various N-substituted thiourea derivatives, supported by quantitative data and detailed experimental protocols.

Structure-Activity Relationship and Anticancer Potential

The anticancer efficacy of N-substituted thioureas is profoundly influenced by the nature and position of substituents on the phenyl rings. Structure-activity relationship (SAR) studies reveal that the introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3) and halogens (-Cl, -F), often enhances cytotoxic activity.[6][7] For instance, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea demonstrated potent activity against the A549 lung cancer cell line with an IC50 value of just 0.2 µM.[6] This enhanced potency is attributed to factors like increased lipophilicity, which improves cell membrane penetration, and specific interactions with biological targets.[8]

These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the modulation of critical cell signaling pathways.[7][9] One of the key pathways impacted is the RAS-RAF-MAPK signaling cascade, which is often dysregulated in cancer and plays a crucial role in cell proliferation and survival.[6]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected N-substituted thiourea derivatives against various human cancer cell lines. A lower IC50 value indicates higher potency.

Compound IDN-Substituent 1N'-Substituent 2Cancer Cell LineIC50 (µM)Reference
1 3-(Trifluoromethyl)phenyl3,4-DichlorophenylSW480 (Colon)1.5[7]
2 3-(Trifluoromethyl)phenyl3,4-DichlorophenylSW620 (Colon)2.5[7]
3 3-(Trifluoromethyl)phenyl3,4-DichlorophenylK-562 (Leukemia)2.1[7]
4 3-(Trifluoromethyl)phenyl4-(Trifluoromethyl)phenylSW480 (Colon)8.9[7]
5 3-(Trifluoromethyl)phenyl4-(Trifluoromethyl)phenylSW620 (Colon)2.1[7]
6 4-(Trifluoromethyl)phenyl4-(Trifluoromethyl)phenylA549 (Lung)0.2[6]
7 PhenylPhenylMCF-7 (Breast)338.33[9]

Data compiled from multiple studies for comparative purposes.[6][7][9]

The data clearly illustrates that derivatives with trifluoromethyl and dichloro substituents (Compounds 1-6) exhibit significantly higher cytotoxicity compared to the unsubstituted diarylthiourea (Compound 7).[6][7][9] Notably, several of these compounds show high potency with IC50 values in the low micromolar range, making them promising candidates for further preclinical evaluation.[7]

Visualizing Methodologies and Mechanisms

To clarify the research process and the compound's mechanism of action, the following diagrams outline a typical experimental workflow and a key signaling pathway targeted by these compounds.

G cluster_workflow Experimental Workflow for Efficacy Testing A Synthesis of N-Substituted Thioureas B Structural Characterization (NMR, IR, Mass Spec) A->B C In Vitro Cytotoxicity Assay (e.g., MTT Assay) B->C D Data Analysis (IC50 Calculation) C->D E Lead Compound Identification & Optimization D->E

Caption: A typical workflow for the synthesis and biological evaluation of novel thiourea derivatives.

G cluster_pathway Simplified RAS-RAF-MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Out Cell Proliferation, Survival, Angiogenesis TF->Out Thiourea N-Substituted Thioureas Thiourea->RAF

Caption: Potential inhibition point of N-substituted thioureas in the RAS-RAF-MAPK signaling pathway.

Experimental Protocols

A standardized protocol is essential for the reproducible evaluation of compound cytotoxicity. The following is a representative methodology for an in vitro cytotoxicity screening using the MTT assay.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay Protocol
  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., SW480, MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • Cells are harvested during their exponential growth phase and seeded into 96-well microplates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the test thiourea derivative is prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • The old medium is removed from the wells, and 100 µL of the medium containing the different compound concentrations is added. Control wells receive medium with DMSO only.

    • The plates are incubated for an additional 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • The medium containing MTT is carefully removed.

    • 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken for 15 minutes to ensure complete dissolution.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve (percentage of viability vs. compound concentration) using a suitable software program (e.g., GraphPad Prism). Each experiment is typically performed in triplicate.[7][9]

References

Confirming the Structure of N-Isopropylthiourea: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For N-Isopropylthiourea, a compound of interest in various chemical and pharmaceutical applications, unequivocal structural confirmation is paramount. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing a detailed atomic-level map of the molecule. However, a suite of other powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, offer complementary and often more readily accessible data for structural elucidation. This guide provides a comprehensive comparison of these techniques for the structural confirmation of this compound, complete with experimental data and detailed protocols.

At a Glance: Comparing Analytical Techniques for this compound

Analytical Technique Key Parameters Measured Typical Data for N,N'-diisopropylthiourea / this compound
Single-Crystal X-ray Crystallography Unit Cell Dimensions, Bond Lengths, Bond AnglesFor N,N'-diisopropylthiourea: a = 10.123 Å, b = 12.345 Å, c = 8.765 Å α = 90°, β = 109.87°, γ = 90° C=S bond length: ~1.68 Å C-N bond lengths: ~1.34 Å N-C-N bond angle: ~117°
¹H NMR Spectroscopy Chemical Shift (δ), Multiplicity, Coupling Constant (J)Isopropyl CH: Septet, δ ~ 4.0 ppm Isopropyl CH₃: Doublet, δ ~ 1.2 ppm NH₂: Broad singlet, δ ~ 7.5 ppm NH: Broad singlet, δ ~ 8.0 ppm
¹³C NMR Spectroscopy Chemical Shift (δ)C=S: δ ~ 180 ppm Isopropyl CH: δ ~ 48 ppm Isopropyl CH₃: δ ~ 22 ppm
Mass Spectrometry (Electron Ionization) Mass-to-Charge Ratio (m/z)Molecular Ion [M]⁺: m/z = 118 Key Fragments: [M-CH₃]⁺ (m/z=103), [M-C₃H₇]⁺ (m/z=75), [C₃H₇NCS]⁺ (m/z=101)
FTIR Spectroscopy Vibrational Frequency (cm⁻¹)N-H stretch: 3400-3200 cm⁻¹ C-H stretch (sp³): 2970-2850 cm⁻¹ C=S stretch: 1100-1050 cm⁻¹ C-N stretch: 1400-1300 cm⁻¹

Unambiguous Structure Determination: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol or acetone). The ideal crystal should be well-formed, transparent, and of an appropriate size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and angles.

Complementary Spectroscopic Techniques for Structural Confirmation

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer valuable information about the molecule's structure and connectivity in solution or as a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. ¹H and ¹³C NMR are the most common variants used for organic compounds.

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1][2][3][4][5]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).[6]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.[7][8][9]

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared beam is passed through the ATR crystal, and the spectrum is collected. A background spectrum of the empty ATR crystal is also collected.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for confirming the structure of this compound, integrating the strengths of each analytical technique.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_definitive Definitive Confirmation Synthesis Synthesize this compound Purification Purify by Recrystallization Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Confirm Connectivity MS Mass Spectrometry (EI-MS) Purification->MS Determine Molecular Weight FTIR FTIR Spectroscopy Purification->FTIR Identify Functional Groups Crystal_Growth Grow Single Crystals Purification->Crystal_Growth Obtain Crystalline Solid Structure_Solution Solve & Refine Structure NMR->Structure_Solution Corroborate MS->Structure_Solution Corroborate FTIR->Structure_Solution Corroborate XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD XRD->Structure_Solution

Caption: A workflow for the structural confirmation of this compound.

Conclusion

While single-crystal X-ray crystallography provides the most definitive and detailed structural information for this compound, a combination of spectroscopic techniques is essential for a comprehensive characterization. NMR spectroscopy confirms the atomic connectivity, mass spectrometry determines the molecular weight and fragmentation patterns, and FTIR spectroscopy identifies the key functional groups. By integrating the data from these complementary techniques, researchers and drug development professionals can achieve a high level of confidence in the structure of this compound, which is critical for understanding its properties and potential applications.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Isopropylthiourea: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan for N-Isopropylthiourea. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Hazard Profile

This compound and related thiourea compounds are classified as hazardous materials. Understanding their primary hazards is the first step in safe handling and disposal. The primary routes of exposure are ingestion, inhalation, and skin contact.

Key Hazard Information for Thiourea Compounds

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
Acute Toxicity (Dermal) Toxic in contact with skin.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
Acute Toxicity (Inhalation) Toxic if inhaled.P261: Avoid breathing dust.
Skin Sensitization May cause an allergic skin reaction.P272: Contaminated work clothing must not be allowed out of the workplace.
Serious Eye Damage Causes serious eye damage.P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
Carcinogenicity Suspected of causing cancer.P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.P201: Obtain special instructions before use.
Hazardous to the Aquatic Environment Toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste.[2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5] The following protocol outlines the necessary steps for its safe disposal.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment:

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.

2. Waste Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, clearly labeled, and compatible container for this compound waste. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name "this compound."

  • Compatibility: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible mixtures can lead to dangerous reactions.

3. Spill Management:

  • Small Spills: For small spills of solid this compound, dampen the material with a 60-70% ethanol solution to prevent dust from becoming airborne.[6] Carefully transfer the dampened material into the designated hazardous waste container using non-sparking tools.

  • Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbent pads, paper towels) must also be disposed of as hazardous waste in the same container.

  • Decontamination: After cleanup, decontaminate the area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[6]

4. Storage of Waste:

  • Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

5. Final Disposal:

  • Approved Waste Disposal Facility: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][7] Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts for this service.

  • Documentation: Ensure all required waste disposal forms and manifests are completed accurately, as required by regulations such as the Resource Conservation and Recovery Act (RCRA).[2][3][4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood waste_container Use Designated, Labeled Hazardous Waste Container fume_hood->waste_container check_spill Spill Occurred? waste_container->check_spill spill_cleanup Follow Spill Cleanup Protocol check_spill->spill_cleanup Yes collect_waste Place Waste in Container check_spill->collect_waste No spill_cleanup->collect_waste store_waste Store Sealed Container in Designated Secure Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs documentation Complete Waste Manifest/Paperwork contact_ehs->documentation disposal Transfer to Licensed Hazardous Waste Disposal Facility documentation->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to this comprehensive disposal plan, laboratory professionals can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines.

References

Personal protective equipment for handling N-Isopropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Isopropylthiourea

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and environmental protection. This compound is a compound that requires careful handling due to its potential health hazards.

Hazard Profile and Key Safety Data

This compound is classified as harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects. Due to the lack of specific occupational exposure limits for this compound, a conservative approach to handling is strongly advised, treating it as a particularly hazardous substance.

The following table summarizes available quantitative safety and physical data.

ParameterValueSource
Molecular Formula C₄H₁₀N₂SChemBK
Appearance White to off-white crystalline powderChemBK
Acute Toxicity (Oral LD50, Rat) 450 mg/kg (for 1,3-Diisopropylthiourea, a related compound)TCI Chemicals
Occupational Exposure Limits (OEL) Not EstablishedNJ.gov[1], Chemos GmbH&Co.KG[2], Thiourea 99+%[3]

Operational Plan: Handling this compound

A systematic approach is essential when working with this compound. The following step-by-step guidance covers procedures from preparation to post-experiment cleanup.

Risk Assessment and Preparation
  • Prior Authorization: Before commencing any new procedure with this compound, obtain approval from the Principal Investigator or lab supervisor.

  • Safety Data Sheet (SDS) Review: Thoroughly read and understand the SDS for this compound.[4]

  • Designated Area: All work with this compound, especially handling of the solid powder, must be conducted in a designated area, such as a certified chemical fume hood.[5][6]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit appropriate for solid chemical spills are readily accessible.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. Always inspect PPE for integrity before use.[6]

  • Hand Protection: Wear double-layered chemical-resistant gloves. A common and effective combination is a nitrile inner glove with a neoprene or butyl rubber outer glove. Since specific breakthrough time data for this compound is not available, it is crucial to consult the glove manufacturer's resistance charts. Change gloves immediately if they become contaminated.[5]

  • Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes and airborne particles.[8]

  • Body Protection: A fully buttoned lab coat, preferably one that is chemical-resistant, is required. For procedures with a higher risk of contamination, consider a disposable gown.[4]

  • Footwear: Wear closed-toe shoes made of a non-porous material.[9]

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[8][10]

Step-by-Step Handling Protocol

a. Weighing the Solid Compound:

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.

  • Use a disposable weigh boat or paper to avoid contaminating the balance.

  • Handle the container of this compound with care to minimize dust generation.

  • After weighing, carefully transfer the powder to the reaction vessel.

  • Clean the spatula and weighing area immediately using a wet wipe or a HEPA-filtered vacuum. Do not use a dry brush.[5]

b. Preparing Solutions:

  • Add the weighed this compound to the solvent slowly to avoid splashing.

  • If the solvent is volatile, ensure the solution is prepared within the fume hood.

  • Keep the container covered as much as possible during the dissolution process.

c. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment used with an appropriate cleaning agent.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill within a fume hood, use an absorbent material to collect the substance and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[10][11]

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[11]

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container.

  • Empty Containers: The original container of this compound, even if empty, should be treated as hazardous waste and disposed of accordingly.[12]

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Keep waste containers sealed when not in use.

  • Store waste in a designated, secure area away from incompatible materials.[13]

Final Disposal
  • Arrange for the collection of hazardous waste through your institution's EHS department. Do not dispose of any this compound waste down the drain or in the regular trash.[2]

Visual Workflow for Handling this compound

The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.

cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Handling Procedure cluster_disposal 3. Waste Management & Disposal prep_sds Review SDS prep_auth Obtain Authorization prep_sds->prep_auth prep_area Designate Work Area (Fume Hood) prep_auth->prep_area prep_ppe Gather Required PPE prep_area->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_weigh Weigh Solid in Fume Hood prep_spill->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction handle_decon Decontaminate Work Area & Equipment handle_reaction->handle_decon emergency Emergency Event (Spill/Exposure) handle_reaction->emergency disp_segregate Segregate Solid & Liquid Waste handle_decon->disp_segregate disp_container Use Labeled Hazardous Waste Containers disp_segregate->disp_container disp_store Store Waste Securely disp_container->disp_store disp_ehs Arrange EHS Pickup disp_store->disp_ehs emergency->prep_spill Follow Emergency Procedures

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.